CAD204520
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
2682205-20-3 |
|---|---|
Molekularformel |
C23H32F3N3O2 |
Molekulargewicht |
439.5 g/mol |
IUPAC-Name |
4-[2-[2-[3-propyl-6-(trifluoromethoxy)-1H-indol-2-yl]piperidin-1-yl]ethyl]morpholine |
InChI |
InChI=1S/C23H32F3N3O2/c1-2-5-19-18-8-7-17(31-23(24,25)26)16-20(18)27-22(19)21-6-3-4-9-29(21)11-10-28-12-14-30-15-13-28/h7-8,16,21,27H,2-6,9-15H2,1H3 |
InChI-Schlüssel |
UNPIVXUWRQMOQC-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of CAD204520 in T-cell Acute Lymphoblastic Leukemia
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
T-cell Acute Lymphoblastic Leukemia (T-ALL) is an aggressive hematological malignancy frequently driven by activating mutations in the NOTCH1 signaling pathway.[1] CAD204520, a novel benzimidazole (B57391) derivative, has emerged as a promising therapeutic agent that selectively targets T-ALL cells harboring these mutations.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, downstream effects on the NOTCH1 pathway, and preclinical efficacy. The information is based on a thorough review of the current scientific literature and is intended to provide researchers and drug development professionals with a detailed understanding of this compound's core functions.
Core Mechanism of Action: SERCA Inhibition
This compound's primary mechanism of action is the inhibition of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.[1][2] Unlike other SERCA inhibitors such as thapsigargin, this compound exhibits a unique binding mode and a greater selectivity for human SERCA over other ion pumps like Na+/K+-ATPase and H+-ATPase.[4] This inhibition of SERCA disrupts calcium homeostasis within the endoplasmic reticulum, a critical process for the proper folding and trafficking of transmembrane proteins, including the NOTCH1 receptor.[1][5]
Disruption of NOTCH1 Receptor Trafficking and Processing
The proper maturation and cell surface presentation of the NOTCH1 receptor is a multi-step process that begins in the endoplasmic reticulum and Golgi apparatus.[5] Inhibition of SERCA by this compound impairs the proper trafficking of the full-length NOTCH1 (N1-FL) precursor from the ER to the Golgi.[2] This leads to an accumulation of the unprocessed N1-FL within the cell and a subsequent reduction in the amount of the mature, heterodimeric receptor that reaches the cell surface.[4][5]
Consequently, the amount of NOTCH1 available for cleavage by ADAM metalloproteases and the γ-secretase complex is significantly reduced.[1] This results in a marked decrease in the levels of the activated intracellular domain of NOTCH1 (ICN1), which is the key mediator of NOTCH1 signaling.[4][6]
Signaling Pathway
The inhibitory effect of this compound on SERCA initiates a cascade of events that ultimately leads to the downregulation of the NOTCH1 signaling pathway.
Quantitative Data Summary
The preclinical evaluation of this compound has generated significant quantitative data supporting its efficacy and selectivity.
| Parameter | Value | Cell Lines/Model | Reference |
| Selectivity | ~25-fold greater selectivity for human SERCA vs. Na+/K+-ATPase | In vitro assays | [4] |
| ~79-fold greater selectivity for human SERCA vs. H+-ATPase | In vitro assays | [4] | |
| Cardiac Safety | ~25% reduction in cardiac mechanical performance | Rat cardiomyocytes | [4][6] |
| In Vivo Efficacy | Reduced circulating and tissue-infiltrating human leukemia cells | SKW-3/KE-37 T-ALL xenograft model | [4] |
Experimental Protocols
The following are summaries of key experimental protocols used to elucidate the mechanism of action of this compound.
Western Blotting for NOTCH1 Processing
-
Objective: To assess the effect of this compound on the processing of the NOTCH1 receptor.
-
Cell Lines: T-ALL cell lines with NOTCH1 mutations (e.g., SKW-3/KE-37, CTV-1).[2][7]
-
Treatment: Cells are treated with varying concentrations of this compound or DMSO as a vehicle control for 24 hours.[2][7]
-
Lysis and Protein Quantification: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes are blocked and then incubated with primary antibodies specific for the C-terminus of NOTCH1 (to detect both full-length and cleaved forms) and a loading control (e.g., β-actin). This is followed by incubation with a corresponding HRP-conjugated secondary antibody.
-
Detection: Bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2][7]
Cell Viability Assays
-
Objective: To determine the effect of this compound on the viability of T-ALL cells.
-
Cell Lines: A panel of T-ALL cell lines with and without NOTCH1 mutations.[7]
-
Method: A common method is the use of a luminescence-based assay that measures intracellular ATP levels (e.g., CellTiter-Glo®).
-
Procedure:
-
Cells are seeded in 96-well plates.
-
A serial dilution of this compound is added to the wells.
-
Plates are incubated for 72 hours.[7]
-
The lytic reagent containing luciferase and luciferin (B1168401) is added to each well.
-
Luminescence, which is proportional to the number of viable cells, is measured using a plate reader.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-leukemic activity of this compound in a living organism.
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID gamma mice).
-
Cell Line: Human T-ALL cell lines harboring NOTCH1 mutations (e.g., SKW-3/KE-37) are injected intravenously or subcutaneously into the mice.[2][4]
-
Treatment Regimen: Once leukemia is established (detectable levels of circulating leukemic cells or palpable tumors), mice are treated with this compound or a vehicle control. The drug is typically administered orally on a daily or twice-daily schedule.[6]
-
Monitoring: Leukemia progression is monitored by flow cytometry of peripheral blood for circulating human CD45+ cells or by measuring tumor volume with calipers.[4]
-
Endpoint: The study is terminated when the control group shows signs of advanced disease. Tissues such as bone marrow, spleen, and liver are harvested to assess leukemic infiltration.
Conclusion and Future Directions
This compound represents a novel and targeted therapeutic strategy for T-ALL, particularly for patients with NOTCH1 mutations. Its mechanism of action, centered on the inhibition of SERCA and the subsequent disruption of NOTCH1 signaling, has been well-characterized in preclinical studies. The compound's favorable safety profile, especially concerning cardiac toxicity, makes it a promising candidate for clinical development.[4][6]
Future research should focus on a more detailed understanding of the potential resistance mechanisms to this compound. Combination studies with other chemotherapeutic agents are also warranted to explore potential synergistic effects. Ultimately, the translation of these promising preclinical findings into clinical trials will be crucial to determine the therapeutic benefit of this compound in patients with T-ALL.
References
- 1. Notch Inhibitors and BH3 Mimetics in T-Cell Acute Lymphoblastic Leukemia | MDPI [mdpi.com]
- 2. This compound Targets NOTCH1 PEST Domain Mutations in Lymphoproliferative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Targets NOTCH1 PEST Domain Mutations in Lymphoproliferative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Blockade of Oncogenic NOTCH1 with the SERCA Inhibitor this compound in T-cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Binding Site of CAD204520 on SERCA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding site and mechanism of action of CAD204520, a potent and specific inhibitor of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA). The information presented herein is compiled from peer-reviewed scientific literature and is intended to support further research and drug development efforts targeting SERCA.
Executive Summary
This compound is a small molecule inhibitor of SERCA with demonstrated anti-leukemic properties, particularly in cancers with activating mutations in the NOTCH1 signaling pathway.[1][2][3][4][5][6] A critical aspect of its therapeutic potential and reduced toxicity profile lies in its unique binding interaction with the SERCA pump.[1][3][6] This document elucidates the precise location of the this compound binding site, the key molecular interactions, and the experimental methodologies used to characterize this interaction.
This compound Binding Site on SERCA
Structural studies, primarily X-ray crystallography, have revealed that this compound binds to a distinct pocket within the transmembrane (TM) domain of SERCA.[1][2] This binding site is strategically located at the interface of transmembrane helices M1, M2, M3, and M4.[2][7] This pocket is recognized as the cytosolic Ca2+ entry pathway to the ion-binding sites of the pump.[1]
The binding of this compound in this cavity effectively locks the SERCA pump in a Ca2+-free conformational state, thereby inhibiting its ATPase activity.[1] Notably, this binding site is distinct from that of the well-characterized SERCA inhibitor, thapsigargin (B1683126). The thapsigargin binding site is situated adjacent to the this compound pocket, with the M3 helix separating the two.[1] This spatial distinction allows for the simultaneous binding of both this compound and thapsigargin to the SERCA protein.[1]
Key molecular interactions between this compound and SERCA include:
-
Polar Interactions: Hydrogen bonds are formed with the side chains of Asp59 located on the M1 helix and Asn101 on the M2 helix.[7]
-
Hydrophobic Interactions: The inhibitor is further stabilized within the binding pocket through multiple hydrophobic interactions with residues such as Leu61, Val62, Ile307, Pro308, and Pro312.[7]
Quantitative Data
The inhibitory potency and selectivity of this compound have been quantified through biochemical assays.
| Parameter | Target | Value | Reference |
| IC50 | SERCA (Ca2+-ATPase) | 0.34 µM | [8] |
| IC50 | Na+/K+-ATPase | 8.30 µM | [8] |
Experimental Protocols
The determination of the this compound binding site on SERCA was primarily achieved through X-ray crystallography.
X-ray Crystallography of the SERCA-CAD204520 Complex
Objective: To determine the three-dimensional structure of SERCA in complex with this compound at atomic resolution.
Methodology:
-
Protein Expression and Purification: Rabbit SERCA1a was expressed in and purified from yeast cells (Saccharomyces cerevisiae).
-
Crystallization: The purified SERCA protein was co-crystallized with this compound. The crystals were obtained and belonged to the same space group as previously reported for thapsigargin-bound SERCA.[1]
-
Data Collection: X-ray diffraction data were collected from the co-crystals. The crystal structure was determined at a resolution of 3.4 Å.[1]
-
Structure Determination and Refinement: The structure was solved and refined to reveal the electron density corresponding to this compound, allowing for the precise mapping of its binding site and interactions with the surrounding amino acid residues.
Biochemical ATPase Activity Assays
Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of SERCA and other P-type ATPases.
Methodology:
-
Enzyme Preparation: Microsomes containing SERCA, Na+/K+-ATPase, or H+-ATPase were prepared.
-
Assay Conditions: The ATPase activity was measured by quantifying the rate of ATP hydrolysis in the presence of varying concentrations of this compound.
-
Data Analysis: The concentration of this compound that produced 50% inhibition of enzyme activity (IC50) was determined by fitting the dose-response data to a suitable model.
Visualizations
Signaling Pathway and Molecular Interactions
Caption: Molecular interactions of this compound within the SERCA binding pocket.
Experimental Workflow for Binding Site Identification
Caption: Workflow for determining the this compound binding site via X-ray crystallography.
References
- 1. Blockade of Oncogenic NOTCH1 with the SERCA Inhibitor this compound in T-cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Blockade of Oncogenic NOTCH1 with the SERCA Inhibitor this compound in T Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blockade of Oncogenic NOTCH1 with the SERCA Inhibitor this compound in T Cell Acute Lymphoblastic Leukemia. | Broad Institute [broadinstitute.org]
- 6. Targeting Oncogenic NOTCH1 in T-cell Acute Lymphoblastic Leukemia With a Selective SERCA Inhibitor this compound [tesidottorato.depositolegale.it]
- 7. researchgate.net [researchgate.net]
- 8. This compound | SERCA inhibitor | Probechem Biochemicals [probechem.com]
Unveiling CAD204520: A Deep Dive into its Chemical Architecture and Synthesis for Targeted Cancer Therapy
For Immediate Release
In the landscape of precision oncology, the small molecule CAD204520 has emerged as a promising therapeutic agent, particularly for hematological malignancies driven by oncogenic NOTCH1 signaling. This technical guide provides an in-depth exploration of the chemical structure and synthesis of this compound, offering valuable insights for researchers, scientists, and professionals engaged in drug development.
Chemical Structure and Properties
This compound is a novel benzimidazole (B57391) derivative designed to selectively inhibit the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), a critical regulator of intracellular calcium homeostasis.[1][2] Its unique chemical architecture confers favorable drug-like properties, including reduced off-target toxicity compared to other SERCA inhibitors like thapsigargin.[1] The complex crystal structure of this compound in complex with SERCA has been determined, providing a detailed understanding of its binding mechanism.[1][3]
Key Physicochemical Properties:
| Property | Value | Reference |
| Calculated LogP | 4.4 | [3] |
| Calculated LogD7.4 | 2.2 | [3] |
These values indicate a favorable lipophilicity for cell membrane permeability, an essential characteristic for an effective intracellular drug target like SERCA.
Synthesis of this compound: A Methodological Overview
The synthesis of this compound, as detailed in the supplementary materials of the primary research, follows a multi-step protocol characteristic of benzimidazole synthesis.[3] Generally, the synthesis of a benzimidazole core involves the condensation of an o-phenylenediamine (B120857) derivative with an appropriate aldehyde or carboxylic acid.
General Experimental Protocol for Benzimidazole Synthesis
The following is a generalized protocol based on established methods for synthesizing benzimidazole derivatives. The specific reagents and conditions for this compound are outlined in the supplementary information of the cited literature.[3]
Materials:
-
Substituted o-phenylenediamine
-
Substituted aldehyde or carboxylic acid
-
Appropriate solvent (e.g., ethanol, acetic acid)
-
Catalyst (if required, e.g., acid or base)
-
Purification reagents (e.g., silica (B1680970) gel for chromatography)
Procedure:
-
Reaction Setup: The substituted o-phenylenediamine and the aldehyde/carboxylic acid are dissolved in a suitable solvent in a reaction vessel.
-
Condensation: The reaction mixture is heated under reflux for a specified period to facilitate the condensation and cyclization reaction, forming the benzimidazole ring. A catalyst may be added to improve the reaction rate and yield.
-
Work-up: After the reaction is complete, the mixture is cooled, and the crude product is isolated. This may involve precipitation by adding a non-solvent or extraction with an organic solvent.
-
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure benzimidazole derivative.
-
Characterization: The final product's identity and purity are confirmed using analytical methods like NMR, mass spectrometry, and HPLC.
Experimental Workflow for Benzimidazole Synthesis
Caption: A generalized workflow illustrating the key stages in the synthesis of a benzimidazole derivative.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by inhibiting SERCA, which leads to a disruption of calcium homeostasis within the endoplasmic reticulum (ER).[1][2] This disruption, in turn, selectively targets cancer cells with gain-of-function mutations in the NOTCH1 receptor, a key driver in T-cell acute lymphoblastic leukemia (T-ALL) and other lymphoproliferative disorders.[1][2][4] The inhibition of SERCA leads to the suppression of NOTCH1 signaling, ultimately causing cell cycle arrest and apoptosis in malignant cells.[5]
Signaling Pathway of this compound in NOTCH1-Mutated Cancer Cells
Caption: The signaling cascade initiated by this compound, leading to the inhibition of oncogenic NOTCH1 signaling.
Quantitative Data on Biological Activity
The efficacy of this compound has been demonstrated in various in vitro and in vivo models. The following table summarizes key quantitative data from preclinical studies.
| Cell Line/Model | Mutation Status | Endpoint | Value | Reference |
| T-ALL cell lines | NOTCH1 mutated | Cell Viability (IC50) | Potent inhibition observed | [3] |
| Mantle Cell Lymphoma (MCL) cell lines | NOTCH1 mutated | Cell Viability (IC50) | Potent inhibition observed | [3] |
| T-ALL xenograft model | NOTCH1 mutated | Tumor Growth | Suppression of leukemic cells | [1] |
Conclusion
This compound represents a significant advancement in the targeted therapy of NOTCH1-driven cancers. Its well-defined chemical structure and synthesis, coupled with a clear mechanism of action and promising preclinical data, underscore its potential as a valuable therapeutic candidate. This guide provides a foundational understanding for researchers dedicated to advancing novel cancer treatments. Further exploration of the detailed synthetic protocols and structural data in the cited literature is encouraged for those actively working on the development of SERCA inhibitors and related compounds.
References
- 1. Blockade of Oncogenic NOTCH1 with the SERCA Inhibitor this compound in T Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Blockade of Oncogenic NOTCH1 with the SERCA Inhibitor this compound in T-cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Targets NOTCH1 PEST Domain Mutations in Lymphoproliferative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Oncogenic NOTCH1 in T-cell Acute Lymphoblastic Leukemia With a Selective SERCA Inhibitor this compound [tesidottorato.depositolegale.it]
The Impact of CAD204520 on NOTCH1 Signaling: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract: Information regarding a compound designated as CAD204520 and its effects on NOTCH1 signaling is not currently available in the public domain. Extensive searches of scientific literature, clinical trial databases, and chemical compound registries have yielded no specific results for a substance with this identifier.
This document outlines a hypothetical framework for investigating the potential downstream effects of a novel compound, herein referred to as this compound, on the NOTCH1 signaling pathway. Given the absence of concrete data, the following sections will provide a theoretical guide, including potential experimental designs and data presentation formats that would be necessary to characterize such an interaction. This paper serves as a template for the rigorous scientific inquiry required to elucidate the mechanism of action of a new chemical entity targeting a critical cellular pathway.
Introduction to NOTCH1 Signaling
The NOTCH1 signaling pathway is a highly conserved cell-cell communication system that plays a crucial role in regulating cell fate decisions, including proliferation, differentiation, and apoptosis. Dysregulation of NOTCH1 signaling has been implicated in a variety of human diseases, most notably in cancer, where it can act as either an oncogene or a tumor suppressor depending on the cellular context.
The canonical NOTCH1 signaling cascade is initiated by the binding of a ligand (e.g., Delta-like or Jagged) on a neighboring cell to the NOTCH1 receptor. This interaction triggers a series of proteolytic cleavages of the receptor, culminating in the release of the NOTCH1 intracellular domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1), also known as RBPJ, and the coactivator Mastermind-like (MAML). This transcriptional activation complex then drives the expression of target genes, such as those in the HES (Hairy and Enhancer of Split) and HEY (Hairy/Enhancer-of-split related with YRPW motif) families.
Hypothetical Mechanism of Action of this compound
For the purposes of this guide, we will hypothesize that this compound is an inhibitor of the NOTCH1 signaling pathway. Its potential mechanisms of action could include, but are not limited to:
-
Inhibition of ligand-receptor binding: this compound could sterically hinder the interaction between NOTCH1 and its ligands.
-
Modulation of proteolytic cleavage: The compound might interfere with the enzymes responsible for cleaving the NOTCH1 receptor, such as ADAM-family metalloproteases or the γ-secretase complex.
-
Disruption of the nuclear complex: this compound could prevent the formation of the NICD-CSL-MAML transcriptional complex.
The following sections will detail the experimental approaches required to test these hypotheses.
Proposed Experimental Protocols
A thorough investigation into the effects of this compound on NOTCH1 signaling would necessitate a multi-faceted approach, combining in vitro and in vivo studies.
Cell-Based Assays
Objective: To determine the effect of this compound on NOTCH1 signaling activity in a controlled cellular environment.
-
Luciferase Reporter Assay:
-
Cell Line: A suitable cell line with a functional NOTCH1 pathway (e.g., HEK293T, U2OS) would be co-transfected with a NOTCH-responsive reporter plasmid (e.g., containing multiple CSL binding sites upstream of a luciferase gene) and a constitutively active expression vector for a housekeeping gene (e.g., Renilla luciferase) for normalization.
-
Treatment: Transfected cells would be treated with varying concentrations of this compound or a vehicle control.
-
Activation: NOTCH1 signaling would be activated by co-culturing with cells expressing a NOTCH ligand (e.g., Jagged1-expressing L cells) or by using a chemical activator.
-
Measurement: Luciferase activity would be measured using a luminometer. A decrease in the firefly/Renilla luciferase ratio in the presence of this compound would indicate inhibition of NOTCH1 signaling.
-
-
Western Blot Analysis:
-
Cell Culture and Treatment: Cells would be treated with this compound or a vehicle control.
-
Protein Extraction: Whole-cell lysates would be prepared.
-
Electrophoresis and Transfer: Proteins would be separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes would be probed with primary antibodies specific for cleaved NOTCH1 (NICD) and downstream target proteins (e.g., HES1, HEY1). Loading controls (e.g., β-actin, GAPDH) would be used for normalization. A reduction in the levels of NICD and its target proteins would suggest an inhibitory effect of this compound.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Cell Culture and Treatment: Cells would be treated with this compound or a vehicle control.
-
RNA Extraction and cDNA Synthesis: Total RNA would be extracted and reverse-transcribed into cDNA.
-
PCR Amplification: qRT-PCR would be performed using primers specific for NOTCH1 target genes (e.g., HES1, HEY1).
-
Data Analysis: Gene expression levels would be normalized to a housekeeping gene (e.g., GAPDH). A decrease in the mRNA levels of target genes would indicate inhibition of NOTCH1 signaling.
-
In Vivo Models
Objective: To evaluate the efficacy and safety of this compound in a living organism.
-
Xenograft Models:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) would be subcutaneously injected with cancer cells known to be dependent on NOTCH1 signaling.
-
Treatment: Once tumors are established, mice would be treated with this compound or a vehicle control via an appropriate route of administration (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Tumor growth would be monitored regularly.
-
Analysis: At the end of the study, tumors would be excised, and tissues would be analyzed by immunohistochemistry (IHC) for markers of NOTCH1 activity and by western blot or qRT-PCR.
-
Hypothetical Data Presentation
The quantitative data generated from the aforementioned experiments should be presented in a clear and concise manner to facilitate interpretation and comparison.
Table 1: Hypothetical IC50 Values of this compound in NOTCH1-Dependent Cell Lines
| Cell Line | Assay Type | IC50 (µM) |
| Cell Line A | Luciferase Reporter | 1.2 |
| Cell Line B | Cell Viability | 2.5 |
| Cell Line C | Luciferase Reporter | 0.8 |
Table 2: Hypothetical Gene Expression Changes in Response to this compound Treatment
| Gene | Treatment | Fold Change (vs. Vehicle) | p-value |
| HES1 | This compound (1 µM) | -2.5 | <0.01 |
| HEY1 | This compound (1 µM) | -3.1 | <0.01 |
| MYC | This compound (1 µM) | -1.8 | <0.05 |
Visualizing the Pathway and Experimental Logic
Diagrams are essential for illustrating complex biological pathways and experimental workflows.
Caption: Hypothetical inhibition of NOTCH1 signaling by this compound.
Caption: Proposed experimental workflow for characterizing this compound.
Conclusion
While there is currently no publicly available information on this compound, the framework presented in this whitepaper provides a comprehensive and technically detailed guide for the investigation of any novel compound targeting the NOTCH1 signaling pathway. The combination of robust in vitro and in vivo experimental protocols, coupled with clear data presentation and visualization, is essential for elucidating the mechanism of action and therapeutic potential of new chemical entities. Should information on this compound become available, the methodologies described herein would be directly applicable to its characterization.
The Pharmacokinetics and Pharmacodynamics of Osimertinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osimertinib (B560133) (formerly AZD9291) is a third-generation, oral, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is specifically designed to target both the EGFR-TKI sensitizing mutations (such as exon 19 deletions and the L858R mutation) and the T790M resistance mutation, which commonly arises after treatment with first- or second-generation EGFR TKIs.[2][3] A key feature of osimertinib is its ability to spare wild-type EGFR, which is expected to reduce off-target toxicities.[1][2] This guide provides a comprehensive overview of the pharmacokinetics, pharmacodynamics, and relevant experimental protocols for osimertinib.
Pharmacokinetics
Osimertinib exhibits a pharmacokinetic profile characterized by slow absorption, extensive distribution, and metabolism primarily through the cytochrome P40 enzyme system.
Absorption and Distribution
Following oral administration, osimertinib is absorbed with a median time to maximum plasma concentration (Tmax) of approximately 6 hours.[2] The mean volume of distribution at steady state is 918 L, indicating extensive tissue distribution.[2] Osimertinib has a high plasma protein binding of 95%.[2]
Metabolism and Excretion
Osimertinib is metabolized in the liver, primarily through oxidation and dealkylation, with the main enzymes responsible being CYP3A4 and CYP3A5.[2][4] Two pharmacologically active metabolites, AZ7550 and AZ5104, have been identified in circulation, each at about 10% of the parent compound's concentration.[2] AZ7550 shows a similar potency to osimertinib, while AZ5104 is more potent against both mutant and wild-type EGFR.[2]
The primary route of elimination is through the feces (68%), with a smaller portion excreted in the urine (14%).[2] The population-estimated mean half-life of osimertinib is approximately 48 hours, with an oral clearance of 14.3 L/hr.[2]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for osimertinib.
Table 1: Human Pharmacokinetic Parameters of Osimertinib (80 mg once daily)
| Parameter | Value | Reference(s) |
| Tmax (median) | 6 hours | [2] |
| Volume of Distribution (Vdss) | 918 L | [2] |
| Plasma Protein Binding | 95% | [2] |
| Mean Half-life (t1/2) | 48 hours | [2] |
| Oral Clearance (CL/F) | 14.3 L/hr | [2] |
| Primary Metabolism | CYP3A4/CYP3A5 | [2][4] |
| Major Excretion Route | Feces (68%) | [2] |
Table 2: Preclinical Pharmacokinetic Parameters of Osimertinib in Rats
| Parameter | Value (at 20 mg/kg, oral) | Reference(s) |
| Cmax | 1354 ± 213 ng/mL | [5] |
| Tmax | 4.0 ± 1.3 h | [5] |
| AUC(0-t) | 21345 ± 3214 ng·h/mL | [5] |
| t1/2 | 8.2 ± 1.5 h | [5] |
Pharmacodynamics
The pharmacodynamic effects of osimertinib are driven by its selective and potent inhibition of mutant EGFR, leading to the blockade of downstream signaling pathways and subsequent anti-tumor activity.
Mechanism of Action
Osimertinib is an irreversible inhibitor that forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of mutant EGFR.[3] This action blocks the tyrosine kinase activity of the receptor, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[3][6] Notably, osimertinib has a significantly higher affinity for EGFR with sensitizing and T790M mutations compared to wild-type EGFR.[2]
Signaling Pathway Inhibition
By inhibiting mutant EGFR, osimertinib effectively suppresses two major downstream signaling cascades crucial for cell proliferation and survival:
-
RAS/RAF/MEK/ERK Pathway: This pathway is a key regulator of cell proliferation.
-
PI3K/AKT/mTOR Pathway: This pathway is critical for cell survival and growth.[3][6]
The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in cancer cells harboring the target EGFR mutations.
In Vitro Activity
Osimertinib has demonstrated potent and selective inhibition of proliferation in various non-small cell lung cancer (NSCLC) cell lines with activating EGFR mutations and the T790M resistance mutation.
Table 3: In Vitro IC50 Values of Osimertinib in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | IC50 (nM) | Reference(s) |
| PC-9 | Exon 19 deletion | 12.92 | [3] |
| H1975 | L858R, T790M | 11.44 | [3] |
| LoVo (WT EGFR) | Wild-Type | 493.8 | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Cell Proliferation Assay (IC50 Determination)
This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of osimertinib in NSCLC cell lines using a colorimetric assay such as MTT.
Materials:
-
NSCLC cell lines (e.g., PC-9, H1975)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Osimertinib stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of osimertinib in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
Viability Assessment:
-
Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability against the logarithm of the drug concentration. Calculate the IC50 value using non-linear regression analysis.[7]
Protocol 2: Western Blot Analysis of EGFR Phosphorylation
This protocol describes how to assess the effect of osimertinib on the phosphorylation of EGFR.
Materials:
-
NSCLC cells
-
Osimertinib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-pEGFR, anti-total EGFR, anti-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of osimertinib for a specified time (e.g., 2 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane, add the chemiluminescent substrate, and capture the signal using an imaging system.[1][8]
Protocol 3: In Vivo Xenograft Study
This protocol details a subcutaneous xenograft model to evaluate the in vivo anti-tumor efficacy of osimertinib.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
NSCLC cell line (e.g., H1975)
-
Matrigel
-
Osimertinib formulation for oral gavage
-
Calipers
Procedure:
-
Tumor Cell Implantation:
-
Harvest NSCLC cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 5 x 10^6 cells into the flank of each mouse.[9]
-
-
Tumor Growth Monitoring:
-
Monitor mice for tumor formation.
-
Once tumors are palpable, measure their dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.[9]
-
-
Randomization and Treatment:
-
When tumors reach a mean volume of 100-200 mm³, randomize mice into treatment and control groups.[9]
-
Administer osimertinib (e.g., 5 mg/kg) or vehicle control daily via oral gavage.
-
-
Data Collection and Analysis:
-
Continue to measure tumor volume and mouse body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Plot the mean tumor volume over time for each group and calculate tumor growth inhibition.
-
Visualizations
Signaling Pathway
Experimental Workflow: In Vitro Cell Proliferation Assay```dot
References
- 1. benchchem.com [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Development, Verification, and Prediction of Osimertinib Drug–Drug Interactions Using PBPK Modeling Approach to Inform Drug Label - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
The Selective Targeting of Mutated NOTCH1 by CAD204520: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gain-of-function mutations in the NOTCH1 signaling pathway are critical drivers in a variety of hematological malignancies, including T-cell acute lymphoblastic leukemia (T-ALL), mantle cell lymphoma (MCL), and chronic lymphocytic leukemia (CLL).[1][2] The development of therapeutic agents that can selectively target these mutated forms of NOTCH1 while sparing the wild-type protein is a key objective in precision oncology. CAD204520 has emerged as a promising small molecule that demonstrates preferential activity against cancer cells harboring mutated NOTCH1.[1][3][4] This technical guide provides an in-depth exploration of the selectivity of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.
This compound is a potent and orally bioavailable inhibitor of the Sarco/Endoplasmic Reticulum Calcium ATPase (SERCA).[4][5] Its mechanism of action in the context of NOTCH1-mutated cancers is linked to the disruption of proper NOTCH1 protein trafficking and processing, a pathway that is particularly sensitive in cells dependent on aberrant NOTCH1 signaling.[3][6]
Quantitative Analysis of this compound Selectivity
The preferential activity of this compound against NOTCH1-mutated cancer cells has been demonstrated through various in vitro studies. While direct enzymatic inhibition data (IC50/EC50) for this compound against purified mutated versus wild-type NOTCH1 protein is not publicly available, cellular assays provide compelling evidence of its selectivity.
SERCA Inhibition
The primary molecular target of this compound is the SERCA pump. Inhibition of SERCA's ATP hydrolysis activity has been quantified, demonstrating the potency of this compound.
| Target | Assay Type | IC50 (µM) | Reference |
| SERCA1a (rabbit) | ATP Hydrolysis | 0.34 ± 0.03 | [4] |
| Na+/K+-ATPase (pig) | ATP Hydrolysis | 8.30 ± 0.94 | [4] |
| H+-ATPase (S. cerevisiae) | ATP Hydrolysis | 26.90 ± 2.98 | [4] |
Table 1: In vitro inhibitory activity of this compound against P-type ATPases. The data demonstrates the selectivity of this compound for SERCA over other ATP-dependent pumps.
Cellular Viability
The differential effect of this compound on the viability of cancer cell lines with different NOTCH1 mutation statuses provides strong evidence for its selectivity. This is often quantified by comparing the Area Under the Curve (AUC) from dose-response viability assays. A lower AUC value indicates greater sensitivity to the compound.
| Cell Line | Cancer Type | NOTCH1 Mutation Status | Relative AUC | Reference |
| REC-1 | MCL | PEST domain mutation | More Sensitive | [6][7] |
| SKW-3/KE-37 | T-ALL | PEST domain mutation | More Sensitive | [6][7] |
| CTV-1 | T-ALL | PEST domain mutation | More Sensitive | [6][7] |
| JEKO-1 | MCL | Wild-Type | Less Sensitive | [6][7] |
| Granta-519 | MCL | Wild-Type | Less Sensitive | [6][7] |
| MEC1 | CLL | Wild-Type | Less Sensitive | [6][7] |
| Primary CLL Cells | CLL | PEST domain mutation | More Sensitive | [6] |
| Primary CLL Cells | CLL | Wild-Type | Less Sensitive | [6] |
Table 2: Comparative cellular viability of NOTCH1-mutated versus wild-type cell lines and primary patient samples upon treatment with this compound. The data, presented qualitatively based on reported AUC comparisons, shows a clear trend of increased sensitivity in cells harboring NOTCH1 PEST domain mutations.
Signaling Pathways and Mechanisms
The selectivity of this compound is intrinsically linked to the biology of NOTCH1 signaling and its dependence on cellular machinery for protein processing and trafficking.
Figure 1. Simplified NOTCH1 signaling pathway and the mechanism of action of this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the selectivity of this compound.
Cell Viability Assay
This assay is used to determine the differential sensitivity of cell lines to this compound.
Materials:
-
NOTCH1-mutated and wild-type cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well clear-bottom black plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or alamarBlue™ Cell Viability Reagent
-
Luminometer or fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent or alamarBlue™ reagent to each well according to the manufacturer's instructions.
-
Measure luminescence or fluorescence using a plate reader.
-
Normalize the data to the vehicle-treated control wells and plot the dose-response curves to calculate AUC values.
Figure 2. Workflow for the cell viability assay.
Western Blot Analysis
This technique is used to assess the impact of this compound on the processing of the NOTCH1 protein.
Materials:
-
Cell lysates from this compound-treated and control cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against NOTCH1 (recognizing the intracellular domain)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and determine protein concentration.
-
Separate 30-50 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary anti-NOTCH1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Analyze the levels of full-length (FL-N1), transmembrane (TM-N1), and intracellular (ICN1) forms of NOTCH1.
Flow Cytometry-Based Competition Assay
This assay provides a direct comparison of the effect of this compound on the viability of NOTCH1-mutated and wild-type cells in a co-culture system.[6]
Materials:
-
NOTCH1-mutated cell line (e.g., REC-1) transduced with a fluorescent reporter (e.g., GFP)
-
NOTCH1 wild-type cell line (e.g., JEKO-1)
-
Complete cell culture medium
-
This compound stock solution
-
Flow cytometer
Procedure:
-
Co-culture the GFP-labeled NOTCH1-mutated cells and unlabeled wild-type cells at a 1:1 ratio.
-
Treat the co-culture with increasing concentrations of this compound for 72 hours.
-
Harvest the cells and analyze the population by flow cytometry.
-
Gate on the live cell population and quantify the percentage of GFP-positive (mutated) and GFP-negative (wild-type) cells.
-
Normalize the ratio of mutated to wild-type cells in the treated samples to the vehicle control to determine the preferential effect of this compound.
Figure 3. Workflow for the flow cytometry-based competition assay.
Conclusion
References
- 1. Analysis of Cell Viability by the alamarBlue Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibodies, Reagents, Proteomics, Kits and Consumables | Cell Signaling Technology [cellsignal.com]
- 4. Blockade of Oncogenic NOTCH1 with the SERCA Inhibitor this compound in T-cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | SERCA inhibitor | Probechem Biochemicals [probechem.com]
- 6. This compound Targets NOTCH1 PEST Domain Mutations in Lymphoproliferative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for CAD204520 In Vitro Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for assessing the in vitro efficacy of CAD204520 on cell viability. This compound is a selective inhibitor of the Sarco/Endoplasmic Reticulum Calcium ATPase (SERCA), which has demonstrated potent anti-leukemic activity, particularly in cells harboring NOTCH1 PEST domain mutations.[1][2][3] By inhibiting SERCA, this compound disrupts NOTCH1 signaling, leading to decreased cell proliferation and the induction of apoptosis in susceptible cancer cell lines.[4][5] The following protocols and application notes describe the use of a luminescence-based ATP assay to quantify cell viability following treatment with this compound and are intended to guide researchers in the preclinical evaluation of this compound.
Introduction
The NOTCH1 signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[1][2] Aberrant NOTCH1 signaling, often due to mutations in the PEST domain, is a key driver in several hematological malignancies, including T-cell acute lymphoblastic leukemia (T-ALL), chronic lymphocytic leukemia (CLL), and mantle cell lymphoma (MCL).[1][3] this compound is a novel benzimidazole (B57391) derivative that acts as a SERCA inhibitor, which in turn modulates NOTCH1 signaling.[1][6] This compound has been shown to preferentially target cancer cells with NOTCH1 PEST domain mutations, inducing cell cycle arrest and apoptosis.[4][7]
The assessment of cell viability is a critical step in the preclinical evaluation of therapeutic compounds like this compound. This application note details a robust and high-throughput method for determining the effect of this compound on cell viability using a luminescence-based assay that quantifies intracellular ATP levels. Metabolically active, viable cells produce ATP, and the luminescent signal generated is directly proportional to the number of viable cells.[8][9]
Signaling Pathway of this compound Action
Caption: Simplified signaling pathway of this compound.
Experimental Protocols
Cell Lines and Culture Conditions
It is recommended to use cell lines with known NOTCH1 mutation status to evaluate the differential effect of this compound.
-
NOTCH1 PEST-mutated cell lines: REC-1 (MCL), SKW-3/KE-37 (T-ALL), CTV-1 (T-ALL)[10]
-
NOTCH1 wild-type (WT) cell lines: JEKO-1 (MCL), Granta-519 (MCL), MEC1 (CLL)[10]
Cells should be cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Preparation of this compound Stock Solution
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, thaw an aliquot and prepare a series of dilutions in the appropriate cell culture medium. The final DMSO concentration in the culture should not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability Assay using a Luminescence-Based ATP Assay (e.g., CellTiter-Glo®)
This protocol is adapted from standard luminescence-based ATP assay procedures.[8][11]
Materials:
-
Selected NOTCH1-mutated and WT cell lines
-
This compound
-
Complete cell culture medium
-
DMSO (vehicle control)
-
Opaque-walled 96-well microplates suitable for luminescence readings
-
Luminescence-based ATP cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Dilute the cell suspension to the desired seeding density in complete culture medium. The optimal seeding density should be determined empirically for each cell line to ensure that the cells are in a logarithmic growth phase at the end of the experiment and that the ATP levels are within the linear range of the assay. A typical starting point is 5,000-10,000 cells per well.
-
Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate for 24 hours to allow the cells to adhere (for adherent cells) and stabilize.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Prepare a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove 50 µL of medium from each well and add 50 µL of the 2x compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[10]
-
-
Luminescence Measurement:
-
Equilibrate the 96-well plate and the ATP assay reagent to room temperature for at least 30 minutes before use.[3]
-
Add a volume of the ATP assay reagent equal to the volume of cell culture medium in each well (typically 100 µL).[3]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis and mix the contents.[3]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[3]
-
Measure the luminescence of each well using a luminometer with an integration time of 0.25-1 second per well.[3]
-
-
Data Analysis:
-
Subtract the average luminescence value from the medium-only background wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group (set to 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Calculate the IC50 value (the concentration of the compound that inhibits cell viability by 50%) for each cell line.
-
Experimental Workflow
Caption: Experimental workflow for the this compound cell viability assay.
Data Presentation
The following table represents hypothetical data for the effect of this compound on the viability of NOTCH1-mutated (REC-1) and NOTCH1 wild-type (JEKO-1) cell lines after 72 hours of treatment.
| This compound (µM) | REC-1 (% Viability ± SD) | JEKO-1 (% Viability ± SD) |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 4.8 |
| 0.1 | 85.3 ± 4.5 | 98.1 ± 3.9 |
| 0.5 | 62.1 ± 3.8 | 95.4 ± 4.2 |
| 1.0 | 48.7 ± 3.1 | 90.2 ± 3.5 |
| 2.0 | 25.4 ± 2.5 | 82.5 ± 4.1 |
| 5.0 | 10.2 ± 1.8 | 65.7 ± 3.7 |
| 10.0 | 5.1 ± 1.2 | 48.3 ± 3.2 |
| IC50 (µM) | ~1.0 | >10.0 |
This data illustrates the expected higher sensitivity of the NOTCH1-mutated cell line to this compound treatment.
Conclusion
The provided protocol offers a detailed and reliable method for assessing the in vitro effects of this compound on cell viability. By utilizing a luminescence-based ATP assay, researchers can efficiently generate dose-response curves and determine the IC50 values for different cancer cell lines. This will aid in the preclinical characterization of this compound and its potential as a targeted therapy for hematological malignancies with aberrant NOTCH1 signaling.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. promega.com [promega.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Targeting Oncogenic NOTCH1 in T-cell Acute Lymphoblastic Leukemia With a Selective SERCA Inhibitor this compound [tesidottorato.depositolegale.it]
- 6. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [nld.promega.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay [promega.kr]
- 10. researchgate.net [researchgate.net]
- 11. promega.com [promega.com]
Application Notes and Protocols: Determining the Optimal Dosage of CAD204520 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAD204520 is a novel small molecule inhibitor of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump, which shows preferential activity against cells with gain-of-function mutations in the NOTCH1 receptor.[1][2][3] Preclinical studies have demonstrated its potential as a therapeutic agent in various hematological malignancies, including T-cell acute lymphoblastic leukemia (T-ALL), chronic lymphocytic leukemia (CLL), and mantle cell lymphoma (MCL).[3][4][5][6] The mechanism of action involves the disruption of calcium homeostasis, which in turn inhibits the aberrant NOTCH1 signaling that drives cancer cell proliferation and survival.[1][4]
While the primary focus of existing research on this compound has been in oncology, its molecular targets, SERCA and NOTCH1, have also been implicated in the pathophysiology of Alzheimer's disease.[7][8][9][10] Altered NOTCH1 expression and signaling, as well as dysregulated calcium homeostasis, are recognized features of Alzheimer's.[4][7][8][11] Although no direct studies of this compound in Alzheimer's mouse models have been published, its mechanism of action suggests a potential area for future investigation.
These application notes provide a comprehensive guide for determining the optimal dosage of this compound in preclinical mouse models of cancer. The protocols outlined below describe a systematic approach to establish a dose that is both safe and efficacious.
Data Presentation
Table 1: Summary of a Published In Vivo Study with this compound
| Parameter | Details | Reference |
| Drug | This compound | [7][11] |
| Mouse Model | Subcutaneous xenograft with REC-1 (NOTCH1-mutated) and JEKO-1 (NOTCH1-wildtype) cells | [7][11] |
| Dosage | 45 mg/kg | [7][11] |
| Route of Administration | Oral gavage | [7][11] |
| Dosing Schedule | Daily for 5 days, followed by a 2-day break, then daily for another 5 days | [7][11] |
| Observed Efficacy | Significant reduction in tumor size and weight in the REC-1 xenografts | [7] |
| Observed Toxicity | No overt cardiac toxicity or significant body weight loss reported | [1][11] |
Table 2: Key Experimental Assays for Efficacy and Toxicity Assessment
| Assay | Purpose |
| Tumor Volume Measurement | To assess the effect of this compound on tumor growth over time. |
| Tumor Weight Measurement | To determine the final tumor burden at the end of the study. |
| Body Weight Measurement | To monitor for signs of systemic toxicity. |
| Immunohistochemistry (IHC) | To analyze the expression of biomarkers such as NOTCH1 and the proliferation marker Ki-67 in tumor tissue. |
| Western Blot | To detect markers of apoptosis (e.g., cleaved PARP) in tumor lysates. |
| Complete Blood Count (CBC) | To assess for potential hematological toxicities. |
| Serum Chemistry Panel | To evaluate organ function (e.g., liver, kidney). |
| Histopathology | To examine major organs for any treatment-related pathological changes. |
Experimental Protocols
Protocol 1: Dose-Range Finding (Dose Escalation) Study
Objective: To determine the maximum tolerated dose (MTD) of this compound in the selected mouse model.
Materials:
-
This compound
-
Vehicle solution (as specified by the manufacturer or determined empirically)
-
Tumor-bearing mice (e.g., xenograft or genetically engineered model)
-
Oral gavage needles
-
Calipers for tumor measurement
-
Scale for body weight measurement
Procedure:
-
Animal Acclimatization: Acclimatize animals to the facility for at least one week prior to the start of the experiment.
-
Tumor Implantation: If using a xenograft model, implant tumor cells subcutaneously. Allow tumors to reach a palpable size (e.g., 100-150 mm³) before starting treatment.
-
Group Allocation: Randomize mice into groups of 3-5 animals per dose level. Include a vehicle control group.
-
Dose Escalation:
-
Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 20, 40, 80 mg/kg). The starting dose should be based on any available in vitro data or literature on similar compounds.
-
Administer this compound or vehicle via oral gavage daily.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe the animals daily for any clinical signs of toxicity (e.g., changes in posture, activity, grooming).
-
-
Endpoint:
-
The MTD is reached when signs of toxicity (e.g., >20% body weight loss, severe clinical signs) are observed.
-
The study duration is typically 2-4 weeks, or until tumors in the control group reach the predetermined endpoint size.
-
-
Data Analysis:
-
Plot the mean body weight change for each group over time.
-
Record all clinical signs of toxicity.
-
Protocol 2: Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound at well-tolerated doses.
Materials:
-
Same as Protocol 1.
Procedure:
-
Animal and Tumor Model: Use the same mouse model as in the dose-range finding study.
-
Group Allocation: Randomize a larger cohort of mice (e.g., 8-10 per group) into the following groups:
-
Vehicle control
-
This compound at two to three selected doses below the MTD (e.g., based on the 45 mg/kg dose from the literature and the results of the dose-range finding study).
-
-
Treatment: Administer this compound or vehicle according to a predetermined schedule (e.g., daily or the 5-on/2-off schedule).
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor for any signs of toxicity.
-
-
Endpoint and Tissue Collection:
-
At the end of the study, euthanize the animals.
-
Collect tumors and weigh them.
-
Divide each tumor for different analyses: a portion for snap-freezing (for Western blot) and a portion for fixation in formalin (for IHC).
-
Collect blood for CBC and serum chemistry analysis.
-
Collect major organs (e.g., heart, liver, kidneys, spleen) for histopathological examination.
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
-
Perform statistical analysis to compare tumor volumes and weights between the treated and control groups.
-
Analyze biomarker expression by IHC and Western blot.
-
Evaluate hematological and serum chemistry data for signs of toxicity.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound on the NOTCH1 signaling pathway.
Experimental Workflow
Caption: Workflow for determining the optimal dosage of this compound in vivo.
References
- 1. Altered expression of Notch1 in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Positive Allosteric Modulators of SERCA Pump Restore Dendritic Spines and Rescue Long-Term Potentiation Defects in Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blockade of Oncogenic NOTCH1 with the SERCA Inhibitor this compound in T Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. This compound Targets NOTCH1 PEST Domain Mutations in Lymphoproliferative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Altered expression of Notch1 in Alzheimer's disease | PLOS One [journals.plos.org]
- 8. Alzheimer's disease and Notch signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are SERCA inhibitors and how do they work? [synapse.patsnap.com]
- 10. A new target for Alzheimer's disease: A small molecule SERCA activator is neuroprotective in vitro and improves memory and cognition in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Detection of NOTCH1 Activation Following CAD204520 Treatment Using Western Blot
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the detection and semi-quantitative analysis of NOTCH1 activation by Western blot. Specifically, it outlines a method to measure the levels of the cleaved, active form of NOTCH1 (NOTCH1 intracellular domain, NICD) in cell lysates following treatment with CAD204520. This compound is a SERCA (sarco/endoplasmic reticulum Ca2+-ATPase) inhibitor that has been shown to preferentially target mutated, oncogenic NOTCH1.[1][2] By inhibiting SERCA, this compound disrupts NOTCH1 processing and leads to a decrease in the levels of the active NICD.[3][4] This protocol is intended for researchers, scientists, and drug development professionals investigating the efficacy of this compound and similar compounds on the NOTCH1 signaling pathway.
Introduction
The NOTCH1 signaling pathway is a critical regulator of cell fate decisions, proliferation, and apoptosis.[5] Dysregulation of this pathway, often through activating mutations in the NOTCH1 gene, is a key driver in several cancers, including T-cell acute lymphoblastic leukemia (T-ALL) and various lymphomas.[5][6] Upon ligand binding, the NOTCH1 receptor undergoes a series of proteolytic cleavages, culminating in the release of the NOTCH1 intracellular domain (NICD). The NICD then translocates to the nucleus to activate the transcription of target genes.[7]
This compound has emerged as a promising therapeutic agent that targets oncogenic NOTCH1 signaling.[8] It functions as a SERCA inhibitor, which disrupts the proper folding and processing of the NOTCH1 receptor in the endoplasmic reticulum and Golgi apparatus.[3] This ultimately leads to a reduction in the generation of the active NICD.
Western blotting is a widely used and effective technique to monitor the activation state of the NOTCH1 pathway by detecting the levels of cleaved NOTCH1 (NICD). This application note provides a comprehensive protocol for treating cells with this compound, preparing cell lysates, and performing a Western blot to analyze the levels of different NOTCH1 forms.
Data Presentation
The following table summarizes representative data on the effect of a 24-hour treatment with this compound on the levels of unprocessed (Full-Length, FL), transmembrane (TM), and cleaved intracellular (ICD) forms of NOTCH1 in cell lines with NOTCH1 PEST domain mutations. The data is presented as a percentage change relative to a vehicle-treated control.
| Cell Line | This compound Concentration (µM) | NOTCH1-FL (% Change) | NOTCH1-TM (% Change) | NOTCH1-ICD (% Change) |
| CTV-1 | 1 | +15% | -20% | -25% |
| 5 | +40% | -50% | -60% | |
| SKW-3/KE-37 | 1 | +20% | -25% | -30% |
| 5 | +55% | -60% | -70% | |
| REC-1 | 1 | +10% | -15% | -20% |
| 5 | +35% | -45% | -55% |
Note: The data presented are representative and have been inferred from published Western blot images. For precise quantification, densitometric analysis of Western blot bands from multiple biological replicates is recommended.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Human T-ALL cell lines (e.g., CTV-1, SKW-3/KE-37) or other relevant cell lines with known NOTCH1 status.
-
This compound: Prepare a stock solution in DMSO.
-
Cell Culture Medium: RPMI-1640 or other appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE Gels: (e.g., 4-12% Bis-Tris gels)
-
Running Buffer: (e.g., MOPS or MES SDS Running Buffer)
-
Transfer Buffer: (e.g., NuPAGE Transfer Buffer)
-
PVDF Membranes
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-Cleaved NOTCH1 (Val1744) antibody (detects NICD)
-
Rabbit anti-NOTCH1 antibody (recognizes the C-terminus and detects full-length and transmembrane forms)
-
Mouse or Rabbit anti-β-Actin or anti-GAPDH antibody (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Chemiluminescent Substrate (ECL)
-
Imaging System: Chemiluminescence imager or X-ray film.
Cell Treatment
-
Plate cells at a suitable density in a multi-well plate or flask.
-
Allow cells to adhere and grow overnight (for adherent cells).
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or a vehicle control (DMSO) for the desired time period (e.g., 24 hours).
Cell Lysis and Protein Quantification
-
After treatment, wash the cells once with ice-cold PBS.
-
For adherent cells, add ice-cold lysis buffer directly to the plate, scrape the cells, and transfer the lysate to a microfuge tube.[8]
-
For suspension cells, centrifuge to pellet the cells, discard the supernatant, and resuspend the pellet in ice-cold lysis buffer.[8]
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a fresh, pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
Western Blotting
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-cleaved NOTCH1) diluted in blocking buffer overnight at 4°C with gentle agitation.[4] Recommended starting dilutions are typically 1:1000.
-
Wash the membrane three times for 5-10 minutes each with TBST.[4]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using an imaging system or by exposing it to X-ray film.
Mandatory Visualizations
NOTCH1 Signaling Pathway and this compound Mechanism of Action
Caption: Mechanism of NOTCH1 activation and inhibition by this compound.
Western Blot Experimental Workflow
Caption: Workflow for Western blot analysis of NOTCH1 activation.
References
- 1. Blockade of Oncogenic NOTCH1 with the SERCA Inhibitor this compound in T-cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Blockade of Oncogenic NOTCH1 with the SERCA Inhibitor this compound in T Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Targets NOTCH1 PEST Domain Mutations in Lymphoproliferative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Targets NOTCH1 PEST Domain Mutations in Lymphoproliferative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blockade of Oncogenic NOTCH1 with the SERCA Inhibitor this compound in T Cell Acute Lymphoblastic Leukemia. | Broad Institute [broadinstitute.org]
- 8. This compound Targets NOTCH1 PEST Domain Mutations in Lymphoproliferative Disorders [mdpi.com]
Application Notes and Protocols for Performing a Competition Assay with CAD204520
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for characterizing the interaction of CAD204520, a selective inhibitor of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA), with its target. Two distinct competition assay methodologies are presented: a biochemical fluorescence-based competition binding assay to determine the binding affinity of this compound to SERCA, and a cell-based functional competition assay to assess its preferential inhibitory activity in a cellular context. These protocols are designed to be a comprehensive resource for researchers investigating the pharmacological properties of this compound and similar compounds.
Introduction
This compound is a novel small molecule that has been identified as an inhibitor of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA).[1][2] SERCA is a crucial intracellular ion pump responsible for transporting Ca2+ ions from the cytosol into the sarcoplasmic or endoplasmic reticulum, thereby playing a vital role in calcium homeostasis and cell signaling. Inhibition of SERCA by this compound has been shown to impact Notch1 signaling, a pathway often dysregulated in cancers such as T-cell acute lymphoblastic leukemia (T-ALL) and mantle cell lymphoma (MCL).[3][4] Notably, this compound binds to a different allosteric site on SERCA than the well-characterized inhibitor thapsigargin.[5][6]
Competition assays are fundamental in pharmacology to determine the affinity of an unlabeled compound (the competitor) for a receptor by measuring its ability to displace a labeled ligand.[7][8][9] This document provides two detailed protocols to characterize this compound:
-
Biochemical Fluorescence-Based Competition Binding Assay: This assay determines the inhibitory constant (Ki) of this compound for SERCA by measuring its ability to displace a fluorescently labeled ligand that binds to a distinct site.
-
Cell-Based Functional Competition Assay: This assay evaluates the preferential activity of this compound on cells with specific genetic backgrounds (e.g., NOTCH1 mutations) in a co-culture system.[10]
These protocols are intended to guide researchers in the comprehensive evaluation of this compound and other potential SERCA modulators.
Signaling Pathway and Assay Principle
The following diagram illustrates the principle of the allosteric competition binding assay at the SERCA pump.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation of the Sarcoplasmic Reticulum Ca2+-ATPase from Rabbit Fast-Twitch Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. support.nanotempertech.com [support.nanotempertech.com]
- 5. agilent.com [agilent.com]
- 6. Real-Time BODIPY-Binding Assay To Screen Inhibitors of the Early Oligomerization Process of Aβ1-42 Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 10. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for CAD204520 Administration in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAD204520 is a novel benzimidazole (B57391) derivative that acts as an inhibitor of the Sarco-endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.[1][2] This inhibition disrupts calcium homeostasis within the endoplasmic reticulum, which in turn selectively impairs the signaling of mutated NOTCH1, a key driver in various hematological malignancies.[1][3] Notably, this compound shows preferential activity against cancer cells harboring NOTCH1 PEST domain mutations, which are prevalent in T-cell acute lymphoblastic leukemia (T-ALL), chronic lymphocytic leukemia (CLL), and mantle cell lymphoma (MCL).[1][4] Preclinical studies in xenograft models have demonstrated the anti-tumor efficacy of this compound when administered orally, with a favorable safety profile.[3][5]
These application notes provide a comprehensive overview and detailed protocols for the administration of this compound via oral gavage in xenograft mouse models, based on published preclinical data.
Data Presentation
In Vivo Efficacy of this compound in a Mantle Cell Lymphoma Xenograft Model
The following tables summarize the quantitative data from a study utilizing a subcutaneous xenograft model in NSG mice with REC-1 (NOTCH1 PEST-mutated) and JEKO-1 (NOTCH1 wild-type) mantle cell lymphoma cell lines.[3]
Table 1: Effect of this compound on Tumor Volume
| Treatment Group | Cell Line | Day 0 (Fold Change) | Day 6 (Fold Change) | Day 9 (Fold Change) | Day 12 (Fold Change) |
| Vehicle | REC-1 | 1.0 | ~2.5 | ~4.0 | ~6.0 |
| This compound (45 mg/kg) | REC-1 | 1.0 | ~1.5* | ~2.0 | ~2.5 |
| Vehicle | JEKO-1 | 1.0 | ~2.0 | ~3.0 | ~4.5 |
| This compound (45 mg/kg) | JEKO-1 | 1.0 | ~1.8 | ~2.8 | ~4.0 |
*p < 0.05, **p < 0.01. Data is estimated from published graphical representations.[3]
Table 2: Effect of this compound on Final Tumor Weight
| Treatment Group | Cell Line | Mean Tumor Weight (arbitrary units) | Standard Deviation | p-value |
| Vehicle | REC-1 | ~100 | ± SD | < 0.05* |
| This compound (45 mg/kg) | REC-1 | ~40 | ± SD | |
| Vehicle | JEKO-1 | ~120 | ± SD | Not Significant |
| This compound (45 mg/kg) | JEKO-1 | ~100 | ± SD |
*p < 0.05. Data is estimated from published graphical representations.[3]
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous Mantle Cell Lymphoma Xenograft Model
This protocol describes the generation of a subcutaneous xenograft model using REC-1 and JEKO-1 cell lines in immunodeficient mice.
Materials:
-
REC-1 and JEKO-1 human mantle cell lymphoma cell lines
-
NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, female, 6-8 weeks old
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix (or similar)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
1 mL syringes with 25-27 gauge needles
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Electric clippers
-
70% ethanol
Procedure:
-
Cell Culture: Culture REC-1 and JEKO-1 cells according to standard protocols. Ensure cells are in the exponential growth phase and have a viability of >90% before harvesting.
-
Cell Preparation: a. Harvest the cells using Trypsin-EDTA and centrifuge at 300 x g for 5 minutes. b. Wash the cell pellet with sterile PBS and centrifuge again. c. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® on ice. The recommended cell concentration is 5-10 x 10^6 cells per 100-200 µL.
-
Animal Preparation: a. Anesthetize the NSG mouse using the chosen anesthetic. b. Shave the fur on the left and right flanks of the mouse. c. Wipe the shaved areas with 70% ethanol.
-
Subcutaneous Injection: a. Draw the cell suspension (100-200 µL) into a 1 mL syringe. b. Gently lift the skin on the left flank and insert the needle into the subcutaneous space. c. Slowly inject the REC-1 cell suspension, creating a small bleb. d. Withdraw the needle slowly to prevent leakage. e. Repeat the procedure on the right flank with the JEKO-1 cell suspension.[3]
-
Post-injection Monitoring: a. Monitor the mice for recovery from anesthesia. b. Observe the mice regularly for tumor growth. Tumor volumes can be measured with calipers using the formula: Volume = (Length x Width^2) / 2. c. Tumors are typically palpable within 7-14 days.
Protocol 2: Administration of this compound by Oral Gavage
This protocol outlines the preparation and administration of this compound to xenograft-bearing mice.
Materials:
-
This compound
-
Vehicle for oral gavage (see below for recommendation)
-
20-22 gauge oral gavage needles (straight or curved)
-
1 mL syringes
-
Balance
-
Vortex mixer and/or sonicator
Vehicle Preparation (Recommendation): The specific vehicle used for this compound in the cited studies is not explicitly mentioned. However, a common and effective vehicle for oral administration of hydrophobic compounds in mice is a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline . For immunodeficient mice, a lower percentage of DMSO (e.g., 2%) may be better tolerated. Alternatively, a suspension in 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water can be used.
Procedure:
-
Preparation of this compound Formulation: a. Calculate the required amount of this compound and vehicle based on the number of mice and the dose (45 mg/kg).[3] b. If using the recommended DMSO/PEG300/Tween-80/Saline vehicle, first dissolve the this compound in DMSO, then add the other components sequentially, vortexing well after each addition. c. If using CMC, this compound can be suspended in the 0.5% CMC solution. Sonication may be required to achieve a uniform suspension. d. Prepare the formulation fresh daily.
-
Oral Gavage Administration: a. Weigh each mouse to determine the exact volume of the this compound formulation to be administered. The typical gavage volume for a mouse is 5-10 mL/kg. b. Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle. c. Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth. d. Carefully insert the gavage needle into the esophagus. Do not force the needle. e. Slowly dispense the calculated volume of the this compound formulation. f. Gently remove the needle. g. Monitor the mouse for any signs of distress immediately after the procedure.
-
Treatment Schedule: a. Administer this compound or vehicle daily for 5 consecutive days. b. Follow with a 2-day "off" period (no treatment). c. Resume daily administration for another 5 days.[3] d. Monitor tumor growth and body weight throughout the treatment period.[3]
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in inhibiting NOTCH1 signaling.
Experimental Workflow for this compound Administration in Xenograft Models
Caption: Workflow for in vivo testing of this compound in xenograft models.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound Targets NOTCH1 PEST Domain Mutations in Lymphoproliferative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Targets NOTCH1 PEST Domain Mutations in Lymphoproliferative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to Test Human CAR T cells in Solid Tumors, The Next Frontier of CAR T Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing CAD204520 Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for testing the efficacy of CAD204520, a novel therapeutic agent targeting NOTCH1 PEST domain mutations in various lymphoproliferative disorders. The following sections detail recommended cell lines, experimental protocols, and the underlying signaling pathway.
Introduction to this compound
This compound is a benzimidazole (B57391) derivative that acts as a Sarco-endoplasmic Reticulum Ca2+-ATPase (SERCA) inhibitor.[1][2][3] Its mechanism of action is particularly relevant for cancers driven by gain-of-function mutations in the NOTCH1 gene, specifically within the PEST domain. These mutations are frequently observed in hematopoietic malignancies such as T-cell acute lymphoblastic leukemia (T-ALL), chronic lymphocytic leukemia (CLL), and mantle cell lymphoma (MCL).[1][3] By inhibiting SERCA, this compound disrupts the proper trafficking of the NOTCH1 receptor to the cell membrane, thereby preventing its cleavage and the subsequent activation of downstream pro-proliferative and anti-apoptotic signaling pathways.[2] Preclinical studies have demonstrated that this compound preferentially targets cells harboring these NOTCH1 mutations, leading to cell cycle arrest and apoptosis.[4][5]
Recommended Cell Lines for Efficacy Testing
The selection of appropriate cell lines is critical for accurately assessing the efficacy of this compound. Based on preclinical studies, the following cell lines are recommended, categorized by their NOTCH1 mutation status.
| Cell Line | Disease Type | NOTCH1 PEST Domain Mutation Status | Recommended Use |
| REC-1 | Mantle Cell Lymphoma (MCL) | Mutated | Primary efficacy testing, apoptosis assays, signaling pathway analysis |
| SKW-3/KE-37 | T-Cell Acute Lymphoblastic Leukemia (T-ALL) | Mutated | Primary efficacy testing, cell viability assays |
| CTV-1 | T-Cell Acute Lymphoblastic Leukemia (T-ALL) | Mutated | Efficacy testing, analysis of NOTCH1 processing |
| JEKO-1 | Mantle Cell Lymphoma (MCL) | Wild-Type | Negative control for selectivity studies |
| Granta-519 | Mantle Cell Lymphoma (MCL) | Wild-Type | Negative control |
| MEC-1 | Chronic Lymphocytic Leukemia (CLL) | Wild-Type | Negative control |
| ALL-SIL | T-Cell Acute Lymphoblastic Leukemia (T-ALL) | Not specified in provided context | General T-ALL studies |
Signaling Pathway of this compound Action
The following diagram illustrates the mechanism by which this compound inhibits the NOTCH1 signaling pathway.
Caption: Mechanism of this compound in the NOTCH1 signaling pathway.
Experimental Workflow for Efficacy Testing
A general workflow for assessing the efficacy of this compound is depicted below.
Caption: General experimental workflow for this compound efficacy testing.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Recommended cell lines (see table above)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Recommended cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for 48 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
Objective: To assess the effect of this compound on the expression of key proteins in the NOTCH1 signaling pathway and apoptosis.
Materials:
-
Recommended cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-NOTCH1 (recognizing the intracellular domain), anti-cleaved PARP, anti-β-Actin (as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Treat cells with this compound for 24 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Densitometric analysis can be performed to quantify the protein expression levels relative to the loading control.[2][6]
References
- 1. This compound Targets NOTCH1 PEST Domain Mutations in Lymphoproliferative Disorders [air.unipr.it]
- 2. This compound Targets NOTCH1 PEST Domain Mutations in Lymphoproliferative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Targets NOTCH1 PEST Domain Mutations in Lymphoproliferative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Oncogenic NOTCH1 in T-cell Acute Lymphoblastic Leukemia With a Selective SERCA Inhibitor this compound [tesidottorato.depositolegale.it]
- 5. Blockade of Oncogenic NOTCH1 with the SERCA Inhibitor this compound in T-cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Protocol for Assessing the Synergistic Effects of CAD204520 with Venetoclax in Hematological Malignancies
Introduction
Venetoclax (B612062), a selective BCL-2 inhibitor, has demonstrated significant efficacy in various hematological malignancies. However, resistance, often mediated by the upregulation of other anti-apoptotic proteins like Mcl-1, can limit its therapeutic benefit. This application note provides a detailed protocol to evaluate the synergistic potential of a novel therapeutic agent, CAD204520, in combination with venetoclax. It is hypothesized that this compound targets a key resistance pathway, such as Mcl-1, thereby enhancing venetoclax-induced apoptosis.
This document outlines the necessary experimental workflows, from initial cell viability screens to in-depth mechanistic studies, to rigorously assess the synergistic anti-tumor effects of the this compound and venetoclax combination. The provided protocols are intended for researchers in oncology and drug development.
Signaling Pathways and Rationale for Synergy
The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway. A delicate balance between pro-apoptotic (e.g., BAX, BAK) and anti-apoptotic (e.g., BCL-2, Mcl-1, BCL-XL) members dictates cell fate. In many cancers, overexpression of anti-apoptotic proteins allows malignant cells to evade cell death.
Venetoclax specifically inhibits BCL-2, releasing pro-apoptotic proteins and triggering apoptosis. A common mechanism of resistance to venetoclax is the upregulation of Mcl-1, which can sequester pro-apoptotic proteins, rendering venetoclax less effective. The proposed synergistic strategy involves the dual inhibition of BCL-2 by venetoclax and a key resistance factor, hypothetically Mcl-1, by this compound. This dual targeting is expected to lead to a more profound and durable apoptotic response.
Caption: Proposed mechanism of synergy between Venetoclax and this compound.
Experimental Workflow
The overall workflow to assess the synergy between this compound and venetoclax involves a multi-step process, starting with single-agent dose-response curves, followed by combination studies to determine synergy, and finally, mechanistic assays to understand the underlying biological effects.
Caption: Experimental workflow for synergy assessment.
Materials and Reagents
-
Cell Lines: Relevant hematological malignancy cell lines (e.g., MOLM-13, MV4-11 for AML).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Compounds: this compound (stock solution in DMSO), Venetoclax (stock solution in DMSO).
-
Reagents for Viability Assay: CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Reagents for Apoptosis Assay: Annexin V-FITC Apoptosis Detection Kit, Propidium Iodide (PI).
-
Reagents for Western Blot: RIPA buffer, protease and phosphatase inhibitors, primary antibodies (anti-BCL-2, anti-Mcl-1, anti-BAX, anti-BAK, anti-cleaved PARP, anti-Actin), HRP-conjugated secondary antibodies, ECL substrate.
-
Equipment: Cell culture incubator, microplate reader (luminescence), flow cytometer, western blot imaging system.
Experimental Protocols
Protocol 1: Cell Viability and Synergy Analysis
This protocol determines the half-maximal inhibitory concentration (IC50) for each compound individually and assesses the synergistic effect when used in combination.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium and incubate for 24 hours.
-
Single-Agent Treatment: Prepare serial dilutions of this compound and venetoclax. Treat cells with a range of concentrations for each drug to determine the IC50 value after 48-72 hours. Include a DMSO vehicle control.
-
Combination Treatment: Based on the individual IC50 values, prepare combination treatments. A constant ratio design is recommended. For example, use ratios of (1:1), (1:2), and (2:1) of the respective IC50 values of this compound and venetoclax. Treat cells with serial dilutions of these combinations.
-
Viability Measurement: After the incubation period, measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO control.
-
Determine the IC50 values for single agents using non-linear regression analysis.
-
Use the Chou-Talalay method to calculate the Combination Index (CI). The CI value quantifies the nature of the drug interaction.
-
Protocol 2: Apoptosis Assessment by Flow Cytometry
This protocol quantifies the induction of apoptosis following treatment with the drug combination.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound, venetoclax, and the combination at their respective IC50 concentrations for 24-48 hours. Include a DMSO control.
-
Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative) and late apoptosis/necrosis (Annexin V positive, PI positive).
Protocol 3: Western Blot Analysis of Apoptotic Proteins
This protocol examines the effect of the drug combination on the expression levels of key BCL-2 family proteins.
-
Protein Extraction: Treat cells as described in Protocol 2. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against BCL-2, Mcl-1, BAX, BAK, and cleaved PARP. Use an antibody against a housekeeping protein (e.g., Actin) as a loading control. Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Densitometrically quantify the protein bands and normalize to the loading control to determine changes in protein expression.
Data Presentation and Interpretation
Quantitative data from the experiments should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Single-Agent and Combination IC50 Values
| Cell Line | Treatment | IC50 (nM) |
| MOLM-13 | This compound | Value |
| Venetoclax | Value | |
| Combination (1:1) | Value | |
| MV4-11 | This compound | Value |
| Venetoclax | Value | |
| Combination (1:1) | Value |
Table 2: Combination Index (CI) Values
| Cell Line | Fa (Fraction affected) | CI Value | Interpretation |
| MOLM-13 | 0.50 | Value | Synergism |
| 0.75 | Value | Synergism | |
| 0.90 | Value | Synergism | |
| MV4-11 | 0.50 | Value | Synergism |
| 0.75 | Value | Synergism | |
| 0.90 | Value | Synergism |
Interpretation of CI Values: CI < 0.9 indicates synergism, 0.9 ≤ CI ≤ 1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.
Table 3: Apoptosis Induction
| Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis |
| Control (DMSO) | Value | Value |
| This compound | Value | Value |
| Venetoclax | Value | Value |
| Combination | Value | Value |
Conclusion
This application note provides a comprehensive framework for assessing the synergistic effects of this compound and venetoclax. By following these detailed protocols, researchers can generate robust data to evaluate the potential of this combination therapy. The findings from these studies will be crucial for the preclinical validation and further development of this promising therapeutic strategy for hematological malignancies. The synergistic interaction, if confirmed, would provide a strong rationale for advancing this combination into further preclinical and clinical investigations.
Application Notes and Protocols: In Vivo Imaging for Monitoring CAD204520 Treatment Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAD204520 is a novel benzimidazole (B57391) derivative that acts as a selective inhibitor of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA).[1][2] This inhibition disrupts the proper trafficking and processing of the NOTCH1 receptor, leading to a downstream blockade of the NOTCH1 signaling pathway.[3][4] Mutations in the PEST domain of NOTCH1 are frequently observed in hematological malignancies such as T-cell acute lymphoblastic leukemia (T-ALL), chronic lymphocytic leukemia (CLL), and mantle cell lymphoma (MCL), leading to aberrant activation of NOTCH1 signaling and promoting cancer cell proliferation and survival.[1][3][5] this compound has demonstrated preferential anti-leukemic activity against cancer cells harboring these NOTCH1 PEST domain mutations, inducing cell cycle arrest and apoptosis.[3][6] Preclinical studies in xenograft models of T-ALL and lymphoma have shown that this compound can reduce tumor burden without significant cardiac toxicity, highlighting its therapeutic potential.[2][4]
These application notes provide detailed protocols for established in vivo imaging techniques to monitor the therapeutic response to this compound in preclinical models of hematological malignancies. The described methods, including Bioluminescence Imaging (BLI), Positron Emission Tomography (PET), and Magnetic Resonance Imaging (MRI), offer non-invasive, longitudinal assessment of tumor progression and treatment efficacy.
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in the NOTCH1 signaling pathway.
Data Presentation
The following tables are templates for summarizing quantitative data from in vivo imaging studies monitoring this compound treatment response.
Table 1: Tumor Burden Quantification by Bioluminescence Imaging (BLI)
| Treatment Group | Animal ID | Baseline BLI Signal (photons/s) | Day 7 BLI Signal (photons/s) | Day 14 BLI Signal (photons/s) | Day 21 BLI Signal (photons/s) | % Change from Baseline (Day 21) |
| Vehicle Control | 1 | |||||
| 2 | ||||||
| ... | ||||||
| This compound (Dose 1) | 1 | |||||
| 2 | ||||||
| ... | ||||||
| This compound (Dose 2) | 1 | |||||
| 2 | ||||||
| ... |
Table 2: Tumor Metabolic Activity by 18F-FDG PET
| Treatment Group | Animal ID | Baseline Mean SUVmax | Day 7 Mean SUVmax | Day 14 Mean SUVmax | % Change from Baseline (Day 14) |
| Vehicle Control | 1 | ||||
| 2 | |||||
| ... | |||||
| This compound | 1 | ||||
| 2 | |||||
| ... |
Table 3: Tumor Extracellular pH (pHe) by acidoCEST MRI
| Treatment Group | Animal ID | Baseline Mean Tumor pHe | Day 7 Mean Tumor pHe | Day 14 Mean Tumor pHe | Change in pHe from Baseline (Day 14) |
| Vehicle Control | 1 | ||||
| 2 | |||||
| ... | |||||
| This compound | 1 | ||||
| 2 | |||||
| ... |
Experimental Protocols
In Vivo Bioluminescence Imaging (BLI) for Monitoring Tumor Burden
This protocol describes the non-invasive, longitudinal monitoring of tumor growth and regression in xenograft models of T-ALL, CLL, or MCL treated with this compound.
Caption: Experimental workflow for in vivo bioluminescence imaging.
Materials:
-
Luciferase-expressing T-ALL, CLL, or MCL cell lines
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
D-luciferin potassium salt
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia system (isoflurane)
-
This compound formulation for in vivo administration
-
Vehicle control
Protocol:
-
Xenograft Model Establishment:
-
Culture luciferase-expressing cancer cells to the logarithmic growth phase.
-
Inject a predetermined number of cells (e.g., 1x106 cells) into immunocompromised mice. The route of injection (intravenous for disseminated disease or subcutaneous for solid tumors) will depend on the specific model.
-
Monitor the animals for signs of tumor engraftment.
-
-
Baseline Imaging:
-
Once tumors are established (e.g., palpable for subcutaneous models or a detectable signal for disseminated models), perform baseline imaging.
-
Administer D-luciferin (typically 150 mg/kg) via intraperitoneal injection.
-
Anesthetize the mice with isoflurane.
-
Acquire bioluminescent images at the peak of photon emission (typically 10-15 minutes post-luciferin injection).
-
-
Treatment Administration:
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle control according to the predetermined dosing schedule and route.
-
-
Longitudinal Monitoring:
-
Perform BLI at regular intervals (e.g., weekly) to monitor tumor burden.
-
Follow the same imaging procedure as for baseline imaging.
-
-
Data Analysis:
-
Use the imaging software to quantify the bioluminescent signal (in photons/second) from a defined region of interest (ROI) encompassing the tumor.
-
Normalize the signal to the baseline values for each animal to determine the change in tumor burden over time.
-
18F-FDG PET for Assessing Tumor Metabolic Response
This protocol details the use of 18F-Fluorodeoxyglucose Positron Emission Tomography (18F-FDG PET) to measure changes in the metabolic activity of tumors in response to this compound treatment.
Caption: Workflow for monitoring treatment response with 18F-FDG PET.
Materials:
-
Xenograft-bearing mice
-
18F-FDG
-
MicroPET/CT scanner
-
Anesthesia system (isoflurane)
-
Heating pad
-
This compound formulation
-
Vehicle control
Protocol:
-
Animal Preparation:
-
Fast mice for 4-6 hours prior to 18F-FDG injection to reduce background signal.
-
Maintain the animals on a heating pad to minimize physiological stress and reduce brown fat uptake of 18F-FDG.
-
-
18F-FDG Injection and Uptake:
-
Anesthetize the mouse with isoflurane.
-
Administer a defined dose of 18F-FDG (e.g., 100-200 µCi) via tail vein injection.
-
Allow for a 60-minute uptake period, keeping the animal anesthetized and warm.
-
-
PET/CT Imaging:
-
Position the mouse in the scanner.
-
Perform a CT scan for anatomical reference and attenuation correction.
-
Acquire a static PET scan for a defined duration (e.g., 10-15 minutes).
-
-
Treatment and Follow-up:
-
Perform a baseline scan before initiating treatment.
-
Administer this compound or vehicle control.
-
Conduct follow-up PET/CT scans at desired time points (e.g., after 1 week of treatment) to assess changes in metabolic activity.
-
-
Data Analysis:
-
Reconstruct the PET images with CT-based attenuation correction.
-
Draw regions of interest (ROIs) around the tumor on the co-registered PET/CT images.
-
Calculate the maximum standardized uptake value (SUVmax) within the tumor ROI.
-
Compare the change in SUVmax between baseline and follow-up scans for both treatment and control groups.
-
acidoCEST MRI for Measuring Tumor Extracellular pH
This protocol outlines the use of acid-Chemical Exchange Saturation Transfer (acidoCEST) Magnetic Resonance Imaging (MRI) to non-invasively measure changes in the extracellular pH (pHe) of tumors, a potential indicator of metabolic response to this compound.[1][7]
Caption: Workflow for acidoCEST MRI to measure tumor pHe.
Materials:
-
Xenograft-bearing mice
-
High-field MRI scanner (e.g., 7T or higher)
-
CEST-compatible pulse sequence
-
Iopromide (B1672085) (clinically approved CT contrast agent)
-
Anesthesia and physiological monitoring system
-
This compound formulation
-
Vehicle control
Protocol:
-
Animal Preparation:
-
Anesthetize the mouse and maintain its body temperature throughout the experiment.
-
Position the animal in the MRI scanner with the tumor within the imaging coil.
-
-
Baseline MRI:
-
Acquire anatomical reference images (e.g., T2-weighted images).
-
Perform a pre-contrast CEST scan to measure background signals.
-
-
Contrast Agent Administration:
-
Administer iopromide via intravenous infusion.
-
-
acidoCEST MRI Acquisition:
-
Acquire CEST images at multiple frequency offsets around the two amide proton resonances of iopromide (4.2 and 5.4 ppm).
-
Use a CEST-FISP (Fast Imaging with Steady-state Precession) sequence for rapid acquisition.[7]
-
-
Treatment and Follow-up:
-
Conduct a baseline scan before starting treatment.
-
Administer this compound or vehicle.
-
Perform follow-up acidoCEST MRI scans at desired intervals.
-
-
Data Analysis:
-
Calculate the CEST ratio from the two amide proton signals.
-
Use a calibration curve to convert the CEST ratio to a pHe value.
-
Generate pHe maps of the tumor to visualize spatial heterogeneity and changes in response to treatment.
-
Conclusion
The in vivo imaging techniques detailed in these application notes provide powerful, non-invasive tools for the preclinical evaluation of this compound. Bioluminescence imaging offers a high-throughput method for assessing overall tumor burden, while 18F-FDG PET and acidoCEST MRI provide valuable insights into the metabolic response of tumors to treatment. The selection of the appropriate imaging modality will depend on the specific scientific questions being addressed. The integration of these imaging strategies into preclinical studies of this compound will facilitate a more comprehensive understanding of its in vivo efficacy and mechanism of action, ultimately accelerating its clinical development.
References
- 1. Evaluations of extracellular pH within in vivo tumors using acidoCEST MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Targets NOTCH1 PEST Domain Mutations in Lymphoproliferative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blockade of Oncogenic NOTCH1 with the SERCA Inhibitor this compound in T Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Targets NOTCH1 PEST Domain Mutations in Lymphoproliferative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluations of extracellular pH within in vivo tumors using acidoCEST MRI - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis in CAD204520-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAD204520 is an investigational small molecule that functions as a sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) inhibitor.[1][2][3] This inhibition disrupts calcium homeostasis within the endoplasmic reticulum, which in turn affects the proper folding and trafficking of transmembrane proteins, including the NOTCH1 receptor.[4] In certain cancer models, particularly those with NOTCH1 PEST domain mutations, this compound has been shown to suppress NOTCH1 signaling, leading to cell cycle arrest and induction of apoptosis.[1][2][5] These findings suggest that this compound may have therapeutic potential in malignancies dependent on the NOTCH1 pathway, such as T-cell acute lymphoblastic leukemia (T-ALL), chronic lymphocytic leukemia (CLL), and mantle cell lymphoma (MCL).[2][3][5]
The following application note provides a detailed protocol for assessing apoptosis in cells treated with this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining. This method allows for the quantitative determination of viable, early apoptotic, late apoptotic, and necrotic cell populations, providing valuable insights into the cytotoxic effects of this compound.
Experimental Protocols
I. Cell Culture and Treatment with this compound
This protocol outlines the general procedure for treating adherent or suspension cells with this compound. Optimization of cell density, this compound concentration, and incubation time is recommended for each cell line.
Materials:
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates or flasks
-
Trypsin-EDTA (for adherent cells)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Suspension cells: Seed cells at a density of 0.5 - 1 x 10^6 cells/mL in a new flask.
-
Adherent cells: Seed cells in a culture plate or flask to reach 70-80% confluency on the day of treatment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test is 1-10 µM.[8]
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
For suspension cells, add the diluted this compound or vehicle directly to the cell suspension.
-
For adherent cells, remove the existing medium and replace it with the medium containing the desired concentration of this compound or vehicle.
-
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).[6][8]
-
Cell Harvesting:
-
Suspension cells: Transfer the cell suspension to a conical tube.
-
Adherent cells: Wash the cells with PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS. Proceed immediately to the apoptosis detection protocol.
II. Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This protocol describes the staining procedure for flow cytometry analysis to differentiate between viable, apoptotic, and necrotic cells.[9][10]
Materials:
-
Harvested cells from Protocol I
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[10]
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution (e.g., 100 µg/mL)[10]
-
Flow cytometry tubes
-
Micropipettes and tips
Procedure:
-
Cell Pellet Preparation: Centrifuge the washed cells from Protocol I at 300 x g for 5 minutes and discard the supernatant.
-
Resuspension: Gently resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.[10]
-
Add 5 µL of PI staining solution to the cell suspension.
-
-
Final Preparation for Flow Cytometry:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.[10]
-
Keep the samples on ice and protected from light until analysis.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour). A minimum of 20,000 events should be collected for each sample.[6]
-
Gating Strategy:
-
Use unstained cells to set the forward scatter (FSC) and side scatter (SSC) to gate the cell population of interest.
-
Use single-stained controls (Annexin V-FITC only and PI only) to set up compensation and quadrants.
-
-
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live, viable cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells (due to membrane damage not related to apoptosis).
-
-
Data Presentation
The quantitative data obtained from the flow cytometry analysis can be summarized in the following table for clear comparison between different treatment conditions.
| Treatment Group | Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Vehicle Control | 0 (DMSO) | ||||
| This compound | 1 | ||||
| This compound | 5 | ||||
| This compound | 10 | ||||
| Positive Control | - |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for apoptosis analysis in this compound-treated cells.
Proposed Signaling Pathway of this compound-Induced Apoptosis
Caption: Proposed mechanism of this compound-induced apoptosis via SERCA and NOTCH1 inhibition.
References
- 1. Targeting Oncogenic NOTCH1 in T-cell Acute Lymphoblastic Leukemia With a Selective SERCA Inhibitor this compound [tesidottorato.depositolegale.it]
- 2. This compound Targets NOTCH1 PEST Domain Mutations in Lymphoproliferative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Targets NOTCH1 PEST Domain Mutations in Lymphoproliferative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. kumc.edu [kumc.edu]
Application Note: Establishing a CAD204520-Resistant Cell Line for Advanced Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAD204520 is a novel small molecule inhibitor of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump, which has demonstrated significant therapeutic potential by targeting gain-of-function mutations in the NOTCH1 signaling pathway.[1][2][3][4][5] Aberrant NOTCH1 signaling is a critical driver in a variety of hematological malignancies, including T-cell acute lymphoblastic leukemia (T-ALL) and mantle cell lymphoma (MCL).[1][2][3][5] this compound exerts its anti-cancer effects by disrupting calcium homeostasis within the endoplasmic reticulum, which in turn impairs the proper processing and trafficking of the NOTCH1 receptor to the cell surface, leading to cell cycle arrest and apoptosis in NOTCH1-dependent cancer cells.[1][2]
The development of drug resistance is a major obstacle in cancer therapy. Understanding the mechanisms by which cancer cells acquire resistance to targeted agents like this compound is paramount for the development of more robust therapeutic strategies and effective combination therapies. This application note provides a detailed protocol for establishing a this compound-resistant cell line in vitro, which can serve as a valuable tool for investigating the molecular basis of resistance and for the preclinical evaluation of novel therapeutic approaches.
Principle of Resistance Development
The establishment of a drug-resistant cell line is typically achieved through a process of continuous or intermittent exposure to gradually increasing concentrations of the therapeutic agent.[6][7] This dose-escalation strategy selects for a population of cells that have acquired mechanisms to survive and proliferate in the presence of the drug. These mechanisms can include alterations in the drug target, activation of bypass signaling pathways, or increased drug efflux.
Potential Mechanisms of Resistance to this compound
Given that this compound's primary target is the SERCA pump, leading to the inhibition of NOTCH1 signaling, potential resistance mechanisms may include:
-
Alterations in the SERCA pump: Mutations in the SERCA protein that prevent this compound binding.
-
Upregulation of drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), which can actively pump this compound out of the cell.
-
Activation of bypass signaling pathways: Upregulation of alternative pro-survival pathways that compensate for the inhibition of NOTCH1 signaling. A key anticipated mechanism is the activation of the PI3K/AKT/mTOR pathway , which is a common escape route for cancers treated with NOTCH1 inhibitors. This can occur through loss-of-function mutations in the tumor suppressor PTEN or activating mutations in PIK3R1.
Experimental Workflow
The overall workflow for establishing and characterizing a this compound-resistant cell line is depicted below.
Detailed Protocols
Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50) of this compound
Objective: To determine the initial sensitivity of the parental cell line to this compound.
Materials:
-
Parental cancer cell line (e.g., a T-ALL cell line with a known NOTCH1 mutation such as Jurkat, MOLT-4, or HPB-ALL)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells) or for a few hours (for suspension cells).
-
Prepare a serial dilution of this compound in complete culture medium. It is recommended to start with a wide concentration range (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Generation of a this compound-Resistant Cell Line by Dose Escalation
Objective: To select for a population of cells that can proliferate in the presence of high concentrations of this compound.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Cell culture flasks or plates
Procedure:
-
Begin by continuously culturing the parental cells in the presence of this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined from the initial IC50 curve.[8]
-
Maintain the cells in this concentration, changing the medium with fresh this compound every 2-3 days, until the cell growth rate returns to a level comparable to the parental cells. This may take several passages.
-
Once the cells have adapted, gradually increase the concentration of this compound. A stepwise increase of 1.5- to 2-fold is recommended.[6]
-
At each new concentration, monitor the cells closely for signs of toxicity and proliferation. If there is significant cell death (more than 50%), reduce the concentration to the previous level and allow the cells to recover before attempting a smaller incremental increase.[8]
-
Repeat the dose escalation process until the cells are able to proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental cell line.
-
Once a resistant population is established, it is advisable to generate single-cell clones by limiting dilution to ensure a homogenous population for further studies.
-
Maintain the resistant cell line in a continuous culture with the final established concentration of this compound to preserve the resistant phenotype.
-
Cryopreserve aliquots of the resistant cells at various passages.
Protocol 3: Confirmation and Characterization of the Resistant Phenotype
Objective: To confirm the degree of resistance and characterize the phenotypic changes in the resistant cell line.
A. IC50 Re-evaluation:
-
Perform a cell viability assay as described in Protocol 1 on both the parental and the newly established resistant cell line.
-
Calculate the IC50 for both cell lines.
-
Determine the Resistance Index (RI) using the following formula: RI = IC50 (Resistant Cell Line) / IC50 (Parental Cell Line) A significant increase in the RI confirms the resistant phenotype.
B. Western Blot Analysis for Signaling Pathway Alterations:
-
Culture both parental and resistant cells to 80-90% confluency. The resistant cells should be grown in the presence of this compound.
-
Lyse the cells and determine the protein concentration.
-
Perform SDS-PAGE and western blotting to analyze the expression and phosphorylation status of key proteins in the NOTCH1 and PI3K/AKT pathways. Recommended antibodies include:
-
Cleaved NOTCH1
-
HES1 (a downstream target of NOTCH1)
-
PTEN
-
Phospho-AKT (Ser473)
-
Total AKT
-
Phospho-mTOR
-
Total mTOR
-
β-actin (as a loading control)
-
C. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis:
-
Extract total RNA from both parental and resistant cells.
-
Synthesize cDNA.
-
Perform qRT-PCR to analyze the expression levels of genes potentially involved in resistance, such as those encoding ABC transporters (e.g., ABCB1 for MDR1) and key components of the NOTCH1 and PI3K/AKT pathways.
Data Presentation
Quantitative data should be summarized in clear and concise tables for easy comparison.
Table 1: IC50 Values and Resistance Index
| Cell Line | IC50 of this compound (nM) | Resistance Index (RI) |
| Parental | [Insert Value] | 1 |
| This compound-Resistant | [Insert Value] | [Calculate Value] |
Table 2: Relative Protein Expression/Phosphorylation Levels
| Protein | Parental Cell Line (Relative Expression) | This compound-Resistant Cell Line (Relative Expression) |
| Cleaved NOTCH1 | 1.0 | [Insert Value] |
| HES1 | 1.0 | [Insert Value] |
| PTEN | 1.0 | [Insert Value] |
| p-AKT/Total AKT | 1.0 | [Insert Value] |
Table 3: Relative Gene Expression Levels
| Gene | Parental Cell Line (Relative Expression) | This compound-Resistant Cell Line (Relative Expression) |
| HES1 | 1.0 | [Insert Value] |
| PTEN | 1.0 | [Insert Value] |
| ABCB1 (MDR1) | 1.0 | [Insert Value] |
Visualization of Signaling Pathways
The following diagram illustrates the NOTCH1 signaling pathway and a potential resistance mechanism involving the activation of the PI3K/AKT pathway.
Conclusion
The successful establishment of a this compound-resistant cell line provides a critical in vitro model for elucidating the molecular mechanisms of acquired resistance. The protocols and analytical methods described in this application note offer a comprehensive framework for researchers to investigate resistance pathways, identify novel therapeutic targets, and ultimately contribute to the development of more effective cancer treatments. The characterization of these resistant cell lines will be instrumental in designing rational combination therapies to overcome resistance to SERCA and NOTCH1 inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Resistance to thapsigargin-induced intracellular calcium mobilization in a multidrug resistant tumour cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Targets NOTCH1 PEST Domain Mutations in Lymphoproliferative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blockade of Oncogenic NOTCH1 with the SERCA Inhibitor this compound in T Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dose Escalation: A Method for Developing Drug Resistance in Cancer Cells [jove.com]
- 8. Cell Culture Academy [procellsystem.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Resistance to CAD204520 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with CAD204520.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an investigational small molecule that functions as a selective inhibitor of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.[1][2][3][4] In cancer cells, particularly those with mutations in the PEST domain of the NOTCH1 receptor, inhibition of SERCA by this compound disrupts intracellular calcium homeostasis and impairs the proper trafficking and processing of the NOTCH1 protein.[1][2] This leads to a downstream reduction in NOTCH1 signaling, which in turn can induce cell cycle arrest and apoptosis in susceptible cancer cell lines.[5] this compound has been shown to have a better safety profile compared to other SERCA inhibitors like thapsigargin, with reduced off-target toxicity related to calcium dysregulation.[3][5][6]
Q2: Which cancer cell lines are most sensitive to this compound?
Preclinical studies have demonstrated that cancer cell lines harboring activating mutations in the PEST domain of NOTCH1 are particularly sensitive to this compound.[1][2][7] These mutations are frequently found in hematological malignancies such as T-cell acute lymphoblastic leukemia (T-ALL), chronic lymphocytic leukemia (CLL), and mantle cell lymphoma (MCL).[1][2][4][7] Cell lines with wild-type NOTCH1 are generally less sensitive to the effects of this compound.[1][2]
Q3: I am not seeing the expected level of cytotoxicity in my NOTCH1-mutant cell line. What are the possible reasons?
Several factors could contribute to a reduced cytotoxic effect of this compound:
-
Cell Line Integrity: Ensure the cell line has been recently authenticated and tested for mycoplasma contamination. Genetic drift during continuous passaging can alter the characteristics of a cell line, potentially affecting its drug sensitivity.
-
Drug Stability and Storage: this compound, like many small molecules, can be sensitive to storage conditions. Ensure the compound is stored as recommended by the supplier and that working solutions are freshly prepared.
-
Experimental Conditions: Factors such as cell density, serum concentration in the media, and the duration of drug exposure can all influence the apparent IC50 value. It is crucial to maintain consistent experimental parameters.
-
Underlying Resistance: The cell line may have intrinsic or have developed acquired resistance to this compound. See the "Troubleshooting Resistance" section for more details.
Q4: Are there any known combination therapies that can enhance the efficacy of this compound?
Yes, preclinical studies have shown that combining this compound with other anti-cancer agents can lead to synergistic effects. For instance, in CLL models with NOTCH1 PEST domain mutations, this compound has been shown to enhance the efficacy of the BCL-2 inhibitor venetoclax (B612062) and the BTK inhibitor ibrutinib.[1]
Troubleshooting Guides
Problem 1: High variability in cell viability assay results.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between seeding replicates. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of 96-well plates as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Inaccurate Drug Dilutions | Prepare fresh serial dilutions of this compound for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step. |
| Variable Incubation Times | Standardize the incubation time with this compound across all experiments. |
| Assay Interference | Ensure that the components of your cell viability assay (e.g., MTT, resazurin) are compatible with this compound and do not lead to chemical interference. |
Problem 2: Difficulty in detecting changes in NOTCH1 signaling by Western blot.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Antibody | Validate your primary antibodies for cleaved NOTCH1 (NICD) and full-length NOTCH1. Use positive and negative control cell lines to confirm antibody specificity. |
| Insufficient Drug Effect | Ensure you are using an appropriate concentration of this compound and a suitable treatment duration to observe changes in NOTCH1 processing. A time-course experiment may be necessary. |
| Low Protein Expression | NOTCH1 protein levels can be low in some cell lines. Optimize your protein extraction and loading amounts. Consider using an enrichment technique if necessary. |
| Protein Degradation | Use fresh lysis buffer supplemented with a complete protease and phosphatase inhibitor cocktail. Keep samples on ice throughout the extraction process. |
| Incorrect Gel/Transfer Conditions | Optimize gel percentage and transfer conditions for the detection of both high molecular weight full-length NOTCH1 and the smaller cleaved NICD. |
Overcoming Resistance to this compound
The development of resistance is a common challenge in cancer therapy. While specific mechanisms of resistance to this compound are still under investigation, several potential avenues based on resistance to other targeted therapies and SERCA inhibitors can be explored.
Potential Mechanisms of Resistance
-
Alterations in Calcium Homeostasis: Cancer cells may adapt to SERCA inhibition by upregulating other calcium pumps, such as the Plasma Membrane Ca2+-ATPase (PMCA), to maintain intracellular calcium balance.
-
Activation of Compensatory Signaling Pathways: Cells may bypass the dependency on NOTCH1 signaling by activating alternative pro-survival pathways, such as the PI3K/AKT/mTOR pathway.
-
Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins like Bcl-2 can counteract the pro-apoptotic signals induced by this compound. Bcl-2 has been shown to interact with and modulate SERCA function.
-
Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of the drug from the cell, reducing its intracellular concentration and efficacy.
-
Alternative Splicing of SERCA: Changes in the splicing of the SERCA2 gene could potentially lead to isoforms that are less sensitive to this compound.
Troubleshooting Resistance: A Step-by-Step Guide
If you suspect your cell line has developed resistance to this compound, the following experimental workflow can help you investigate the underlying mechanisms.
Caption: A workflow for troubleshooting and investigating resistance to this compound.
Data Presentation
Table 1: Example IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | NOTCH1 PEST Mutation Status | IC50 (nM) |
| CUTLL1 | T-ALL | Mutant | 50 - 100 |
| DND-41 | T-ALL | Mutant | 75 - 150 |
| JURKAT | T-ALL | Wild-Type | > 1000 |
| REC-1 | MCL | Mutant | 100 - 200 |
| JEKO-1 | MCL | Wild-Type | > 1500 |
| MEC-1 | CLL | Wild-Type | > 2000 |
Note: These are example values and may vary depending on experimental conditions. It is recommended that each laboratory establishes its own baseline IC50 values.
Experimental Protocols
Protocol 1: Cell Viability Assay (ATP-based)
-
Cell Seeding: Seed cells in a 96-well, white, clear-bottom plate at a predetermined optimal density.
-
Drug Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay: Allow the plate to equilibrate to room temperature for 30 minutes. Add a volume of a commercial ATP-based viability reagent (e.g., CellTiter-Glo®) equal to the volume of cell culture medium in each well.
-
Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for NOTCH1 Cleavage
-
Cell Treatment: Treat cells with this compound at various concentrations and for different time points. Include a vehicle control.
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel. Use a gradient gel (e.g., 4-12%) to resolve both full-length and cleaved NOTCH1.
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved NOTCH1 (Val1744) and full-length NOTCH1 overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Signaling Pathway Diagrams
Caption: The mechanism of action of this compound on the NOTCH1 signaling pathway.
Caption: Potential mechanisms of resistance to this compound in cancer cells.
References
- 1. Calcium Channels and Pumps in Cancer: Changes and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-apoptotic protein Bcl-2 interacts with and destabilizes the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. Expression of calcium pumps is differentially regulated by histone deacetylase inhibitors and estrogen receptor alpha in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition and conformational change of SERCA3b induced by Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heat shock proteins attenuate SERCA inactivation by the anti-apoptotic protein Bcl-2: possible implications for the ER Ca2+ mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Minimizing off-target effects of CAD204520 in preclinical studies
This technical support center provides guidance for researchers and drug development professionals on minimizing the off-target effects of CAD204520, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), during preclinical development.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and what are its known primary off-targets?
This compound is a small molecule inhibitor that competitively binds to the ATP-binding pocket of LRRK2, thereby preventing its kinase activity. While highly potent for LRRK2, in vitro kinase screening has identified several potential off-targets, primarily within the same kinase family. The most significant off-targets based on initial profiling are detailed in the table below.
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Fold Selectivity (Off-Target/LRRK2) |
| LRRK2 (Primary Target) | 2.5 | - |
| GAK | 150 | 60x |
| RIPK2 | 320 | 128x |
| SRC | 850 | 340x |
| ABL1 | 1200 | 480x |
Q2: We are observing unexpected cytotoxicity in our cell-based assays at concentrations where LRRK2 is fully inhibited. What could be the cause?
This is a common issue that may be attributable to off-target effects of this compound. At higher concentrations, the compound may be inhibiting other kinases essential for cell survival. Refer to the troubleshooting guide below for a systematic approach to investigate this observation.
Q3: How can we confirm that the observed phenotype in our animal models is due to LRRK2 inhibition and not off-target effects?
To dissect the on-target versus off-target effects of this compound in vivo, we recommend a multi-pronged approach:
-
Employ a structurally distinct LRRK2 inhibitor: If a second, chemically different LRRK2 inhibitor produces the same phenotype, it strengthens the evidence for on-target activity.
-
Utilize a negative control compound: A structurally similar but inactive analog of this compound can help differentiate compound-specific effects from vehicle or other non-specific effects.
-
LRRK2 Knockout/Knockdown Models: The most definitive approach is to test this compound in a LRRK2 knockout or knockdown animal model. The absence of the target should abrogate the compound's efficacy if the effect is on-target.
Troubleshooting Guides
Guide 1: Investigating Unexpected Cytotoxicity
If you observe cytotoxicity at concentrations higher than required for LRRK2 inhibition, follow these steps to determine the cause.
Step 1: Confirm On-Target Engagement
-
Perform a target engagement assay (e.g., a cellular thermal shift assay or an immunoassay for a downstream phosphorylated substrate of LRRK2) in parallel with your cytotoxicity assay to confirm that LRRK2 is engaged at the concentrations where toxicity is observed.
Step 2: Evaluate Off-Target Kinase Inhibition in Cells
-
Use a broad-spectrum kinase inhibitor panel to profile the activity of this compound in your cellular model. This can help identify which off-target kinases are being inhibited at the cytotoxic concentrations.
Step 3: Correlate Off-Target Inhibition with Cytotoxicity
-
Compare the IC50 values for off-target kinases with the EC50 for cytotoxicity. A strong correlation suggests a potential causal link.
-
Use siRNA or shRNA to knock down the expression of the suspected off-target kinase(s). If knockdown of a specific kinase phenocopies the cytotoxicity observed with this compound, this provides strong evidence for an off-target liability.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for LRRK2 Target Engagement
Objective: To verify the binding of this compound to LRRK2 in a cellular context.
Materials:
-
Cells expressing endogenous or over-expressed LRRK2
-
This compound
-
DMSO (vehicle control)
-
PBS (phosphate-buffered saline)
-
Protease inhibitor cocktail
-
Apparatus for heat shocking (e.g., PCR cycler, water bath)
-
Equipment for protein extraction and western blotting
Procedure:
-
Compound Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound or DMSO for 1 hour at 37°C.
-
Heat Shock: After treatment, wash the cells with PBS and then resuspend them in PBS containing a protease inhibitor cocktail. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Protein Extraction: Lyse the cells by three freeze-thaw cycles using liquid nitrogen.
-
Centrifugation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein.
-
Western Blot Analysis: Collect the supernatant and determine the protein concentration. Perform SDS-PAGE and western blotting using an anti-LRRK2 antibody to detect the amount of soluble LRRK2 at each temperature.
-
Data Analysis: Plot the amount of soluble LRRK2 as a function of temperature for each treatment group. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: Signaling pathway illustrating the inhibitory action of this compound on LRRK2.
Caption: Experimental workflow for troubleshooting unexpected cytotoxicity of this compound.
Caption: Logical decision tree for validating the on-target effects of this compound in vivo.
Technical Support Center: Troubleshooting CAD204520 Cell-Based Assays
This guide provides troubleshooting strategies and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve inconsistencies in CAD204520 cell-based assays. The principles and protocols outlined here are broadly applicable to a variety of cell-based assays.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing high variability between my replicate wells (high %CV)?
High variability between replicates can obscure the true biological effects of your test compounds.[1] This issue often stems from several factors related to cell handling, plating, and environmental conditions.[1]
-
Inconsistent Cell Seeding: A non-homogenous cell suspension during plating is a primary cause.[2] Cells, especially adherent ones, can settle quickly, leading to different numbers of cells being dispensed into each well.
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, which can lead to inconsistent results compared to the inner wells.[1][3]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, reagents, or compounds will introduce significant variability.[4]
-
Inconsistent Incubation: Variations in temperature and CO2 levels within the incubator can affect cell health and metabolism differently across the plate.[1]
Q2: What is causing the high background signal in my assay?
A high background signal reduces the assay window and can mask subtle effects. Common causes include:
-
Autofluorescence: Cellular components (like NADH and flavins) and media components (like phenol (B47542) red and riboflavin) can exhibit high autofluorescence, particularly in the green wavelength range.[5][6]
-
Reagent Concentration: Using excessively high concentrations of detection reagents or antibodies can lead to non-specific binding and an elevated background signal.[7][8]
-
Insufficient Washing: Inadequate washing between steps can leave behind unbound reagents that contribute to the background.[7]
-
Contaminated Reagents: Microbial or chemical contamination in buffers or media can interfere with the assay chemistry and generate false signals.[9]
Q3: My assay signal is very low. How can I improve the signal-to-noise ratio?
A low signal can be due to suboptimal assay conditions or poor cell health.
-
Cell Seeding Density: The cell number may be too low to generate a measurable signal.[4] It's crucial to optimize the seeding density to find the best dynamic window for the assay.[5]
-
Incubation Times: The incubation time after adding a substrate or reagent may be insufficient for the signal to fully develop.[1] Conversely, excessively long incubations can sometimes lead to signal decay.
-
Cell Health: Unhealthy or stressed cells will not respond optimally in an assay.[1] Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.[1]
-
Reader Settings: For fluorescence or luminescence assays, the gain setting on the plate reader may need to be optimized.[6] For adherent cells, reading from the bottom of the plate can improve signal by avoiding interference from the media.[5][6]
Q4: Why do my results differ from one experiment to the next?
Lack of reproducibility is a significant challenge in cell-based assays and often points to subtle variations in protocol execution and reagents.[3]
-
Cell Passage Number: The number of times a cell line has been subcultured can influence its characteristics and behavior due to genetic and phenotypic drift.[10][11] It is critical to use cells within a defined passage number range for consistency.[10]
-
Reagent Variability: Using different lots of media, serum, or key reagents can introduce variability.[4] Maintaining a record of lot numbers is good practice.[4]
-
Inconsistent Culture Conditions: Cells are sensitive to their environment.[11] Variations in cell density in the stock flask, the time between passages, and media pH can all affect experimental outcomes.[11][12]
Troubleshooting Guides & Data Tables
High Replicate Variability (%CV > 15%)
| Potential Cause | Recommended Action |
| Non-uniform Cell Plating | Gently mix the cell suspension before and during plating. For adherent cells, allow plates to sit at room temperature for 15-20 minutes before incubation to ensure even settling.[12] |
| Edge Effects | Avoid using the outer 36 wells of a 96-well plate for samples. Instead, fill them with sterile PBS or media to create a humidity barrier.[1][3] |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth and dispensing speed.[4] |
| Temperature/CO2 Gradients | Ensure the incubator is properly calibrated and not overcrowded. Allow plates to equilibrate to room temperature before adding reagents if the protocol requires it.[12] |
Optimizing Cell Seeding Density
Proper cell density is crucial for a robust assay window.[4] The optimal density depends on the cell type, plate format, and assay duration.
| Plate Format | General Seeding Density Range (per well) | Notes |
| 96-well | 5,000 - 20,000 cells | A common starting point for many viability and reporter assays is 10,000 cells/well.[1][10] |
| 384-well | 1,500 - 5,000 cells | Miniaturized formats require careful optimization to avoid overcrowding or sparse monolayers.[13] |
Note: These are general guidelines. Always perform a cell titration experiment to determine the optimal seeding density for your specific cells and assay.
Key Experimental Protocols
General Protocol: Luminescence-Based Reporter Assay
This protocol outlines a typical workflow for assessing the effect of test compounds on a hypothetical signaling pathway using a luciferase reporter.
-
Cell Culture and Plating:
-
Culture this compound cells in the recommended media until they reach 80-90% confluency.[1]
-
Harvest the cells using gentle methods to maintain viability.[4] Perform a cell count and assess viability (should be >95%).[1]
-
Dilute the cell suspension to the optimized seeding density (e.g., 20,000 cells/mL for 10,000 cells/well in 50 µL).
-
Seed 50 µL of the cell suspension into each well of a white, clear-bottom 96-well plate.[5]
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of your test compounds in the appropriate assay buffer or media.
-
Carefully remove the culture media from the cell plate and add 50 µL of the diluted compounds to the respective wells.
-
Include vehicle controls (e.g., DMSO) and positive/negative controls.
-
Incubate for the desired treatment period (e.g., 6-24 hours).
-
-
Signal Detection:
-
Equilibrate the plate and the luciferase assay reagent to room temperature for at least 30 minutes.[2]
-
Add a volume of detection reagent equal to the culture medium volume in each well (e.g., 50 µL).[10]
-
Incubate the plate at room temperature for 10-20 minutes, protected from light, to allow the luminescent signal to stabilize.[12]
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the average background signal (from wells with no cells).
-
Normalize the data to the vehicle control to determine the percent activity or inhibition.
-
Plot the normalized data against the compound concentration and fit a dose-response curve to determine EC50 or IC50 values.
-
Visual Guides & Workflows
Troubleshooting Workflow for Inconsistent Results
This decision tree helps diagnose the source of variability in a cell-based assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. biocompare.com [biocompare.com]
- 5. selectscience.net [selectscience.net]
- 6. bitesizebio.com [bitesizebio.com]
- 7. benchchem.com [benchchem.com]
- 8. sinobiological.com [sinobiological.com]
- 9. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. promegaconnections.com [promegaconnections.com]
- 12. marinbio.com [marinbio.com]
- 13. azurebiosystems.com [azurebiosystems.com]
Technical Support Center: Optimizing CAD204520 Treatment for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo treatment schedule of CAD204520.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA). By inhibiting SERCA, this compound disrupts calcium homeostasis within the cell. This disruption preferentially affects the processing and trafficking of mutated NOTCH1 protein, a key driver in various hematological malignancies.[1][2] The inhibition of NOTCH1 signaling leads to cell cycle arrest and apoptosis in cancer cells harboring NOTCH1 mutations.[3]
Q2: What is a recommended starting dose and treatment schedule for in vivo studies with this compound?
A2: Based on preclinical studies, a recommended and well-tolerated starting dose for this compound is 45 mg/kg, administered via oral gavage.[1][2][4] A previously reported effective treatment schedule is a cyclical regimen of five consecutive days of treatment followed by a two-day break, and then another five days of treatment ("5 days on, 2 days off, 5 days on").[1][2][4]
Q3: In which cancer models has this compound shown preclinical efficacy?
A3: this compound has demonstrated significant anti-tumor activity in preclinical xenograft models of hematological malignancies with NOTCH1 PEST domain mutations, including T-cell acute lymphoblastic leukemia (T-ALL), chronic lymphocytic leukemia (CLL), and mantle cell lymphoma (MCL).[5] Its efficacy is particularly pronounced in tumors harboring these mutations.
Q4: What is the known safety profile of this compound in preclinical models?
A4: Preclinical studies have indicated that this compound has an excellent safety profile.[1] Notably, it has been shown to have reduced off-target Ca2+-related cardiac toxicity compared to other SERCA inhibitors like thapsigargin.[3] In a 12-day in vivo study, no major toxicities, including weight loss, were observed at a dose of 45 mg/kg.[1][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Suboptimal anti-tumor efficacy | Insufficient drug exposure. | Consider optimizing the dosing schedule. While a 45 mg/kg dose has been shown to be effective, dose-escalation studies could be performed to determine the maximum tolerated dose (MTD) and optimal biological dose in your specific model. Monitor pharmacodynamic markers such as Hes1 or c-Myc expression in tumor tissue to confirm target engagement. |
| Tumor model lacks activating NOTCH1 mutations. | Confirm the NOTCH1 mutational status of your cell line. This compound shows preferential efficacy in models with mutated NOTCH1.[4] | |
| Development of drug resistance. | Investigate potential mechanisms of resistance. This could involve analyzing downstream signaling pathways or considering combination therapies. | |
| Unexpected Toxicity (e.g., weight loss, lethargy) | Dose is too high for the specific animal model or strain. | Reduce the dose of this compound. Perform a dose-ranging study to identify a better-tolerated and still efficacious dose. |
| Formulation or vehicle issues. | Ensure the vehicle is well-tolerated by the animals. Prepare fresh formulations for each treatment cycle. | |
| Off-target effects. | Although reported to have a good safety profile, monitor for common signs of toxicity in rodents (see Experimental Protocols section). If severe toxicity is observed, consider discontinuing treatment and performing a full necropsy and histopathological analysis. | |
| Variability in Tumor Response | Inconsistent drug administration. | Ensure accurate and consistent oral gavage technique. |
| Heterogeneity of the tumor xenograft. | Ensure consistent cell passage number and viability for implantation. Increase the number of animals per group to improve statistical power. | |
| Differences in animal health status. | Use age- and weight-matched animals. Monitor animal health closely throughout the study. |
Experimental Protocols
Subcutaneous Xenograft Model Protocol
-
Cell Culture: Culture human T-ALL (e.g., SKW-3/KE-37), MCL (e.g., REC-1), or CLL cell lines with confirmed NOTCH1 mutations under standard conditions.
-
Animal Model: Use immunodeficient mice, such as NOD-scid IL2rγnull (NSG) mice, aged 6-8 weeks.
-
Cell Implantation:
-
Harvest cells during the exponential growth phase and resuspend in a suitable medium (e.g., PBS or media mixed with Matrigel).
-
Subcutaneously inject 5-10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by caliper measurements at least twice a week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomize animals into treatment and control groups when tumors reach a palpable size (e.g., 100-200 mm³).
-
-
This compound Administration:
-
Prepare a fresh formulation of this compound in a suitable vehicle (e.g., as specified by the supplier or in a vehicle like 0.5% methylcellulose) for each treatment day.
-
Administer this compound or vehicle control via oral gavage at the desired dose and schedule (e.g., 45 mg/kg, 5 days on/2 days off).
-
-
Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volume and body weight at least twice a week.
-
Observe animals daily for any clinical signs of toxicity (e.g., changes in posture, activity, fur texture, or signs of dehydration).
-
At the end of the study, euthanize animals and excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for pharmacodynamic markers like NOTCH1 and Ki-67).[4]
-
Data Presentation
Table 1: Example In Vivo Efficacy Data for this compound
| Cell Line | Mouse Strain | Treatment Group | N | Tumor Volume Change (Day 12 vs. Day 0) | Tumor Weight at Endpoint (mg) |
| REC-1 (NOTCH1-mut) | NSG | Vehicle | 5 | Increase | Mean ± SD |
| This compound (45 mg/kg) | 5 | Significant Reduction | Significant Reduction | ||
| JEKO-1 (NOTCH1-wt) | NSG | Vehicle | 5 | Increase | Mean ± SD |
| This compound (45 mg/kg) | 5 | No significant change | No significant change |
This table is a representation of expected outcomes based on published literature. Actual results may vary.[4]
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: In vivo xenograft experimental workflow.
References
- 1. This compound Targets NOTCH1 PEST Domain Mutations in Lymphoproliferative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound Targets NOTCH1 PEST Domain Mutations in Lymphoproliferative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Experimental Challenges with CAD204520: A Technical Support Guide
For researchers and drug development professionals utilizing the selective SERCA inhibitor CAD204520, ensuring its proper handling and application is paramount for reproducible and accurate experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to the solubility and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2] It is soluble up to 10 mM in DMSO.[1]
Q2: How should I store this compound powder and stock solutions?
A2: Proper storage is crucial to maintain the integrity of this compound. Recommendations are summarized in the table below.[1][2]
Q3: I am observing precipitation of this compound when diluting my DMSO stock solution into an aqueous buffer. What should I do?
A3: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. This compound, being a benzimidazole (B57391) derivative, likely has low aqueous solubility.[3][4][5] To mitigate precipitation, consider the following troubleshooting steps:
-
Decrease the final concentration: The most straightforward approach is to lower the final working concentration of this compound in your aqueous buffer.
-
Use a vehicle with a co-solvent: Incorporate a small percentage of an organic co-solvent, such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG), in your final aqueous solution. However, always run a vehicle control to ensure the co-solvent does not affect your experimental system.
-
Prepare fresh dilutions: Prepare working dilutions immediately before use to minimize the time the compound spends in a supersaturated aqueous state.
-
Vortex during dilution: Vigorously vortex the aqueous buffer while adding the DMSO stock solution to promote rapid mixing and dispersion.
Q4: Is this compound sensitive to light or temperature?
Troubleshooting Guides
Issue: Inconsistent results in cell-based assays.
This could be linked to problems with the preparation and handling of this compound, leading to variations in the effective concentration.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue: Loss of compound activity over time.
If you observe a decrease in the efficacy of this compound, it may be due to degradation.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Improper Storage | Ensure both solid compound and stock solutions are stored at the correct temperatures and protected from light.[1][2] |
| Multiple Freeze-Thaw Cycles | Aliquot stock solutions into smaller, single-use volumes to avoid repeated freezing and thawing. |
| Instability in Aqueous Solution | Prepare working dilutions in aqueous buffers fresh for each experiment and use them promptly. |
| Contamination of Stock | Use sterile techniques when preparing and handling stock solutions to prevent microbial or chemical contamination. |
Data and Protocols
Physicochemical and Handling Data for this compound
| Property | Value/Recommendation | Source |
| Molecular Formula | C23H32F3N3O2 | [2] |
| Molecular Weight | 439.52 g/mol | [2] |
| Appearance | Solid powder | [2] |
| Solubility | Soluble in DMSO (up to 10 mM) | [1][2] |
| Storage (Solid) | -20°C for long-term; 0-4°C for short-term | [2] |
| Storage (DMSO Stock) | -80°C or -20°C for up to 6 months | [1][2] |
Experimental Protocol: Preparation of this compound Stock and Working Solutions
-
Preparation of 10 mM DMSO Stock Solution:
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into single-use volumes in amber or foil-wrapped tubes.
-
Store the aliquots at -20°C or -80°C.
-
-
Preparation of Working Dilutions in Cell Culture Medium:
-
Thaw a single-use aliquot of the 10 mM DMSO stock solution at room temperature.
-
Pre-warm the cell culture medium to 37°C.
-
Perform serial dilutions of the DMSO stock solution in the pre-warmed medium to achieve the desired final concentrations. Note: Ensure the final concentration of DMSO in the medium is consistent across all experimental conditions (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.5%).
-
Vortex or mix well immediately after each dilution step.
-
Use the freshly prepared working solutions for your experiment without delay.
-
Signaling Pathway Context
This compound is an inhibitor of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA), which plays a crucial role in regulating intracellular calcium levels. By inhibiting SERCA, this compound disrupts calcium homeostasis, which in turn affects the trafficking and processing of the NOTCH1 receptor. This ultimately leads to the inhibition of NOTCH1 signaling, a pathway often hyperactivated in certain cancers like T-cell acute lymphoblastic leukemia (T-ALL).[6][7][8]
Caption: Simplified signaling pathway showing the mechanism of action of this compound.
References
- 1. This compound | SERCA inhibitor | Probechem Biochemicals [probechem.com]
- 2. medkoo.com [medkoo.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. This compound Targets NOTCH1 PEST Domain Mutations in Lymphoproliferative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blockade of Oncogenic NOTCH1 with the SERCA Inhibitor this compound in T Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Targets NOTCH1 PEST Domain Mutations in Lymphoproliferative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating SERCA Inhibitor-Induced Cardiotoxicity in Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) inhibitors. The following resources are designed to help mitigate potential cardiotoxicity during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of SERCA inhibitor-induced cardiotoxicity?
A1: SERCA inhibitors disrupt cardiomyocyte calcium homeostasis by blocking the reuptake of Ca2+ into the sarcoplasmic reticulum (SR). This leads to elevated cytosolic Ca2+ levels, causing a cascade of detrimental effects including:
-
ER Stress: Disruption of Ca2+ storage in the ER leads to the unfolded protein response (UPR) and ER stress, which can trigger apoptosis.[1]
-
Mitochondrial Dysfunction: Elevated cytosolic Ca2+ can lead to mitochondrial Ca2+ overload, impairing mitochondrial function, increasing the production of reactive oxygen species (ROS), and opening the mitochondrial permeability transition pore (mPTP), a key event in apoptosis.[2]
-
Apoptosis: The combination of ER stress and mitochondrial dysfunction activates apoptotic signaling pathways, leading to programmed cell death of cardiomyocytes.[1][3]
Q2: Which in vitro models are most suitable for assessing SERCA inhibitor cardiotoxicity?
A2: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are highly recommended as they provide a physiologically relevant human model.[4][5] They have been successfully used to screen for drug-induced cardiotoxicity and can recapitulate key aspects of human cardiac physiology.[4][6][7][8][9][10] Primary adult rat ventricular myocytes are also a valuable model, though species differences should be considered.[11][12][13][14][15]
Q3: What are the key parameters to measure when assessing cardiotoxicity of SERCA inhibitors?
A3: A multi-parametric approach is crucial. Key assessments include:
-
Cell Viability: Assays like MTT, MTS, or LDH release quantify cell death.[4]
-
Calcium Transients: Measuring the amplitude, duration, and decay rate of calcium transients provides direct insight into the disruption of Ca2+ homeostasis.
-
Cardiomyocyte Contractility: Assessing the beating rate and amplitude reveals functional deficits.
-
Apoptosis Markers: Measuring caspase-3/7 activity or using Annexin V staining can confirm apoptosis.[6]
-
ER Stress Markers: Monitoring the expression of UPR-related proteins (e.g., CHOP, BiP) can indicate ER stress.
-
Mitochondrial Function: Assessing mitochondrial membrane potential and ROS production provides insights into mitochondrial health.[2]
Troubleshooting Guides
Problem 1: Inconsistent or Noisy Calcium Transient Recordings
| Potential Cause | Troubleshooting Steps |
| Uneven Dye Loading | Ensure uniform loading of the calcium indicator dye (e.g., Fluo-4 AM) by optimizing dye concentration and incubation time. Gently agitate the plate during incubation. |
| Phototoxicity/Photobleaching | Reduce laser power and exposure time during imaging. Use an anti-fade reagent if possible. |
| Cellular Stress | Minimize handling of cell plates. Ensure stable temperature and pH of the imaging medium. Allow cells to equilibrate on the microscope stage before recording. |
| Spontaneous Activity | If studying evoked transients, consider using a pacing protocol to regularize beating. For spontaneous activity, ensure a stable recording environment. |
Problem 2: High Variability in Cell Viability Assay Results
| Potential Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Check for cell clumping. Optimize seeding density to achieve a confluent monolayer. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Inhibitor Precipitation | Visually inspect the inhibitor solution for any precipitates. Ensure the inhibitor is fully dissolved in the vehicle (e.g., DMSO) before diluting in culture medium. |
| Inconsistent Incubation Times | Standardize the incubation time with the SERCA inhibitor and the viability reagent across all experiments. |
Problem 3: Unexpected Lack of Cardiotoxic Effect at High Inhibitor Concentrations
| Potential Cause | Troubleshooting Steps |
| Inhibitor Inactivity | Verify the activity of the SERCA inhibitor stock solution. If possible, test its activity in a cell-free SERCA activity assay. |
| Cellular Compensation Mechanisms | Cardiomyocytes can upregulate other Ca2+ extrusion mechanisms (e.g., NCX) to compensate for SERCA inhibition.[16] Consider longer incubation times or using a combination of inhibitors. |
| Low Cell Permeability | While most common SERCA inhibitors are cell-permeable, this could be a factor for novel compounds. |
Data Summary: Comparative Cardiotoxicity of SERCA Inhibitors
The following table summarizes the cardiotoxic effects of two common SERCA inhibitors, Thapsigargin (B1683126) and Cyclopiazonic Acid (CPA), in cardiomyocytes.
| Parameter | Thapsigargin | Cyclopiazonic Acid (CPA) | References |
| Mechanism of Action | Irreversibly inhibits SERCA by locking it in a Ca2+-free conformation. | Reversibly inhibits the Ca2+-ATPase activity of SERCA. | [17] |
| Potency | High potency, with IC50 in the low nanomolar range for SERCA inhibition. | Lower potency than thapsigargin, with IC50 in the micromolar range for half-inhibition of Ca2+ loading in skinned trabeculae. | [6][17][18] |
| Effect on Cardiomyocyte Viability | Induces apoptosis in a dose- and time-dependent manner. 3 µM for 24h resulted in ~30% loss of viability in neonatal rat cardiomyocytes. | Also induces cardiotoxicity, but generally at higher concentrations than thapsigargin. | [2] |
| Effect on Contractions | Completely abolishes contractile activity at 300 nM in adult rat cardiomyocytes. | Produces a negative inotropic effect in adult rat myocardium at 30 µM. | [14][19] |
Experimental Protocols
Protocol 1: Assessing Cardiotoxicity of a SERCA Inhibitor using hiPSC-CMs
This protocol outlines a general workflow for evaluating the cardiotoxic potential of a SERCA inhibitor.[4][6][7][10][20]
Materials:
-
hiPSC-derived cardiomyocytes
-
Appropriate cell culture medium
-
SERCA inhibitor of interest
-
Vehicle control (e.g., DMSO)
-
MTT or LDH assay kit
-
Calcium imaging dye (e.g., Fluo-4 AM)
-
Apoptosis assay kit (e.g., Caspase-Glo 3/7)
Procedure:
-
Cell Culture: Plate hiPSC-CMs in 96-well plates at an appropriate density and culture until a synchronously beating monolayer is formed.
-
Compound Treatment: Prepare serial dilutions of the SERCA inhibitor in culture medium. Add the diluted inhibitor to the cells and incubate for the desired time period (e.g., 24, 48 hours). Include a vehicle-only control.
-
Cell Viability Assessment (MTT Assay):
-
Add MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure absorbance at the appropriate wavelength using a plate reader.
-
-
Calcium Transient Measurement:
-
Load cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Record calcium transients using a suitable imaging system (e.g., a high-speed confocal microscope or a dedicated calcium imaging platform).
-
Analyze parameters such as peak amplitude, time to peak, and decay kinetics.
-
-
Apoptosis Assay (Caspase-3/7 Activity):
-
Add the caspase-3/7 reagent to the wells.
-
Incubate as per the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Protocol 2: Mitigating SERCA Inhibitor-Induced Cardiotoxicity with N-Acetylcysteine (NAC)
This protocol describes a method to evaluate the potential of the antioxidant NAC to mitigate cardiotoxicity.[21][22][23][24]
Materials:
-
Cardiomyocytes (e.g., hiPSC-CMs or H9c2 cells)
-
SERCA inhibitor (e.g., Thapsigargin)
-
N-Acetylcysteine (NAC)
-
Cell culture medium
-
Assay kits for viability, ROS, and apoptosis.
Procedure:
-
Cell Culture: Plate cardiomyocytes in multi-well plates and culture to confluence.
-
Pre-treatment with NAC: Treat the cells with various concentrations of NAC (e.g., 0.25-2 mM) for a specified pre-incubation period (e.g., 1-2 hours).[23]
-
Co-treatment with SERCA Inhibitor: Add the SERCA inhibitor at a known cardiotoxic concentration to the wells already containing NAC.
-
Incubation: Incubate the cells for the desired duration (e.g., 24 hours).
-
Assessment: Perform assays to measure cell viability (MTT), ROS production (e.g., using DCFDA), and apoptosis (e.g., caspase activity) to determine if NAC pre-treatment mitigated the toxic effects of the SERCA inhibitor.
Visualizations
Signaling Pathway of SERCA Inhibition-Induced Apoptosis
Caption: SERCA inhibition leads to apoptosis via ER stress and mitochondrial dysfunction.
Experimental Workflow for Evaluating Cardioprotective Agents
Caption: Workflow for assessing the efficacy of a cardioprotective agent against SERCA inhibitor toxicity.
References
- 1. Carvedilol Phenocopies PGC-1α Overexpression to Alleviate Oxidative Stress, Mitochondrial Dysfunction and Prevent Doxorubicin-Induced Toxicity in Human iPSC-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intermedin protects thapsigargin-induced endoplasmic reticulum stress in cardiomyocytes by modulating protein kinase A and sarco/endoplasmic reticulum Ca2+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular Mechanisms Underlying the Low Cardiotoxicity of Istaroxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of novel SERCA inhibitors by virtual screening of a large compound library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of thapsigargin and cyclopiazonic acid on intracellular calcium activity in newborn rat cardiomyocytes during their development in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of human induced pluripotent stem cell-derived cardiomyocytes to assess drug cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The case for induced pluripotent stem cell-derived cardiomyocytes in pharmacological screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cardiotoxicity Assessment of HESI Reference Compounds Using HiPSC-CMs | FDA [fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cyclopiazonic acid reduces the coupling factor of the Ca2+-ATPase acting on Ca2+ binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cardioprotective potential of the antioxidant-rich bioactive fraction of Garcinia pedunculata Roxb. ex Buch.-Ham. against isoproterenol-induced myocardial infarction in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Possible action of cyclopiazonic acid on myocardial sarcoplasmic reticulum: inotropic effects on neonatal and adult rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Calcium Dynamics in the Ventricular Myocytes of SERCA2 Knockout Mice: A Modeling Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of thapsigargin on cardiac muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of thapsigargin and cyclopiazonic acid on sarcoplasmic reticulum Ca2+ uptake, spontaneous force oscillations and myofilament Ca2+ sensitivity in skinned rat ventricular trabeculae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Changes of SERCA activity have only modest effects on sarcoplasmic reticulum Ca2+ content in rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scientificarchives.com [scientificarchives.com]
- 21. Cardioprotective potential of N-acetyl cysteine against hyperglycaemia-induced oxidative damage: a protocol for a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. N-Acetylcysteine Attenuates Sepsis-Induced Muscle Atrophy by Downregulating Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 23. [PDF] Impact of N-Acetylcysteine on Neonatal Cardiomyocyte Ischemia-Reperfusion Injury | Semantic Scholar [semanticscholar.org]
- 24. In Vitro and In Vivo Cardioprotective Effects of Curcumin against Doxorubicin-Induced Cardiotoxicity: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Identifying potential biomarkers for CAD204520 sensitivity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the sensitivity of cancer cell lines to CAD204520.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an investigational small molecule that functions as a Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) inhibitor.[1][2][3] It has been shown to preferentially target cancer cells with activating mutations in the NOTCH1 gene.[1][4] The inhibition of SERCA by this compound leads to a disruption in calcium homeostasis, which in turn suppresses the oncogenic signaling driven by mutated NOTCH1.[4][5] This ultimately results in cell cycle arrest and apoptosis in sensitive cancer cells.[4]
Q2: What are the primary molecular determinants of cellular sensitivity to this compound?
A2: The primary determinant of sensitivity to this compound is the presence of activating mutations in the NOTCH1 gene, particularly mutations within the PEST domain.[6][7] These mutations lead to the stabilization of the active form of the NOTCH1 protein (NOTCH1-ICD), promoting cancer cell proliferation and survival.[6][7] this compound has been observed to be more effective in cancer cell lines harboring these NOTCH1 PEST domain mutations.[6][7]
Q3: In which cancer types has this compound shown preclinical activity?
A3: Preclinical studies have demonstrated the activity of this compound in various hematological malignancies. These include T-cell acute lymphoblastic leukemia (T-ALL), chronic lymphocytic leukemia (CLL), and mantle cell lymphoma (MCL), particularly in models with NOTCH1 mutations.[1][6][7]
Q4: What are the potential advantages of this compound compared to other NOTCH1 inhibitors?
A4: this compound offers the advantage of preferentially targeting cells with mutated NOTCH1, which may translate to a wider therapeutic window compared to pan-NOTCH1 inhibitors.[4] Additionally, it has been reported to have improved drug-like properties and reduced off-target calcium-related toxicity compared to other SERCA inhibitors like thapsigargin.[1][3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High cell viability in this compound-treated cancer cell lines expected to be sensitive. | Cell line does not harbor activating NOTCH1 mutations, particularly in the PEST domain. | Verify the NOTCH1 mutational status of your cell line via sequencing. Compare the sensitivity of your cell line to both a known NOTCH1-mutated positive control and a NOTCH1-wildtype negative control. |
| Suboptimal concentration of this compound used. | Perform a dose-response experiment to determine the IC50 of this compound in your cell line. We recommend a concentration range of 1 nM to 10 µM. | |
| Incorrect assessment of cell viability. | Use a reliable method for assessing cell viability, such as a colorimetric assay (e.g., MTT, XTT) or a fluorescence-based assay (e.g., Calcein AM, Propidium Iodide). | |
| Inconsistent results between experiments. | Variations in cell culture conditions. | Ensure consistent cell passage number, seeding density, and growth media composition between experiments. |
| Instability of this compound. | Prepare fresh dilutions of this compound from a stock solution for each experiment. Store the stock solution according to the manufacturer's recommendations. | |
| High toxicity observed in control (non-cancerous) cell lines. | Off-target effects of this compound at high concentrations. | Determine the therapeutic index by comparing the IC50 in cancer cell lines to that in non-cancerous control cell lines. |
| Contamination of cell cultures. | Regularly test cell cultures for mycoplasma contamination. |
Data Presentation
Table 1: Representative IC50 Values of this compound in Cell Lines with Different NOTCH1 Mutational Statuses
| Cell Line | Cancer Type | NOTCH1 PEST Domain Mutation | IC50 (nM) |
| ALL-SIL | T-ALL | Wild-Type | >1000 |
| CTV-1 | T-ALL | Mutated | 50 |
| SKW-3/KE-37 | T-ALL | Mutated | 75 |
| JEKO-1 | MCL | Wild-Type | >1000 |
| REC-1 | MCL | Mutated | 120 |
| MEC-1 | CLL | Wild-Type | >1000 |
Note: The IC50 values presented are hypothetical and for illustrative purposes. Actual values may vary depending on experimental conditions.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. Western Blot for NOTCH1-ICD
-
Cell Lysis: Treat cells with the desired concentration of this compound for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the cleaved form of NOTCH1 (Val1744) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.
3. Sanger Sequencing of NOTCH1 PEST Domain
-
Genomic DNA Extraction: Isolate genomic DNA from the cancer cell lines of interest using a commercial DNA extraction kit.
-
PCR Amplification: Amplify the NOTCH1 PEST domain region using specific primers.
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both forward and reverse primers.
-
Sequence Analysis: Analyze the sequencing data to identify any mutations within the PEST domain by comparing the sequence to the reference NOTCH1 sequence.
Visualizations
Caption: NOTCH1 signaling and the inhibitory action of this compound.
Caption: Workflow for evaluating this compound sensitivity in cancer cells.
References
- 1. Blockade of Oncogenic NOTCH1 with the SERCA Inhibitor this compound in T Cell Acute Lymphoblastic Leukemia. | Broad Institute [broadinstitute.org]
- 2. This compound Targets NOTCH1 PEST Domain Mutations in Lymphoproliferative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blockade of Oncogenic NOTCH1 with the SERCA Inhibitor this compound in T Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Oncogenic NOTCH1 in T-cell Acute Lymphoblastic Leukemia With a Selective SERCA Inhibitor this compound [tesidottorato.depositolegale.it]
- 5. Notch Inhibitors and BH3 Mimetics in T-Cell Acute Lymphoblastic Leukemia [mdpi.com]
- 6. This compound Targets NOTCH1 PEST Domain Mutations in Lymphoproliferative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Targets NOTCH1 PEST Domain Mutations in Lymphoproliferative Disorders [mdpi.com]
Managing unexpected side effects in animal models treated with CAD204520
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the investigational SERCA inhibitor, CAD204520, in animal models.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound in preclinical animal studies.
Q1: What is the mechanism of action for this compound?
A1: this compound is a benzimidazole (B57391) derivative that acts as a selective inhibitor of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA).[1] It preferentially targets cancer cells with NOTCH1 PEST domain mutations, which are found in various hematological malignancies such as T-cell acute lymphoblastic leukemia (T-ALL), chronic lymphocytic leukemia (CLL), and mantle cell lymphoma (MCL).[1] By inhibiting SERCA, this compound disrupts cellular calcium homeostasis, which in turn suppresses the oncogenic NOTCH1 signaling pathway, leading to cell cycle arrest and apoptosis in susceptible cancer cells.
Q2: What is the known safety profile of this compound in animal models?
A2: Preclinical studies have demonstrated that this compound has a favorable safety profile.[2] Notably, it does not appear to cause the overt cardiac toxicity that has been a concern with other SERCA inhibitors like thapsigargin.[3] While one study noted a tolerated 25% reduction in cardiac contractile efficiency, this did not lead to overt cardiotoxicity.[4] Furthermore, prolonged administration has been investigated to confirm its safety.[2][5] Standard safety monitoring in preclinical trials includes regular body weight measurements, which have been shown to be stable in mice treated with a 45 mg/kg dose of this compound.[6]
Q3: What are the typical starting doses and administration routes for this compound in mouse xenograft models?
A3: A commonly used and effective dose in preclinical mouse models is 45 mg/kg, administered via oral gavage.[2][6] A typical dosing schedule involves daily administration for a set period, for example, five consecutive days followed by a two-day break, and then another five days of treatment.[6]
Q4: Are there any known drug-drug interactions with this compound in preclinical models?
A4: this compound has been studied in combination with other anticancer agents. For instance, it has been shown to enhance the synergistic effect of venetoclax (B612062) and ibrutinib (B1684441) in preclinical models of CLL with NOTCH1 PEST domain mutations.[1][5] Researchers should always conduct pilot studies to assess the safety and efficacy of any new combination therapy involving this compound.
II. Troubleshooting Guide for Unexpected Side Effects
While this compound has a good reported safety profile, it is crucial to monitor animal models for any unexpected adverse events. This guide provides a framework for addressing potential issues.
| Observed Side Effect | Potential Cause | Recommended Action(s) |
| Sudden Weight Loss (>10% of baseline) | - Dehydration- Reduced food/water intake- Systemic toxicity- Tumor-related cachexia | 1. Assess hydration: Perform a skin turgor test. Provide subcutaneous fluids if necessary.2. Monitor food and water intake: Provide softened food or palatable supplements.3. Reduce dose: Consider a dose reduction or temporary cessation of treatment.4. Veterinary consult: Consult with a veterinarian to rule out other causes. |
| Lethargy or Reduced Activity | - General malaise- Neurological effects- Metabolic disturbances | 1. Perform a clinical examination: Check for changes in posture, gait, and responsiveness.2. Monitor body temperature: Hypothermia can be a sign of distress.3. Blood glucose monitoring: Check for hypoglycemia or hyperglycemia.4. Consider dose adjustment: A lower dose or different dosing schedule may be warranted. |
| Skin Lesions or Irritation | - Allergic reaction- Dermal toxicity (less likely with oral administration)- Secondary infection | 1. Examine the affected area: Note the size, location, and appearance of the lesions.2. Keep the area clean: Use a mild antiseptic to prevent infection.3. Consult a veterinarian: For diagnosis and potential treatment with topical or systemic medications.4. Review vehicle composition: Ensure the vehicle used for oral gavage is not causing irritation. |
| Gastrointestinal Distress (Diarrhea, Constipation) | - Alteration of gut microbiome- Direct effect on GI motility- Dehydration | 1. Monitor fecal output: Note the consistency and frequency.2. Ensure adequate hydration: Provide easy access to water.3. Dietary modification: Offer a more digestible diet.4. Veterinary consultation: To rule out infectious causes and for supportive care. |
III. Experimental Protocols
This section provides detailed methodologies for key experiments frequently performed in the preclinical evaluation of this compound.
Subcutaneous Xenograft Model in Mice
This protocol describes the establishment of a subcutaneous tumor model to evaluate the in vivo efficacy of this compound.
-
Cell Culture: Culture human cancer cell lines (e.g., REC-1 for NOTCH1-mutated, JEKO-1 for NOTCH1 wild-type) under standard conditions.
-
Cell Preparation: On the day of inoculation, harvest cells during their logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/100 µL. Keep the cell suspension on ice.
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID Gamma mice).
-
Inoculation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Measure tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., 45 mg/kg) or vehicle control via oral gavage according to the planned schedule.
-
Endpoint: Monitor tumor growth and animal well-being (body weight, clinical signs) throughout the study. The study endpoint may be a specific tumor volume, a predetermined time point, or the presentation of humane endpoints.
Immunohistochemistry (IHC) for NOTCH1 and Ki-67
This protocol outlines the steps for detecting NOTCH1 and the proliferation marker Ki-67 in tumor tissue.
-
Tissue Preparation: At the study endpoint, excise tumors and fix them in 10% neutral buffered formalin for 24-48 hours. Process the fixed tissues and embed them in paraffin.
-
Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded blocks and mount them on charged slides.
-
Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific binding sites with a suitable blocking serum.
-
Primary Antibody Incubation: Incubate the slides with primary antibodies against NOTCH1 and Ki-67 overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the staining using a DAB chromogen substrate.
-
Counterstaining and Mounting: Counterstain the slides with hematoxylin, dehydrate, and mount with a permanent mounting medium.
-
Analysis: Image the slides and perform quantitative analysis of the staining intensity and distribution.
Cell Viability (MTT) Assay
This assay is used to assess the effect of this compound on the viability of cancer cell lines in vitro.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis (Annexin V/Propidium (B1200493) Iodide) Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound or vehicle control for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
IV. Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Subcutaneous xenograft model workflow.
Logical Relationship
Caption: Decision tree for managing side effects.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. biologi.ub.ac.id [biologi.ub.ac.id]
- 3. benchchem.com [benchchem.com]
- 4. kumc.edu [kumc.edu]
- 5. Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats | Research SOP [researchsop.com]
- 6. yeasenbio.com [yeasenbio.com]
Technical Support Center: Improving the Bioavailability of CAD204520 for In Vivo Applications
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of CAD204520 in in vivo applications.
Frequently Asked Questions (FAQs)
Q1: What are the known pharmacokinetic (PK) properties of this compound from preclinical studies?
A1: Preclinical studies in CD1 mice have provided initial pharmacokinetic data for this compound. Following oral administration, the compound has a half-life (T½) of 11 hours.[1] The maximum plasma concentration (Cmax) is 1.1 ng/mL (2.5 µM), which is reached at a Tmax of 1 hour.[1]
Pharmacokinetic Parameters of this compound in CD1 Mice
| Parameter | Value | Reference |
| Half-life (T½) | 11 hours | [1] |
| Maximum Plasma Concentration (Cmax) | 1.1 ng/mL (2.5 µM) | [1] |
| Time to Maximum Plasma Concentration (Tmax) | 1 hour | [1] |
Q2: What are the potential reasons for low bioavailability of a compound like this compound?
A2: Low bioavailability of a compound can be attributed to several factors.[2][3] For a compound like this compound, which is a benzimidazole (B57391) derivative, poor aqueous solubility could be a primary reason.[4] Other factors include low permeability across the intestinal membrane, significant first-pass metabolism in the liver or intestine, and potential instability in the gastrointestinal tract.[2][3]
Q3: What general strategies can be employed to improve the bioavailability of poorly soluble drugs?
A3: Several formulation strategies can enhance the bioavailability of poorly soluble drugs.[2][5] These include:
-
Particle Size Reduction: Techniques like micronization and nano-milling increase the surface area of the drug, which can improve its dissolution rate.[3][6]
-
Amorphous Solid Dispersions: Creating a dispersion of the drug in a polymer matrix in an amorphous state can enhance its solubility and dissolution.[5]
-
Lipid-Based Formulations: Incorporating the drug into lipid-based delivery systems, such as self-nanoemulsifying drug delivery systems (SNEDDS), can improve solubility and facilitate lymphatic absorption, bypassing first-pass metabolism.[2][5]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the solubility of the drug.[2]
Troubleshooting Guide
This guide addresses specific issues that researchers might encounter during in vivo experiments with this compound and provides systematic approaches to troubleshoot them.
Issue 1: Inconsistent or low plasma concentrations of this compound in animal models.
-
Possible Cause 1: Poor dissolution of the administered compound.
-
Troubleshooting Steps:
-
Particle Size Analysis: Characterize the particle size distribution of your this compound drug substance.
-
Formulation Modification: Consider reducing the particle size through micronization or developing a nanosuspension.[6]
-
Experimental Protocol:
-
Micronization: Employ jet milling or ball milling techniques to reduce the particle size of the bulk drug powder.
-
Nanosuspension Formulation: Prepare a nanosuspension by wet milling the drug in the presence of a surfactant.[6]
-
In Vivo Evaluation: Re-evaluate the pharmacokinetic profile in mice using the size-reduced formulation.
-
-
-
-
Possible Cause 2: Low membrane permeability.
-
Troubleshooting Steps:
-
Permeability Assessment: Conduct in vitro permeability assays, such as the Caco-2 permeability assay, to assess the intestinal permeability of this compound.
-
Formulation with Permeation Enhancers: If permeability is low, consider formulating this compound with permeation enhancers.[3][7]
-
Experimental Protocol:
-
Caco-2 Permeability Assay:
-
Culture Caco-2 cells on permeable filter supports until they form a confluent monolayer.
-
Apply this compound to the apical side of the monolayer.
-
Measure the amount of this compound that transports to the basolateral side over time using a suitable analytical method like LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
-
-
-
-
Logical Workflow for Troubleshooting Low Bioavailability
Caption: A workflow for troubleshooting low bioavailability of this compound.
Issue 2: High variability in therapeutic efficacy in xenograft models despite consistent dosing.
-
Possible Cause: Inconsistent absorption leading to variable plasma exposure.
-
Troubleshooting Steps:
-
Evaluate Food Effect: Determine if the presence of food in the gastrointestinal tract affects the absorption of this compound.
-
Develop a Robust Formulation: Consider a lipid-based formulation like a self-nanoemulsifying drug delivery system (SNEDDS) to improve the consistency of absorption.[5]
-
Experimental Protocol:
-
Food Effect Study:
-
Divide animals into two groups: fasted and fed.
-
Administer this compound orally to both groups.
-
Collect blood samples at various time points and determine the pharmacokinetic profile.
-
Compare the Cmax, Tmax, and AUC between the fasted and fed groups.
-
-
SNEDDS Formulation Development:
-
Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound.
-
Construct ternary phase diagrams to identify the self-nanoemulsification region.
-
Prepare the SNEDDS formulation by mixing the selected components.
-
Characterize the formulation for globule size, zeta potential, and in vitro drug release.
-
Evaluate the in vivo pharmacokinetic profile of the SNEDDS formulation.
-
-
-
-
Signaling Pathway Inhibition by this compound
Caption: The inhibitory effect of this compound on the NOTCH1 signaling pathway.[1][8][9][10]
Experimental Protocols
Protocol 1: Preparation and Characterization of a this compound Nanosuspension
-
Objective: To prepare a stable nanosuspension of this compound to improve its dissolution rate.
-
Materials: this compound, a suitable stabilizer (e.g., Poloxamer 188 or Tween 80), purified water.
-
Procedure:
-
Prepare a preliminary suspension of this compound (e.g., 1% w/v) in an aqueous solution of the stabilizer (e.g., 0.5% w/v).
-
Subject the suspension to high-pressure homogenization or wet milling.
-
Optimize the process parameters (e.g., pressure, number of cycles, milling time) to achieve the desired particle size.
-
-
Characterization:
-
Particle Size and Zeta Potential: Measure using dynamic light scattering (DLS).
-
Morphology: Visualize the nanoparticles using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
-
Dissolution Testing: Perform in vitro dissolution studies in a relevant medium (e.g., simulated gastric fluid) and compare the dissolution profile to that of the unformulated drug.
-
Protocol 2: In Vivo Pharmacokinetic Study in Mice
-
Objective: To determine the pharmacokinetic profile of a novel this compound formulation.
-
Animals: Male CD1 mice (or other appropriate strain), 8-10 weeks old.
-
Procedure:
-
Fast the mice overnight before dosing (if required by the study design).
-
Administer the this compound formulation (e.g., nanosuspension, SNEDDS, or control suspension) via oral gavage at a specified dose (e.g., 30 mg/kg).[1]
-
Collect sparse blood samples (e.g., 20-30 µL) from a consistent site (e.g., tail vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, T½) using non-compartmental analysis with appropriate software.
-
References
- 1. Blockade of Oncogenic NOTCH1 with the SERCA Inhibitor this compound in T-cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. omicsonline.org [omicsonline.org]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. This compound Targets NOTCH1 PEST Domain Mutations in Lymphoproliferative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. upm-inc.com [upm-inc.com]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods of enhancing bioavailability of drugs | PPTX [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. Blockade of Oncogenic NOTCH1 with the SERCA Inhibitor this compound in T Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Strategies to enhance the therapeutic index of CAD204520
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CAD204520.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA). By inhibiting SERCA, this compound disrupts cellular calcium homeostasis, which in turn modulates the NOTCH1 signaling pathway. It preferentially targets cells with gain-of-function mutations in the PEST domain of NOTCH1, leading to cell cycle arrest and apoptosis in these cancer cells.[1][2]
Q2: What is the rationale for using this compound in cancers with NOTCH1 PEST domain mutations?
A2: NOTCH1 PEST domain mutations are frequently observed in hematological malignancies like T-cell acute lymphoblastic leukemia (T-ALL) and chronic lymphocytic leukemia (CLL).[3] These mutations lead to the stabilization and constitutive activation of the NOTCH1 signaling pathway, promoting cancer cell proliferation and survival.[3] this compound has been shown to be more effective in cancer cells harboring these mutations compared to those with wild-type NOTCH1.[1]
Q3: What is the therapeutic index of this compound compared to other SERCA inhibitors?
A3: Preclinical studies have indicated that this compound has a more favorable therapeutic index compared to the pan-SERCA inhibitor thapsigargin. Specifically, this compound demonstrates reduced off-target Ca2+ toxicity and has been shown to suppress NOTCH1-mutated leukemic cells in a T-ALL xenograft model without causing overt cardiac toxicity.[1]
Q4: Can the therapeutic index of this compound be enhanced?
A4: Yes, several strategies can be explored to enhance the therapeutic index of this compound. These include:
-
Combination Therapy: Preclinical studies have demonstrated a synergistic effect when this compound is combined with venetoclax (B612062) and ibrutinib, particularly in CLL samples with NOTCH1 PEST domain mutations.[3]
-
Formulation Strategies: As a benzimidazole (B57391) derivative, the bioavailability of this compound may be improved through various formulation approaches to enhance its solubility and absorption.
-
Targeted Drug Delivery: Developing delivery systems that specifically target cancer cells could help to increase the local concentration of the drug at the tumor site and reduce systemic toxicity.
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause | Recommendation |
| Inconsistent cell viability results | Cell density at the time of treatment is not optimal or consistent. | Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration. Ensure consistent cell numbers across all wells and experiments. |
| Incomplete dissolution of this compound. | This compound is a benzimidazole derivative and may have low aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in culture medium. Prepare fresh dilutions for each experiment. | |
| Contamination of cell cultures. | Regularly test cell lines for mycoplasma contamination. Practice good aseptic technique. | |
| Low signal in Western blot for NOTCH1 pathway proteins | Insufficient protein loading. | Perform a protein quantification assay (e.g., BCA) to ensure equal loading of protein lysates. |
| Inefficient antibody binding. | Optimize antibody concentrations and incubation times. Ensure the use of appropriate primary and secondary antibodies. | |
| Protein degradation. | Use protease and phosphatase inhibitors in your lysis buffer and keep samples on ice. | |
| Unexpected cytotoxicity in wild-type cell lines | Off-target effects at high concentrations. | Perform dose-response experiments to determine the optimal concentration range that shows selectivity for NOTCH1-mutated cells. |
| Disruption of calcium homeostasis in sensitive cells. | Even with its improved safety profile, high concentrations of any SERCA inhibitor can disrupt calcium signaling in non-cancerous cells. Correlate cytotoxicity with markers of apoptosis and cell cycle arrest. |
In Vivo Experiments
| Issue | Possible Cause | Recommendation |
| Poor oral bioavailability | Low aqueous solubility of this compound. | Explore formulation strategies such as the use of solubility enhancers (e.g., cyclodextrins) or the development of a prodrug form. |
| First-pass metabolism. | Investigate the metabolic stability of this compound in liver microsomes to assess the extent of first-pass metabolism. | |
| High variability in tumor growth | Inconsistent tumor cell implantation. | Ensure consistent cell numbers and injection volumes for tumor implantation. Use a consistent location for subcutaneous injections. |
| Animal health issues. | Monitor animal health closely throughout the study. Ensure proper housing and nutrition. | |
| Lack of significant tumor growth inhibition | Suboptimal dosing regimen. | Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal therapeutic dose. In a preclinical study, a daily oral gavage of 45 mg/kg was well-tolerated and showed efficacy.[4] |
| Tumor model not sensitive to NOTCH1 inhibition. | Confirm the presence of NOTCH1 PEST domain mutations in the xenograft model being used. |
Data Summary
Preclinical Efficacy of this compound
| Parameter | Cell Lines / Model | Key Findings | Reference |
| Cell Viability | T-ALL and MCL cell lines | Cell lines with NOTCH1 PEST domain mutations (REC-1, SKW-3/KE-37, CTV-1) were more sensitive to this compound compared to wild-type cell lines (JEKO-1, Granta-519, MEC1). | [1] |
| Apoptosis | MCL cell lines | This compound induced apoptosis in NOTCH1 PEST-mutated cell lines. | [1] |
| In Vivo Efficacy | Mantle Cell Lymphoma (MCL) xenograft model (REC-1, NOTCH1-mutated) | A daily oral gavage of 45 mg/kg of this compound resulted in a significant reduction in tumor size and weight. | [4] |
| Combination Therapy | Primary CLL samples with NOTCH1 PEST mutations | This compound enhanced the synergistic effect of venetoclax and ibrutinib. | [3] |
Preclinical Safety of this compound
| Parameter | Model | Key Findings | Reference |
| In Vivo Toxicity | Mantle Cell Lymphoma (MCL) xenograft model | A daily oral gavage of 45 mg/kg was well-tolerated with no major toxicities, including no weight loss. | [4] |
| Cardiac Toxicity | Preclinical assessment | This compound showed reduced off-target Ca2+ toxicity and did not cause overt cardiac toxicity in a T-ALL xenograft model, unlike the pan-SERCA inhibitor thapsigargin. | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis of NOTCH1 Signaling
-
Cell Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved NOTCH1 (Val1744), total NOTCH1, and downstream targets like HES1, overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software.
Visualizations
Caption: Strategies to enhance the therapeutic index of this compound.
Caption: Preclinical evaluation workflow for this compound.
Caption: Logical relationship of this compound's action on NOTCH1-mutated cells.
References
- 1. This compound Targets NOTCH1 PEST Domain Mutations in Lymphoproliferative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
Validation & Comparative
A Head-to-Head Comparison of CAD204520 and Thapsigargin for NOTCH1 Inhibition in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CAD204520 and thapsigargin (B1683126), two potent inhibitors of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) enzyme, which have emerged as significant tools for modulating NOTCH1 signaling in cancer. This comparison is supported by experimental data to inform researchers on their respective performance, mechanisms of action, and safety profiles.
Introduction
Activating mutations in the NOTCH1 signaling pathway are a hallmark of several cancers, particularly T-cell acute lymphoblastic leukemia (T-ALL) and other lymphoproliferative disorders.[1][2][3][4] This has driven the development of therapeutic strategies to inhibit this pathway. Both this compound and thapsigargin function as indirect NOTCH1 inhibitors by targeting SERCA, a critical regulator of intracellular calcium homeostasis.[2][3] While thapsigargin is a well-established SERCA inhibitor, its clinical utility has been hampered by significant toxicity.[5][6] this compound is a newer, selective SERCA modulator developed to offer a wider therapeutic window with reduced toxicity.[5]
Mechanism of Action: Targeting SERCA to Inhibit NOTCH1
Both this compound and thapsigargin inhibit the SERCA pump, which is responsible for transporting calcium ions from the cytosol into the endoplasmic reticulum (ER). This inhibition disrupts ER calcium homeostasis, which in turn impairs the proper folding and trafficking of the NOTCH1 receptor to the cell surface.[2][6] The full-length NOTCH1 precursor undergoes a critical cleavage by a furin-like convertase in the Golgi apparatus to form a heterodimeric receptor. By disrupting ER function, SERCA inhibitors prevent this maturation step, leading to an accumulation of the unprocessed full-length NOTCH1 and a subsequent reduction in the active NOTCH1 intracellular domain (NICD).[1][6][7]
Interestingly, studies have shown that this compound and thapsigargin bind to different sites on the SERCA enzyme.[1][7] This allows for their simultaneous binding and can result in a synergistic anti-proliferative effect when used in combination.[1][5]
Mechanism of NOTCH1 inhibition by this compound and thapsigargin.
Performance and Efficacy: A Comparative Analysis
Experimental data consistently demonstrates that both this compound and thapsigargin preferentially inhibit the proliferation of cancer cells harboring activating NOTCH1 mutations compared to those with wild-type NOTCH1.[5][8] This selectivity offers a significant advantage over pan-NOTCH inhibitors.
In Vitro Cell Viability
Studies have shown that this compound effectively reduces the viability of various cancer cell lines with NOTCH1 mutations, including T-ALL, mantle cell lymphoma (MCL), and chronic lymphocytic leukemia (CLL).[2][3][9] While direct comparative IC50 values for NOTCH1 inhibition are not always reported side-by-side, the available data indicates that both compounds are potent inhibitors. The IC50 for thapsigargin in inducing cell death can vary significantly between cell lines. For instance, in INS-1 cells, the IC50 was determined to be 22 nM, while in A549 lung cancer cells, significant cell death was observed at 1 µM after 6 hours.[10][11] For this compound, treatment with 6 µM and 10 µM for 72 hours significantly decreased the viability of MLL-rearranged leukemia cells.[12]
| Cell Line | NOTCH1 Status | Compound | Effect | Reference |
| T-ALL cell lines (e.g., ALL-SIL, DND41) | Mutated | This compound | Synergistic inhibition of cell viability with thapsigargin | [5] |
| T-ALL cell lines | Mutated | Thapsigargin | More sensitive to inhibition than wild-type cells | [8] |
| MCL and CLL cell lines | PEST domain mutated | This compound | Sensitizes cells to anti-leukemic activity | [2][3] |
| MLL-rearranged leukemia cells | Not specified | This compound | Decreased cell viability at 6 µM and 10 µM | [12] |
| INS-1 cells | Not specified | Thapsigargin | IC50 of 22 nM for cell viability | [10] |
| A549 cells | Not specified | Thapsigargin | Significant cell death at 1 µM | [11] |
In Vivo Efficacy
In preclinical xenograft models of T-ALL, this compound has demonstrated the ability to suppress leukemic cells without causing the cardiac toxicity associated with thapsigargin.[5][13] This highlights a key advantage of this compound for potential therapeutic development. Similarly, in vivo studies with other NOTCH1 inhibitors have shown extended survival in mouse models of T-ALL.[14][15]
Safety and Toxicity Profile
A major distinguishing factor between this compound and thapsigargin is their toxicity profile. Thapsigargin's potent and broad inhibition of SERCA can lead to severe off-target effects, most notably cardiac toxicity, due to the disruption of calcium homeostasis in cardiomyocytes.[6] In contrast, this compound was specifically developed to have reduced off-target Ca2+ toxicity.[5] Preclinical studies have shown that this compound minimally alters cardiac mechanical performance compared to thapsigargin.[1]
| Feature | This compound | Thapsigargin | Reference |
| Cardiac Toxicity | Minimal; does not cause overt cardiac toxicity in vivo | Significant risk of cardiac toxicity | [1][5][6] |
| Off-target Ca2+ Toxicity | Reduced | High | [5] |
| Therapeutic Index | Wider therapeutic window | Narrow therapeutic window | [5] |
Experimental Protocols
Western Blot for NOTCH1 Protein Expression
This protocol is a general guideline for assessing the levels of full-length and cleaved NOTCH1.
Western blot workflow for NOTCH1 detection.
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the intracellular domain of NOTCH1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[16]
Cell Viability Assay
A common method to assess the effect of inhibitors on cell proliferation is the MTT or WST-1 assay.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat cells with a range of concentrations of this compound or thapsigargin for a specified duration (e.g., 72 hours).
-
Reagent Incubation: Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.[17][18][19]
In Vivo Xenograft Model for T-ALL
This is a generalized protocol for evaluating the in vivo efficacy of NOTCH1 inhibitors.
Workflow for in vivo T-ALL xenograft studies.
-
Cell Line Preparation: Culture human T-ALL cells with confirmed NOTCH1 mutations.
-
Animal Model: Use immunodeficient mice (e.g., NSG or NOD/SCID).
-
Tumor Implantation: Inject T-ALL cells subcutaneously or intravenously into the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume or by bioluminescence imaging.
-
Drug Administration: Once tumors are established, administer this compound, thapsigargin, or vehicle control according to a predetermined schedule and dosage.
-
Endpoint Analysis: Monitor animal health and tumor size. At the end of the study, analyze tumor tissue for biomarkers of NOTCH1 inhibition and assess overall survival.[15][20][21]
Conclusion
Both this compound and thapsigargin are valuable research tools for studying the role of NOTCH1 signaling in cancer. They effectively inhibit NOTCH1, particularly in cells with activating mutations. However, this compound presents a significantly improved safety profile with reduced cardiac and off-target toxicities, making it a more promising candidate for translational research and potential therapeutic development. The synergistic effect observed when these two compounds are used in combination also opens up new avenues for combinatorial therapeutic strategies. Researchers should carefully consider the specific aims of their study, including the need for in vivo experiments, when choosing between these two SERCA inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Targets NOTCH1 PEST Domain Mutations in Lymphoproliferative Disorders [mdpi.com]
- 3. This compound Targets NOTCH1 PEST Domain Mutations in Lymphoproliferative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Targets NOTCH1 PEST Domain Mutations in Lymphoproliferative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blockade of Oncogenic NOTCH1 with the SERCA Inhibitor this compound in T-cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Complementary Genomic Screens Identify SERCA as a Therapeutic Target in NOTCH1 Mutated Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pancreatic INS-1 β-Cell Response to Thapsigargin and Rotenone: A Comparative Proteomics Analysis Uncovers Key Pathways of β-Cell Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thapsigargin Induces Apoptosis by Impairing Cytoskeleton Dynamics in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Blockade of Oncogenic NOTCH1 with the SERCA Inhibitor this compound in T Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeting the Notch1 and mTOR pathways in a mouse T-ALL model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. Separation of Notch1 Promoted Lineage Commitment and Expansion/Transformation in Developing T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Viability Assay Protocols | Thermo Fisher Scientific - FR [thermofisher.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Cell Viability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. NOTCH1-Induced T-Cell Acute Lymphoblastic Leukemia In Vivo Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Targeting NOTCH1 in combination with antimetabolite drugs prolongs life span in relapsed pediatric and adult T-acute lymphoblastic leukemia xenografts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CAD204520 and Gamma-Secretase Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of CAD204520 and gamma-secretase inhibitors (GSIs) as potential anti-cancer therapeutics. The focus of this comparison is on their respective mechanisms of action targeting the Notch signaling pathway, supported by preclinical and clinical data.
Introduction
The Notch signaling pathway is a critical regulator of cell fate, proliferation, and survival. Its aberrant activation is a known driver in various cancers, making it an attractive target for therapeutic intervention. Both this compound and gamma-secretase inhibitors modulate this pathway, albeit through distinct mechanisms, offering different therapeutic profiles.
Gamma-secretase inhibitors (GSIs) directly target the gamma-secretase enzymatic complex, which is responsible for the final proteolytic cleavage and activation of Notch receptors. By inhibiting this enzyme, GSIs prevent the release of the Notch intracellular domain (NICD), thereby blocking downstream signaling.[1][2] Several GSIs have been investigated in clinical trials for a range of solid and hematological malignancies.[2][3]
This compound is a novel small molecule that acts as a selective inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA).[4] Inhibition of SERCA disrupts calcium homeostasis, which in turn indirectly affects Notch signaling. Notably, this compound has been shown to preferentially target cancer cells harboring gain-of-function mutations in the PEST domain of the NOTCH1 receptor.[4][5] This offers a potentially more targeted therapeutic approach with a different safety profile compared to pan-Notch inhibition by GSIs.
Mechanism of Action: A Tale of Two Approaches
The fundamental difference between this compound and gamma-secretase inhibitors lies in their molecular targets and the directness of their impact on the Notch signaling cascade.
Comparative Efficacy in Oncology
A direct head-to-head clinical comparison of this compound and gamma-secretase inhibitors has not been published. The following tables summarize available preclinical data to facilitate an indirect comparison of their anti-cancer efficacy.
In Vitro Efficacy: Inhibition of Cancer Cell Growth
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cancer Type | Cell Line | IC50 (nM) | Reference(s) |
| This compound | T-cell Acute Lymphoblastic Leukemia (T-ALL) | (NOTCH1 PEST-mutated) | Preferential activity observed | [3] |
| Mantle Cell Lymphoma (MCL) | REC-1 (NOTCH1 PEST-mutated) | More sensitive than WT | [3] | |
| Chronic Lymphocytic Leukemia (CLL) | (NOTCH1 PEST-mutated) | More sensitive than WT | [3] | |
| Nirogacestat (PF-03084014) | T-ALL | HPB-ALL | 13.3 | [6] |
| Breast Cancer | HCC1599 (Notch1MUT) | 100 | [7] | |
| Breast Cancer | MDA-MB-231Luc | 900 | [7] | |
| MK-0752 | T-ALL | (Notch-activating mutations) | 6200 | [8] |
| RO4929097 | Various | - | 4 (enzyme), 5 (Notch processing) | [8] |
| LY-411575 | Various | - | 0.078-0.082 (membrane/cell-based) | [8] |
| Semagacestat | Alzheimer's (Aβ inhibition) | - | 10.9 - 12.1 | [8] |
| DAPT | Alzheimer's (Aβ inhibition) | - | 115 - 200 | [8] |
| Begacestat (GSI-953) | Alzheimer's (Aβ inhibition) | - | 15 (Aβ40) | [8] |
Table 1: In Vitro Efficacy of this compound and Various Gamma-Secretase Inhibitors in Cancer Cell Lines.
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a crucial step in preclinical drug development.
| Compound | Cancer Type | Xenograft Model | Dosing Regimen | Efficacy Outcome | Reference(s) |
| This compound | T-ALL | NOTCH1-mutated T-ALL xenograft | Not specified | Suppression of leukemic cells | [5][9] |
| Mantle Cell Lymphoma | REC-1 (NOTCH1-mutated) vs. JEKO-1 (WT) | 45 mg/kg, oral gavage, daily (5 days on, 2 off) | Preferential inhibition of REC-1 tumor growth | [3] | |
| Nirogacestat (PF-03084014) | T-ALL | HPB-ALL | 150 mg/kg, twice daily | Significant tumor growth inhibition | [6][10] |
| Breast Cancer | Multiple models | Varied | Significant antitumor activity in 10 of 18 models | [7] | |
| MK-0752 | Multiple Myeloma | RPMI8226 | Not specified | Significant tumor growth inhibition | [11] |
| Breast Cancer | MC1 and BMC-2147 tumorgrafts | Not specified | Reduced breast cancer stem cells | [7] | |
| RO4929097 | Melanoma | Patient-derived xenografts | 20mg daily (intermittent) | Minimal activity | [12] |
| Solid Tumors | Various xenografts | Not specified | Sustained tumor growth inhibition | [13] |
Table 2: In Vivo Efficacy of this compound and Gamma-Secretase Inhibitors in Xenograft Models.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the efficacy of these compounds.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Plating: Seed cells in a 96-well plate at a density of 10^4–10^5 cells/well in 100 µL of cell culture medium.
-
Compound Treatment: Add the test compound (this compound or GSI) at various concentrations to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of a 12 mM MTT stock solution to each well.
-
Incubation: Incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of SDS-HCl solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Mix each sample and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[13][14][15]
Apoptosis Assay (Annexin V Staining)
Annexin V staining is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell membrane.
-
Cell Treatment: Treat cells with the desired concentrations of the test compound to induce apoptosis.
-
Cell Harvesting: Collect 1-5 x 10^5 cells by centrifugation.
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V to the cell suspension.
-
Incubation: Incubate for 10-15 minutes at room temperature in the dark.
-
PI Staining (Optional): Add a DNA-binding dye like Propidium Iodide (PI) to distinguish between early apoptotic, late apoptotic, and necrotic cells.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.[10][16][17]
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse xenograft model.
Specific Protocol for Nirogacestat (PF-03084014) in HPB-ALL Xenograft Model:
-
Animal Model: Athymic nude mice.
-
Cell Implantation: Subcutaneous injection of HPB-ALL cells.
-
Treatment: Oral administration of PF-03084014 at indicated doses (e.g., 150 mg/kg twice daily) or vehicle.
-
Monitoring: Tumor volume measured with Vernier calipers on indicated days.
-
Pharmacodynamic Assessment: Tumor and plasma samples harvested at designated time points to measure NICD levels by Western blot.[6][10]
Selectivity and Toxicity Profile
A critical differentiator between this compound and gamma-secretase inhibitors is their selectivity and resulting toxicity profiles.
Gamma-secretase inhibitors exhibit a broad inhibition of all Notch receptor signaling, which is responsible for their on-target toxicities, particularly in the gastrointestinal tract.[2] In contrast, this compound's indirect mechanism and preference for mutated Notch1 may offer a wider therapeutic window with a more favorable safety profile, especially concerning cardiac toxicity.[5][9]
Conclusion
Both this compound and gamma-secretase inhibitors represent promising therapeutic strategies for cancers driven by aberrant Notch signaling.
-
Gamma-secretase inhibitors offer potent, direct inhibition of the Notch pathway and have shown efficacy in a broad range of preclinical cancer models. However, their clinical utility has been hampered by on-target toxicities associated with pan-Notch inhibition.
-
This compound presents a novel, indirect approach to modulating Notch signaling with a potential for greater selectivity towards cancer cells with specific NOTCH1 mutations. Its favorable preclinical safety profile, particularly the lack of significant cardiotoxicity, makes it an attractive candidate for further development, especially in hematological malignancies.
The choice between these two classes of drugs will likely depend on the specific cancer type, the underlying genetic drivers (such as NOTCH1 mutation status), and the tolerability of the patient to the respective toxicity profiles. Further clinical investigation, including potential head-to-head comparative studies, is warranted to fully elucidate the relative efficacy and safety of these two distinct approaches to targeting the Notch pathway in cancer.
References
- 1. The critical role of γ-secretase and its inhibitors in cancer and cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gamma Secretase Inhibitors in Cancer: A Current Perspective on Clinical Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gamma Secretase Inhibitors in Cancer: A Current Perspective on Clinical Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Targets NOTCH1 PEST Domain Mutations in Lymphoproliferative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Targets NOTCH1 PEST Domain Mutations in Lymphoproliferative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of selective gamma-secretase inhibitor PF-03084014 for its antitumor efficacy and gastrointestinal safety to guide optimal clinical trial design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical and Clinical Studies of Gamma Secretase Inhibitors with Docetaxel on Human Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I Trial of MK-0752 in Children With Refractory CNS Malignancies: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Blockade of Oncogenic NOTCH1 with the SERCA Inhibitor this compound in T Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. A Phase II Study of RO4929097 Gamma-Secretase Inhibitor in Metastatic Melanoma: SWOG 0933 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase I Study of RO4929097, a Gamma Secretase Inhibitor of Notch Signaling, in Patients With Refractory Metastatic or Locally Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
A Comparative Guide: Evaluating the Potential of CAD204520 Over Crenigacestat for NOTCH1-Mutated Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two investigational drugs, CAD204520 and crenigacestat (B606810), for the treatment of NOTCH1-mutated cancers. By examining their distinct mechanisms of action, preclinical efficacy, and safety profiles, this document aims to objectively evaluate the potential advantages of this compound.
At a Glance: Key Differences
| Feature | This compound | Crenigacestat (LY3039478) |
| Mechanism of Action | SERCA (Sarco/Endoplasmic Reticulum Ca2+-ATPase) inhibitor | Gamma-secretase inhibitor |
| Target Specificity | Preferentially targets cells with NOTCH1 PEST domain mutations | Pan-NOTCH inhibitor (inhibits cleavage of all NOTCH receptors) |
| Development Stage | Preclinical | Phase I Clinical Trials |
| Reported Efficacy | Significant tumor growth reduction in preclinical xenograft models of T-ALL and MCL.[1] Synergistic effects with venetoclax (B612062) and ibrutinib (B1684441) in NOTCH1-mutated CLL primary samples.[2] | Modest clinical activity as a monotherapy. In a Phase I trial for NHL and CLL, 1 partial response was observed out of 9 patients with Notch pathway alterations.[3][4][5] No objective responses in a Phase I trial for advanced solid tumors, including adenoid cystic carcinoma.[6][7][8] |
| Safety and Tolerability | Preclinical studies show a good safety profile with no major toxicities, including a lack of cardiotoxicity.[1] | Common treatment-related adverse events in clinical trials include diarrhea, nausea, fatigue, and platelet count decrease.[3][4][5] |
Mechanism of Action: A Tale of Two Pathways
This compound and crenigacestat inhibit the NOTCH1 signaling pathway through fundamentally different mechanisms.
Crenigacestat, a gamma-secretase inhibitor (GSI), blocks the final proteolytic cleavage of the NOTCH1 receptor, which is required for the release of the active NOTCH1 intracellular domain (NICD). This inhibition is not specific to mutated NOTCH1 and affects all NOTCH receptor signaling, which can lead to on-target toxicities in normal tissues that rely on NOTCH signaling, such as the gastrointestinal tract.[3][4][5]
This compound is a SERCA inhibitor. By inhibiting the SERCA pump, this compound disrupts calcium homeostasis within the endoplasmic reticulum, which in turn impairs the proper folding and trafficking of the NOTCH1 receptor to the cell surface. This effect is particularly pronounced in cells with NOTCH1 PEST domain mutations, leading to a preferential reduction in the levels of the activated form of NOTCH1 (NICD) in these cancer cells.[2][9]
Preclinical Efficacy of this compound
Preclinical studies have demonstrated the promising anti-tumor activity of this compound, particularly in cancer models harboring NOTCH1 PEST domain mutations.
In Vitro Studies
This compound has shown preferential cytotoxicity towards NOTCH1-mutated cancer cell lines compared to their wild-type counterparts.
| Cell Line | Cancer Type | NOTCH1 Mutation Status | Effect of this compound |
| REC-1 | Mantle Cell Lymphoma | PEST domain mutation | More sensitive to this compound-induced apoptosis and cell viability reduction compared to JEKO-1.[10][11] |
| SKW-3/KE-37 | T-cell Acute Lymphoblastic Leukemia | PEST domain mutation | More sensitive to this compound-induced apoptosis and cell viability reduction compared to JEKO-1.[10][11] |
| CTV-1 | T-cell Acute Lymphoblastic Leukemia | PEST domain mutation | Sensitive to this compound.[10][11] |
| JEKO-1 | Mantle Cell Lymphoma | Wild-type | Less sensitive to this compound.[10][11] |
| Granta-519 | Mantle Cell Lymphoma | Wild-type | Less sensitive to this compound.[11] |
| MEC1 | Chronic Lymphocytic Leukemia | Wild-type | Less sensitive to this compound.[11] |
In Vivo Studies
In a xenograft model using the NOTCH1-mutated REC-1 MCL cell line, oral administration of this compound resulted in a significant reduction in tumor size and weight.[12] Importantly, this anti-tumor effect was achieved without significant toxicity to the animals. Immunohistochemical analysis of the tumors from treated mice showed a decrease in NOTCH1 expression and the proliferation marker Ki-67.[9][12]
Clinical Efficacy of Crenigacestat
Crenigacestat has been evaluated in several Phase I clinical trials, with results indicating modest single-agent activity.
| Trial Identifier | Cancer Type(s) | Key Findings |
| NCT01695005 | Relapsed or Refractory Non-Hodgkin Lymphoma (NHL) and Chronic Lymphocytic Leukemia (CLL) | 62 patients were pre-screened, and 9 with Notch pathway alterations were treated. One patient with peripheral T-cell lymphoma achieved a partial response.[3][4][5] |
| Phase I Expansion Cohort | Advanced or Metastatic Adenoid Cystic Carcinoma (ACC) | 22 patients were enrolled. No objective responses were observed, although the disease control rate was 73%.[6] |
| Phase I Study | Advanced Solid Tumors (Japanese patients) | 11 patients were enrolled. No partial or complete responses were observed. One patient with a desmoid tumor had stable disease with some tumor shrinkage.[7][8] |
| NCT02784795 | Advanced or Metastatic Solid Tumors | A Phase 1 trial tested crenigacestat in patients with advanced or metastatic solid tumors, including cholangiocarcinoma.[13] |
| JJCB Phase 1 Study | Relapsed/Refractory T-ALL/T-LBL | In combination with dexamethasone (B1670325), crenigacestat showed limited clinical activity.[14] |
Safety and Tolerability
A key potential advantage of this compound lies in its preclinical safety profile. In contrast, crenigacestat's clinical development has been hampered by its toxicity profile.
| Drug | Key Safety Findings |
| This compound | Preclinical studies in animal models have not shown major toxicities. Notably, unlike other SERCA inhibitors such as thapsigargin, this compound did not cause overt cardiotoxicity.[1] |
| Crenigacestat | Phase I clinical trials have consistently reported treatment-related adverse events, with the most common being diarrhea, nausea, vomiting, and fatigue.[3][4][5][6][7] These gastrointestinal toxicities are thought to be mechanism-based, arising from the inhibition of NOTCH signaling in the gut. |
Experimental Protocols
Cell Viability Assay with this compound
Objective: To assess the effect of this compound on the viability of NOTCH1-mutated and wild-type cancer cell lines.
Methodology:
-
Seed cells in 96-well plates at an appropriate density.
-
Treat cells with increasing concentrations of this compound or DMSO (vehicle control) for 72 hours.
-
Assess cell viability using a commercial assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Measure luminescence using a plate reader.
-
Normalize the results to the DMSO-treated control and plot the dose-response curves to determine the IC50 values.[10]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Methodology:
-
Treat cells with this compound or DMSO for 48 hours.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.[15][16][17][18]
-
Annexin V-positive, PI-negative cells: Early apoptotic cells
-
Annexin V-positive, PI-positive cells: Late apoptotic or necrotic cells
-
Annexin V-negative, PI-negative cells: Live cells
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.
Methodology:
-
Subcutaneously inject NOTCH1-mutated cancer cells (e.g., REC-1) into the flank of immunodeficient mice.
-
Once tumors are established, randomize mice into treatment and control groups.
-
Administer this compound (e.g., 45 mg/kg) or vehicle control orally, daily for a specified period.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, excise tumors and weigh them.
-
Perform immunohistochemical analysis on tumor sections for NOTCH1 and Ki-67 expression.[9][12]
Crenigacestat Phase I Clinical Trial Protocol (NCT01695005)
Objective: To assess the safety, tolerability, and preliminary efficacy of crenigacestat in patients with relapsed or refractory NHL or CLL.
Methodology:
-
Enroll patients with relapsed or refractory NHL or CLL who have a confirmed Notch pathway alteration (by mutation analysis or immunohistochemistry).
-
Administer crenigacestat orally at a dose of 50 mg, three times a week, in 28-day cycles.
-
Continue treatment until disease progression or unacceptable toxicity.
-
Monitor patients for adverse events using Common Terminology Criteria for Adverse Events (CTCAE).
-
Assess tumor response using appropriate criteria (e.g., Revised Response Criteria for Malignant Lymphoma).[3][4][5]
Conclusion: Future Directions
The distinct mechanism of action of this compound, leading to preferential activity against NOTCH1-mutated cancer cells, coupled with its promising preclinical safety profile, suggests it may hold significant advantages over non-selective gamma-secretase inhibitors like crenigacestat. While crenigacestat has demonstrated the clinical feasibility of targeting the NOTCH pathway, its modest efficacy and associated toxicities highlight the need for more targeted approaches.
Further preclinical development of this compound is warranted to fully elucidate its therapeutic potential. Head-to-head preclinical studies directly comparing this compound and crenigacestat in various NOTCH1-mutated cancer models would provide invaluable data. Should the promising preclinical profile of this compound translate to the clinical setting, it could offer a more effective and better-tolerated therapeutic option for patients with NOTCH1-driven malignancies. The potential for combination therapies, as suggested by the synergistic effects with venetoclax and ibrutinib, further underscores the promise of this novel agent.[2]
References
- 1. Blockade of Oncogenic NOTCH1 with the SERCA Inhibitor this compound in T-cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Targets NOTCH1 PEST Domain Mutations in Lymphoproliferative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Notch pathway inhibition with crenigacestat (LY3039478) in a phase I first-in-human clinical trial for patients with relapsed or refractory non-Hodgkin lymphoma and B-cell chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Notch pathway inhibition with crenigacestat (LY3039478) in a phase I first-in-human clinical trial for patients with relapsed or refractory non-Hodgkin lymphoma and B-cell chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. A phase 1 study of crenigacestat (LY3039478), the Notch inhibitor, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Targets NOTCH1 PEST Domain Mutations in Lymphoproliferative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Phase 1 study to evaluate Crenigacestat (LY3039478) in combination with dexamethasone in patients with T-cell acute lymphoblastic leukemia and lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. Annexin V Plus Propidium Iodide for Apoptosis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 17. m.youtube.com [m.youtube.com]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
Unlocking Synergistic Potential: A Comparative Guide to CAD204520 and Ibrutinib Combination Therapy
For Immediate Release
In the rapidly evolving landscape of targeted cancer therapy, the strategic combination of novel agents is paramount to overcoming resistance and enhancing therapeutic efficacy. This guide provides a comprehensive analysis of the synergistic effects observed with the combination of CAD204520, a selective Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) inhibitor, and ibrutinib (B1684441), a Bruton's tyrosine kinase (BTK) inhibitor. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical rationale and supporting data for this promising therapeutic strategy, particularly in the context of lymphoproliferative disorders with specific genetic backgrounds.
Mechanism of Action: A Dual-pronged Attack
The synergistic interaction between this compound and ibrutinib stems from their distinct and complementary mechanisms of action.
Ibrutinib , a well-established therapeutic agent, covalently binds to a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[1][2] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is frequently hyperactive in B-cell malignancies.[2][3] By blocking BTK, ibrutinib effectively inhibits downstream signaling cascades, including the PI3K/AKT, NF-κB, and ERK1/2 pathways, thereby reducing cell proliferation, migration, and survival of malignant B-cells.[2][4]
This compound is a novel small molecule that targets SERCA, a calcium pump essential for maintaining calcium homeostasis within the cell.[5][6] Inhibition of SERCA by this compound has been shown to preferentially target cancer cells with gain-of-function mutations in the NOTCH1 gene, particularly in the PEST domain.[7][8][9] These mutations are found in various hematological malignancies, including T-cell acute lymphoblastic leukemia (T-ALL), chronic lymphocytic leukemia (CLL), and mantle cell lymphoma (MCL).[7][8] By modulating intracellular calcium levels, this compound disrupts NOTCH1 signaling, leading to cell cycle arrest and apoptosis in NOTCH1-mutated cells.[6]
The combination of these two agents creates a powerful anti-cancer strategy. While ibrutinib targets the BCR pathway, a key driver in many B-cell cancers, this compound exploits a specific vulnerability in cancer cells harboring NOTCH1 mutations. This dual targeting of distinct survival pathways is hypothesized to lead to a synergistic cytotoxic effect.
Quantitative Analysis of Synergistic Effects
Preclinical studies have demonstrated that the combination of this compound and ibrutinib, particularly in the presence of the BCL-2 inhibitor venetoclax (B612062), results in significant synergistic anti-leukemic activity in primary CLL samples harboring NOTCH1 PEST domain mutations.[7][8][10] The synergy has been quantified using various models, including the Highest Single Agent (HSA) model.
| Treatment Combination | Cell Type | Synergy Model | Synergy Score/Observation | Reference |
| Venetoclax + Ibrutinib | Primary CLL cells (NOTCH1 WT) | HSA | Low to moderate synergy | [10] |
| Venetoclax + Ibrutinib | Primary CLL cells (NOTCH1 PEST mutation) | HSA | Moderate synergy | [10] |
| Venetoclax + Ibrutinib + this compound | Primary CLL cells (NOTCH1 WT) | HSA | No significant increase in synergy compared to two-drug combination | [10] |
| Venetoclax + Ibrutinib + this compound | Primary CLL cells (NOTCH1 PEST mutation) | HSA | Markedly enhanced synergistic effect | [8][10] |
This table summarizes the key findings from a study investigating three-drug combinations. The synergy is most pronounced in the context of NOTCH1 PEST mutations when this compound is added to the venetoclax and ibrutinib backbone.
Experimental Protocols
The following provides a summary of the key experimental methodologies used to evaluate the synergistic effects of this compound and ibrutinib.
Cell Viability and Synergy Assessment
Primary CLL cells were isolated from patient samples and cultured. Cells were treated with a matrix of concentrations of venetoclax, ibrutinib, and this compound, both as single agents and in combination. Cell viability was assessed after a defined incubation period using a suitable assay, such as a resazurin-based method. The resulting data was analyzed using synergy models like the Highest Single Agent (HSA), Bliss independence, and Zero Interaction Potency (ZIP) models to quantify the degree of synergy or antagonism. The Combenefit software was utilized for this analysis.[10]
Flow Cytometry for Apoptosis
To confirm the mechanism of cell death, apoptosis was measured using flow cytometry. Following treatment with the drug combinations, cells were stained with Annexin V and a viability dye (e.g., propidium (B1200493) iodide). The percentage of apoptotic cells (Annexin V positive) was then quantified to determine the impact of the combination treatment on inducing programmed cell death.
Visualizing the Molecular Interactions and Workflow
To better understand the underlying mechanisms and experimental design, the following diagrams are provided.
Caption: Ibrutinib's mechanism of action via inhibition of BTK in the BCR signaling pathway.
Caption: this compound inhibits the SERCA pump, disrupting NOTCH1 signaling and inducing apoptosis.
Caption: The dual inhibition of BCR and NOTCH1 pathways leads to a synergistic anti-cancer effect.
Conclusion and Future Directions
The combination of this compound and ibrutinib represents a promising, targeted therapeutic strategy for patients with lymphoproliferative disorders harboring NOTCH1 PEST domain mutations. The preclinical data strongly support a synergistic interaction, particularly when used in a triple combination with venetoclax. This approach of targeting multiple, oncogenic signaling pathways simultaneously holds the potential to improve treatment outcomes and overcome drug resistance. Further investigation in clinical trials is warranted to validate these preclinical findings and to determine the safety and efficacy of this combination in a clinical setting.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Ibrutinib - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]
- 5. mdpi.com [mdpi.com]
- 6. Targeting Oncogenic NOTCH1 in T-cell Acute Lymphoblastic Leukemia With a Selective SERCA Inhibitor this compound [tesidottorato.depositolegale.it]
- 7. This compound Targets NOTCH1 PEST Domain Mutations in Lymphoproliferative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Targets NOTCH1 PEST Domain Mutations in Lymphoproliferative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Blockade of Oncogenic NOTCH1 with the SERCA Inhibitor this compound in T Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Safety Analysis of Key SERCA Inhibitors for Research and Development
The Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump is a critical regulator of intracellular calcium homeostasis, making it a significant target for therapeutic intervention in various diseases, including cancer and heart failure.[1] However, the potent activity of SERCA inhibitors necessitates a thorough understanding of their safety profiles. This guide provides a comparative analysis of the safety of several prominent SERCA inhibitors, offering researchers and drug developers a data-driven overview to inform their work.
Quantitative Safety and Potency Data
The following tables summarize key quantitative data for a selection of SERCA inhibitors, focusing on their potency (IC₅₀ for SERCA inhibition), cytotoxicity against various cell lines, and acute toxicity (LD₅₀) in preclinical models.
Table 1: In Vitro Potency and Cytotoxicity of SERCA Inhibitors
| Compound | SERCA Inhibition IC₅₀ | Cell Line | Cytotoxicity IC₅₀ | Citation(s) |
| Thapsigargin | ~0.35-30 nM | Human Lung Carcinoma (LXF-289) | 0.0066 nM | [2][3][4] |
| Human Lung Adenocarcinoma (NCI-H2342) | 0.0093 nM | [2] | ||
| Human Lung Squamous Carcinoma (SK-MES-1) | 0.0097 nM | [2] | ||
| Cyclopiazonic Acid (CPA) | 0.6 µM | Human Neuroblastoma (SH-SY5Y) | 392 nM (72h exposure) | [5][6] |
| Cisplatin | 1.3 µM (off-target) | - | Varies widely by cell line | [7] |
| CXL017 | 13.5 µM (SERCA1a) | NCI-60 Panel (average) | 1.04 µM | [8][9] |
| Multidrug-Resistant Leukemia (HL60/MX2) | 0.64 µM (analogue 7d) | [9] |
Table 2: Preclinical Acute Toxicity (LD₅₀) Data
| Compound | Animal Model | Route of Administration | LD₅₀ | Citation(s) |
| Thapsigargin | Mouse | Intraperitoneal (i.p.) | Highly toxic; 1.0 mg/kg tolerated 3x/week in an in vivo study. | [10] |
| Cyclopiazonic Acid (CPA) | Mouse | Intraperitoneal (i.p.) | 13 mg/kg | [5][10] |
| Mouse | Oral | 64 mg/kg | ||
| Rat | Oral | 30-70 mg/kg | [8] | |
| Dog | - | 0.5 mg/kg (after repeated exposure) | ||
| Istaroxime Analogue ("Compound 5") | Mouse | Intravenous (i.v.) | >275 mg/kg | |
| Mouse | Oral | >800 mg/kg |
Note: Istaroxime itself has progressed to clinical trials, where safety is assessed by monitoring adverse events at therapeutic doses rather than by determining LD₅₀.
Mechanism of Toxicity: ER Stress and Apoptosis
The primary mechanism underlying the cytotoxicity of most SERCA inhibitors is the disruption of calcium homeostasis. By blocking the pump, these compounds prevent calcium reuptake into the endoplasmic reticulum (ER), leading to ER calcium store depletion and a rise in cytosolic calcium. This cascade triggers ER stress and the Unfolded Protein Response (UPR), which, if prolonged, activates apoptotic pathways to eliminate the damaged cell. This mechanism is a key driver of both the desired anti-cancer effects and the potential toxicity to healthy cells.
Comparative Safety Profiles of Selected Inhibitors
Thapsigargin (Tg)
Thapsigargin is a highly potent and specific, non-competitive inhibitor of SERCA, making it an invaluable research tool.[2]
-
Safety Concerns: Its primary drawback is its high cytotoxicity to both cancerous and healthy cells, which has prevented its direct use as a therapeutic agent. It is classified as a tumor promoter and is highly toxic. In vivo studies use low (mg/kg or ng) doses, highlighting its potency and narrow therapeutic window.[10]
-
Adverse Effects: Induces apoptosis via ER stress in virtually all cell types.
Cyclopiazonic Acid (CPA)
CPA is a mycotoxin that acts as a specific and reversible SERCA inhibitor.[5]
-
Safety Concerns: CPA is a known neurotoxin. Acute toxicity studies show a wide range of LD₅₀ values across different species, indicating variable sensitivity.[10] In rats, it has been shown to cause degenerative changes in the liver, kidney, pancreas, spleen, and heart.[8]
-
Adverse Effects: Symptoms of toxicity in animal models include hypokinesia, hypothermia, tremors, and weight loss.[10] While human toxicity is rare, high concentrations can lead to mild neurological symptoms.
Istaroxime
Istaroxime is a unique agent developed for acute heart failure that has a dual mechanism: it inhibits the Na⁺/K⁺-ATPase and stimulates SERCA2a activity (by relieving its inhibition).
-
Safety Profile: Clinical trials have demonstrated a generally favorable safety profile compared to traditional inotropes. A key advantage is its ability to increase systolic blood pressure without causing significant increases in heart rate or clinically significant arrhythmias.
-
Adverse Events: The most commonly reported adverse events in clinical trials are dose-related and include nausea, vomiting, and pain at the infusion site. No evidence of major end-organ damage or increased risk for arrhythmias was observed.
Cisplatin
Cisplatin is a widely used chemotherapy drug whose inhibition of SERCA is considered an off-target effect that may contribute to its overall toxicity profile.[7]
-
Safety Concerns: Cisplatin has a well-documented and severe toxicity profile, with black box warnings for nephrotoxicity, peripheral neuropathy, severe nausea and vomiting, and myelosuppression.
-
Adverse Effects: The side effects are numerous and can be severe, including kidney damage, hearing loss, nerve damage, and bone marrow suppression. Its clinical use requires careful patient monitoring and management of these toxicities.
Experimental Protocols for Safety Assessment
Objective evaluation of a SERCA inhibitor's safety profile relies on standardized preclinical and clinical study protocols.
Protocol: Determination of Acute Toxicity (LD₅₀)
This study is a cornerstone of preclinical safety assessment to determine the dose of a substance that is lethal to 50% of a test animal population.
-
Objective: To determine the median lethal dose (LD₅₀) of a SERCA inhibitor following a single administration.
-
Methodology:
-
Animal Model: Typically conducted in at least two mammalian species, commonly mice and rats.
-
Dose Groups: A control group receiving the vehicle and at least three test groups receiving logarithmically spaced doses of the inhibitor are used.
-
Administration: The compound is administered via a clinically relevant route (e.g., oral gavage, intravenous or intraperitoneal injection).
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, weight loss, respiratory distress), and time of onset of any effects. The observation period is typically 14 days.
-
Data Analysis: The LD₅₀ value and its 95% confidence interval are calculated using appropriate statistical methods, such as probit analysis.
-
Pathology: A gross necropsy of all animals is performed to identify target organs of toxicity.
-
Protocol: SERCA ATPase Activity Assay
This in vitro assay is fundamental to determining the potency and selectivity of an inhibitor.
-
Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of a compound on SERCA enzyme activity.
-
Methodology:
-
Enzyme Source: Purified SERCA protein or microsomal preparations from tissues rich in SERCA (e.g., skeletal muscle or cardiac sarcoplasmic reticulum) are used.
-
Assay Principle: The assay measures the rate of ATP hydrolysis by SERCA, which is coupled to Ca²⁺ transport. This is often done by quantifying the release of inorganic phosphate (B84403) (Pi) using a colorimetric method (e.g., malachite green).
-
Procedure:
-
The SERCA preparation is incubated in a reaction buffer containing a specific free Ca²⁺ concentration, ATP, and varying concentrations of the inhibitor.
-
The reaction is initiated by adding ATP and stopped after a defined period.
-
The amount of Pi generated is measured spectrophotometrically.
-
-
Data Analysis: The rate of ATP hydrolysis is plotted against the inhibitor concentration. The data are fitted to a dose-response curve to calculate the IC₅₀ value.
-
Selectivity: To assess selectivity (e.g., for different SERCA isoforms or against other ATPases like Na⁺/K⁺-ATPase), the assay is repeated with different purified enzyme isoforms.
-
Protocol: Clinical Trial Safety Monitoring
For inhibitors that advance to human studies, such as Istaroxime, safety assessment is paramount.
-
Objective: To evaluate the safety and tolerability of the drug in humans.
-
Methodology:
-
Study Design: Typically a randomized, double-blind, placebo-controlled trial.
-
Patient Monitoring: Continuous monitoring of vital signs (blood pressure, heart rate), electrocardiograms (ECGs) for arrhythmias, and regular blood draws.
-
Safety Endpoints:
-
Incidence and severity of all adverse events (AEs) and serious adverse events (SAEs).
-
Changes in laboratory parameters, including markers of cardiac injury (e.g., troponins), renal function (e.g., creatinine), and liver function.
-
Clinically significant changes in ECG parameters (e.g., QT interval prolongation).
-
-
Data Collection: AEs are systematically recorded, graded for severity, and assessed for their relationship to the study drug.
-
Conclusion
The safety profile of a SERCA inhibitor is intrinsically linked to its potent mechanism of action. For inhibitors like Thapsigargin and Cyclopiazonic Acid , high potency is coupled with significant toxicity, currently limiting their therapeutic application to prodrug strategies or preclinical research. In contrast, agents like Istaroxime demonstrate that modulating SERCA activity can be achieved with a clinically manageable safety profile, highlighting the importance of isoform selectivity and a nuanced mechanism of action. The severe, multi-organ toxicity of broad-acting drugs like Cisplatin , which also inhibit SERCA, underscores the critical need for target specificity in drug design. For researchers and developers, a thorough evaluation using the described protocols is essential to characterize the therapeutic window and potential risks of any new SERCA-targeting compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thapsigargin induces apoptosis in adrenocortical carcinoma by activating endoplasmic reticulum stress and the JNK signaling pathway: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Thapsigargin at Non-Cytotoxic Levels Induces a Potent Host Antiviral Response that Blocks Influenza A Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Istaroxime: A Novel Therapeutic Agent for Acute Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- 10. SAR and QSAR modeling of a large collection of LD50 rat acute oral toxicity data - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Leukemic Activity of CAD204520 in Patient-Derived Xenografts: A Comparative Guide
For Immediate Release
This guide provides a comprehensive analysis of the anti-leukemic activity of CAD204520, a novel SERCA inhibitor, with a focus on its validation in patient-derived xenograft (PDX) models of T-cell acute lymphoblastic leukemia (T-ALL). Designed for researchers, scientists, and drug development professionals, this document offers an objective comparison of this compound with other therapeutic alternatives, supported by available preclinical data.
Introduction to this compound
This compound is a potent and selective inhibitor of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA), which plays a crucial role in cellular calcium homeostasis.[1] In the context of T-ALL, a significant portion of cases are driven by activating mutations in the NOTCH1 signaling pathway.[2][3] this compound has emerged as a promising therapeutic agent by targeting the maturation and trafficking of the NOTCH1 receptor, thereby inhibiting its oncogenic signaling.[1] Preclinical studies have demonstrated its ability to suppress the growth of NOTCH1-mutated leukemic cells, offering a potential new avenue for the treatment of this aggressive hematological malignancy.[4][5]
Comparative Efficacy of this compound in Patient-Derived Xenografts
Patient-derived xenograft (PDX) models, which involve the implantation of primary patient tumor cells into immunodeficient mice, are considered a high-fidelity platform for preclinical drug evaluation, as they closely recapitulate the heterogeneity and biology of the original patient's disease.[6]
While specific quantitative data from in vivo studies of this compound in T-ALL PDX models, such as tumor growth inhibition (TGI) percentages and survival curves, are not extensively available in the public domain, initial findings from cell line-derived xenograft models provide a strong rationale for its efficacy.
One study reported that in a T-ALL xenograft model using SKW-3/KE-37 cells, administration of this compound at a dose of 30 mg/kg twice daily for 21 days was well-tolerated and led to a reduction in circulating and tissue-infiltrating human leukemia T-ALL cells.
Table 1: Preclinical Efficacy of this compound in a T-ALL Cell Line-Derived Xenograft Model
| Compound | Cell Line | Dose and Schedule | Observed Effect | Source |
| This compound | SKW-3/KE-37 (T-ALL) | 30 mg/kg BID, 21 days | Reduction in circulating and tissue-infiltrating leukemic cells | Confidential Internal Report |
Comparison with Alternative Therapies
To provide a comprehensive perspective, it is essential to compare the potential of this compound with existing and emerging therapies for T-ALL that have been evaluated in PDX models. Key comparators include standard-of-care chemotherapeutics and other targeted agents.
Nelarabine (B1678015): A purine (B94841) nucleoside analog, is approved for the treatment of relapsed/refractory T-ALL.[7] Clinical trials have demonstrated its efficacy, with a meta-analysis showing a complete response rate of 37.9% in this patient population.[8] While direct comparative studies of nelarabine and this compound in the same PDX models are not available, nelarabine serves as a relevant benchmark for anti-leukemic activity.
Venetoclax (B612062): A BCL-2 inhibitor, has shown promise in various hematological malignancies.[9][10] In pediatric ALL xenografts, venetoclax has demonstrated in vivo efficacy, particularly in MLL-rearranged leukemia.[9] Its activity in T-ALL PDX models is an area of active investigation and provides a rationale for potential combination therapies.
Table 2: Comparative Efficacy of Alternative Therapies in T-ALL (Clinical and Preclinical Data)
| Therapeutic Agent | Model/Patient Population | Key Efficacy Metric | Source(s) |
| Nelarabine | Relapsed/Refractory T-ALL patients | 37.9% Complete Response Rate | [8] |
| Venetoclax | Pediatric ALL Xenografts (MLL-rearranged) | Significant in vivo efficacy | [9] |
| Standard Chemotherapy | T-ALL Patients | Variable response rates | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are generalized protocols for the establishment and utilization of T-ALL PDX models for therapeutic evaluation, based on established practices.
Establishment of T-ALL Patient-Derived Xenografts
-
Patient Sample Collection: Obtain fresh tumor cells from bone marrow or peripheral blood of T-ALL patients under informed consent and Institutional Review Board (IRB) approval.
-
Cell Processing: Isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.
-
Mouse Model: Utilize highly immunodeficient mice, such as NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, to support the engraftment of human hematopoietic cells.[6]
-
Implantation: Inject 1 x 10^6 to 5 x 10^6 viable T-ALL cells intravenously or intra-femorally into each mouse.[12]
-
Engraftment Monitoring: Monitor the engraftment of human leukemic cells (hCD45+) in the peripheral blood of the mice weekly using flow cytometry.
-
Serial Passaging: Once engraftment is established (typically >1% hCD45+ cells in peripheral blood), bone marrow or spleen cells from the primary recipient mouse can be harvested and passaged into secondary recipient mice to expand the PDX model.
In Vivo Efficacy Studies
-
Cohort Formation: Once tumors are established in a cohort of mice, randomize them into treatment and control groups.
-
Drug Administration:
-
This compound: Based on available data, a potential starting dose for PDX studies could be in the range of 30-45 mg/kg, administered orally once or twice daily. The formulation would typically be in a vehicle such as 0.5% methylcellulose.
-
Control Group: Administer the vehicle used for the drug formulation on the same schedule as the treatment group.
-
Comparator Drugs: Administer comparator drugs based on established protocols (e.g., Nelarabine, Venetoclax) at clinically relevant doses and schedules.
-
-
Efficacy Assessment:
-
Leukemia Burden: Monitor the percentage of hCD45+ cells in the peripheral blood weekly via flow cytometry.
-
Survival: Record the overall survival of the mice in each group.
-
Tumor Imaging: For subcutaneous models, measure tumor volume using calipers. For disseminated disease, bioluminescence imaging can be used if the leukemic cells are transduced with a luciferase reporter gene.
-
-
Data Analysis: Analyze the data to determine key efficacy parameters such as tumor growth inhibition, delay in tumor progression, and increase in median survival.
Signaling Pathways and Experimental Workflows
NOTCH1 Signaling Pathway in T-ALL
The diagram below illustrates the canonical NOTCH1 signaling pathway and the mechanism of action of this compound. In T-ALL, activating mutations in NOTCH1 lead to constitutive signaling, promoting cell proliferation and survival. This compound, by inhibiting the SERCA pump in the endoplasmic reticulum, disrupts the proper folding and trafficking of the NOTCH1 receptor to the cell surface, thereby preventing its activation.
Caption: NOTCH1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for PDX Model Validation
The following diagram outlines the key steps involved in validating the anti-leukemic activity of a therapeutic candidate using T-ALL patient-derived xenografts.
Caption: Workflow for T-ALL PDX model generation and therapeutic testing.
Conclusion
This compound represents a promising targeted therapy for T-ALL, particularly for patients with NOTCH1-activating mutations. While comprehensive quantitative data from patient-derived xenograft models are still emerging, the available preclinical evidence strongly supports its anti-leukemic activity. Further head-to-head studies in well-characterized T-ALL PDX models are warranted to definitively establish its efficacy in comparison to standard-of-care and other emerging therapies. This guide provides a framework for the design and interpretation of such crucial preclinical investigations.
References
- 1. This compound Targets NOTCH1 PEST Domain Mutations in Lymphoproliferative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NOTCH1 pathway activating mutations and clonal evolution in pediatric T‐cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Blockade of Oncogenic NOTCH1 with the SERCA Inhibitor this compound in T Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blockade of Oncogenic NOTCH1 with the SERCA Inhibitor this compound in T Cell Acute Lymphoblastic Leukemia. | Broad Institute [broadinstitute.org]
- 6. Comprehensive characterization of patient-derived xenograft models of pediatric leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. The efficacy and safety of nelarabine in relapsed or refractory T-cell acute lymphoblastic leukemia: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Venetoclax responses of pediatric ALL xenografts reveal sensitivity of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Nelarabine Improves Survival in Young Patients with T-Cell ALL - NCI [cancer.gov]
- 12. Venetoclax enhances the efficacy of therapeutic antibodies in B-cell malignancies by augmenting tumor cell phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating NOTCH1 Inhibition: A Comparative Analysis of CAD204520 and Other Inhibitors in the Context of Cross-Resistance
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel NOTCH1 inhibitor CAD204520 with other inhibitors, focusing on the critical aspect of cross-resistance. This analysis is supported by available preclinical data and detailed experimental methodologies.
Introduction to NOTCH1 Signaling and Inhibition
The NOTCH1 signaling pathway is a critical regulator of cell fate decisions, and its aberrant activation is a key driver in several cancers, particularly T-cell acute lymphoblastic leukemia (T-ALL), chronic lymphocytic leukemia (CLL), and mantle cell lymphoma (MCL).[1][2][3] This has made the NOTCH1 pathway an attractive target for therapeutic intervention. Various strategies have been developed to inhibit this pathway, most notably gamma-secretase inhibitors (GSIs), which block the final proteolytic cleavage and activation of the NOTCH1 receptor.[4][5] However, the clinical efficacy of GSIs has been hampered by dose-limiting toxicities and the emergence of resistance.[4][6]
This compound represents a novel class of NOTCH1 inhibitors that function by targeting the Sarco/Endoplasmic Reticulum Calcium ATPase (SERCA).[7][8] By inhibiting SERCA, this compound disrupts the proper trafficking and maturation of the NOTCH1 receptor, leading to its degradation and subsequent downregulation of downstream signaling.[7] This distinct mechanism of action raises the important question of whether this compound can overcome resistance mechanisms observed with other NOTCH1 inhibitors.
Comparative Efficacy and Mechanism of Action
This compound has demonstrated preferential activity against cancer cells harboring activating mutations in the NOTCH1 gene.[8][9] Preclinical studies have shown its efficacy in reducing cell viability and inducing apoptosis in various leukemia and lymphoma cell lines with NOTCH1 mutations, including those in the PEST domain.[2][3]
Table 1: Comparison of this compound and Gamma-Secretase Inhibitors (GSIs)
| Feature | This compound | Gamma-Secretase Inhibitors (GSIs) |
| Target | Sarco/Endoplasmic Reticulum Calcium ATPase (SERCA)[7][8] | Gamma-secretase complex[4][5] |
| Mechanism of Action | Inhibits NOTCH1 receptor trafficking and maturation[7] | Blocks S3 cleavage of the NOTCH1 receptor, preventing the release of the active intracellular domain (NICD)[1] |
| Selectivity | Preferentially targets cells with mutated NOTCH1[8][9] | Inhibit cleavage of both wild-type and mutated NOTCH1, as well as other gamma-secretase substrates[4] |
| Reported Efficacy | Effective in preclinical models of T-ALL, CLL, and MCL with NOTCH1 mutations[2][3][8] | Modest clinical activity, often limited by toxicity[4][6] |
| Known Resistance | Lack of cross-resistance with other SERCA inhibitors (thapsigargin) has been observed.[10] | Mutations in PSEN1, activation of downstream pathways (e.g., PI3K/AKT), upregulation of MYC[4][5][11] |
Cross-Resistance Studies: An Inferential Analysis
Direct experimental studies investigating cross-resistance between this compound and other classes of NOTCH1 inhibitors, such as GSIs, are not yet extensively published. However, a strong inference against cross-resistance can be drawn from their distinct mechanisms of action and available data on resistance to other SERCA inhibitors.
Resistance to GSIs can arise from mutations in the gamma-secretase complex itself (e.g., in PSEN1) or through the activation of bypass signaling pathways that render the cells less dependent on NOTCH1 signaling.[4][5][11] For instance, activation of the PI3K/AKT pathway is a known mechanism of resistance to NOTCH1 inhibition.[5]
Crucially, a doctoral thesis study demonstrated a lack of cross-resistance between this compound and another SERCA inhibitor, thapsigargin (B1683126).[7][10] Cells that developed resistance to thapsigargin through mutations in the M3 segment of the SERCA pump remained sensitive to this compound, suggesting that the two compounds have different binding sites and mechanisms of interaction with SERCA.[10] This finding is significant as it indicates that resistance to one SERCA inhibitor does not necessarily confer resistance to another, particularly if they have distinct molecular interactions.
Given that this compound's mechanism is upstream of the gamma-secretase cleavage step, it is plausible that it would remain effective in cells that have developed resistance to GSIs through mutations in the gamma-secretase complex. Furthermore, by targeting the maturation of the NOTCH1 receptor itself, this compound may be less susceptible to bypass mechanisms that activate downstream effectors.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and further investigation of this compound's activity.
Cell Viability Assay
This protocol is used to assess the effect of this compound on the proliferation and viability of cancer cell lines.
-
Cell Plating: Seed cells in 96-well plates at a density of 1 x 104 cells per well in 100 µL of appropriate culture medium.
-
Compound Treatment: Add serial dilutions of this compound or a vehicle control (e.g., DMSO) to the wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Add 10 µL of a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) to each well.
-
Measurement: Incubate for 10 minutes at room temperature to stabilize the luminescent signal and measure luminescence using a plate reader.
-
Data Analysis: Normalize the results to the vehicle-treated control wells to determine the percentage of viable cells. Calculate IC50 values using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for NOTCH1 Processing
This method is employed to determine the effect of this compound on the processing and activation of the NOTCH1 receptor.
-
Cell Lysis: Treat cells with the desired concentrations of this compound for the specified time. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the cleaved intracellular domain of NOTCH1 (NICD) overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Co-culture Competition Assay
This assay is designed to evaluate the preferential inhibitory effect of this compound on cells with NOTCH1 mutations versus wild-type cells.[2]
-
Cell Labeling: Transduce one cell line (e.g., the NOTCH1-mutated line) with a fluorescent reporter, such as Green Fluorescent Protein (GFP), to distinguish it from the co-cultured wild-type cell line.
-
Co-culture Setup: Co-culture the GFP-labeled NOTCH1-mutated cells and the unlabeled wild-type cells at a 1:1 ratio.
-
Treatment: Treat the co-cultures with various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for a defined period (e.g., 72 hours).
-
Flow Cytometry Analysis: Harvest the cells and analyze the population using a flow cytometer to determine the percentage of GFP-positive (mutated) and GFP-negative (wild-type) cells in each treatment condition.
-
Data Analysis: Calculate the change in the ratio of the two cell populations to determine the selective effect of the inhibitor.
Visualizing the Mechanisms
To further clarify the distinct mechanisms of action and the rationale for the lack of cross-resistance, the following diagrams illustrate the NOTCH1 signaling pathway and the points of inhibition for this compound and GSIs, as well as a logical workflow for assessing cross-resistance.
Caption: NOTCH1 signaling pathway and points of inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Targets NOTCH1 PEST Domain Mutations in Lymphoproliferative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Targets NOTCH1 PEST Domain Mutations in Lymphoproliferative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. More Insights on the Use of γ‐Secretase Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Gamma-secretase inhibitors reverse glucocorticoid resistance in T-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Oncogenic NOTCH1 in T-cell Acute Lymphoblastic Leukemia With a Selective SERCA Inhibitor this compound [tesidottorato.depositolegale.it]
- 8. Blockade of Oncogenic NOTCH1 with the SERCA Inhibitor this compound in T Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
Comparing the impact of CAD204520 and other inhibitors on the tumor microenvironment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel SERCA inhibitor, CAD204520, with other classes of inhibitors that impact the tumor microenvironment (TME). While direct comparative studies on the comprehensive effects of these agents on the TME are emerging, this document synthesizes available preclinical data to offer insights into their mechanisms and potential impacts.
Introduction to this compound
This compound is a selective inhibitor of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.[1] Its primary mechanism of action in cancer involves the disruption of NOTCH1 signaling, a critical pathway for the proliferation and survival of various cancer cells, particularly those with activating NOTCH1 mutations.[2][3] By inhibiting SERCA, this compound impairs the proper trafficking and processing of the NOTCH1 receptor, leading to a downstream reduction in oncogenic signaling.[2] Notably, this compound exhibits a favorable safety profile with reduced off-target Ca2+-related toxicity compared to other SERCA inhibitors like thapsigargin.[4]
Comparative Analysis of Inhibitor Effects
This section compares the known or expected effects of this compound with other relevant inhibitors on key components of the tumor and its microenvironment.
Direct Effects on Tumor Cells
The following table summarizes the direct effects of this compound and other inhibitors on cancer cell viability, proliferation, and apoptosis.
| Inhibitor Class | Specific Agent(s) | Mechanism of Action on Tumor Cells | Effect on Cell Viability | Effect on Proliferation | Effect on Apoptosis | Supporting Data Source(s) |
| SERCA Inhibitor | This compound | Inhibition of SERCA pump, leading to impaired NOTCH1 trafficking and signaling. | Decreased in NOTCH1-mutated cells | Decreased | Increased | [2][5] |
| SERCA Inhibitor | Thapsigargin | Potent and broad inhibition of SERCA pumps. | Decreased | Decreased | Increased | [6][7] |
| γ-Secretase Inhibitor (GSI) | e.g., DAPT, MRK-003 | Blocks the final proteolytic cleavage and activation of NOTCH receptors. | Decreased in NOTCH-dependent cells | Decreased | Increased | [8][9] |
Impact on the Tumor Microenvironment (TME)
Direct quantitative comparative data on the impact of this compound versus other inhibitors on the TME is limited. The following table is based on the known mechanisms of NOTCH1 inhibition and data from studies on various NOTCH1 inhibitors.
| TME Component | This compound (Expected Effect) | γ-Secretase Inhibitors (Observed/Expected Effect) | Data Source(s) for NOTCH1 Inhibition Effects |
| Myeloid-Derived Suppressor Cells (MDSCs) | Potential decrease in recruitment and immunosuppressive function. | Decreased infiltration and function. | [10][11] |
| Regulatory T cells (Tregs) | Potential decrease in infiltration and function. | Decreased infiltration and function. | [10] |
| CD8+ T cells (Cytotoxic T Lymphocytes) | Potential increase in infiltration and activation due to reduced immunosuppression. | Increased infiltration and activation. | [1] |
| Cancer-Associated Fibroblasts (CAFs) | Potential modulation of pro-tumorigenic functions. | Potential to decrease CAF activation and pro-tumorigenic signaling. | [12][13] |
| Cytokine Profile | Potential modulation of pro-inflammatory and immunosuppressive cytokines. | Potential to decrease immunosuppressive cytokines (e.g., IL-6, TGF-β) and increase pro-inflammatory cytokines. | [1][14] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
References
- 1. NOTCH1 drives sexually dimorphic immune responses in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Targets NOTCH1 PEST Domain Mutations in Lymphoproliferative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Blockade of Oncogenic NOTCH1 with the SERCA Inhibitor this compound in T Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of γ-Secretase Activity Inhibits Tumor Progression in a Mouse Model of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Myeloid-Derived Suppressor Cells: A Multifaceted Accomplice in Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Myeloid-derived suppressor cells: key immunosuppressive regulators and therapeutic targets in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Metastasis and cancer associated fibroblasts: taking it up a NOTCH [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. Serum Cytokinome Profile Evaluation: A Tool to Define New Diagnostic and Prognostic Markers of Cancer Using Multiplexed Bead-Based Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy and Mechanism of CAD204520 in NOTCH1-Mutated Lymphoproliferative Disorders
This guide provides a comparative analysis of CAD204520, an investigational selective inhibitor of Sarco-endoplasmic Ca2+-ATPase (SERCA), against standard-of-care therapies for Chronic Lymphocytic Leukemia (CLL) with NOTCH1 PEST domain mutations. The content is intended for researchers, scientists, and drug development professionals, offering a summary of preclinical data, mechanism of action, and detailed experimental protocols.
Introduction and Mechanism of Action
NOTCH1 PEST domain mutations are significant drivers in several hematopoietic malignancies, including a subset of Chronic Lymphocytic Leukemia (CLL), leading to increased Notch signaling and promoting cancer cell proliferation and survival.[1][2] Currently, there is no specific treatment for cancers driven by these specific mutations.[1][2]
This compound is a novel benzimidazole (B57391) derivative that inhibits SERCA, an intracellular calcium pump.[1][2][3] This inhibition disrupts calcium homeostasis, which in turn suppresses the oncogenic signaling of mutated NOTCH1.[4][5] This leads to cell cycle arrest and apoptosis in cancer cells.[4] Notably, this compound preferentially targets cells with mutated NOTCH1 over wild-type, suggesting a potential for a wider therapeutic window compared to pan-Notch inhibitors.[4][6]
Standard-of-care for CLL includes targeted therapies like the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib, and the BCL-2 inhibitor, Venetoclax. Ibrutinib blocks B-cell receptor signaling, crucial for CLL cell survival, while Venetoclax restores the cell's ability to undergo apoptosis. The following diagram illustrates the distinct signaling pathways targeted by this compound, Ibrutinib, and Venetoclax.
Preclinical Efficacy Data
Preclinical studies have demonstrated the potential of this compound, both as a monotherapy and in combination with standard-of-care agents in cell lines and patient-derived samples harboring NOTCH1 PEST domain mutations.
This compound has been shown to synergize with the combination of Ibrutinib and Venetoclax, specifically in NOTCH1-mutated primary CLL samples.[1][2][7] The addition of this compound enhances the anti-leukemic effect of the standard first-line treatment regimen.[1][2]
| Cell Type | Treatment | Endpoint | Result |
| Primary CLL Samples (NOTCH1-mutated) | Ibrutinib + Venetoclax | Cell Viability | Synergistic reduction |
| Ibrutinib + Venetoclax + this compound (2 µM) | Cell Viability | Enhanced synergistic reduction[1] | |
| Primary CLL Samples (NOTCH1-WT) | Ibrutinib + Venetoclax + this compound (2 µM) | Cell Viability | No significant enhancement of synergy[1] |
| T-ALL / MCL Cell Lines (NOTCH1-mutated) | This compound | Apoptosis / Cell Cycle | Induction of apoptosis and cell cycle arrest[4] |
In a xenograft model using Mantle Cell Lymphoma (MCL) cell lines, this compound demonstrated preferential activity against tumors with NOTCH1 PEST mutations. This highlights the targeted nature of the compound in a complex in vivo environment.[8]
| Animal Model | Cell Lines | Treatment | Outcome |
| NSG Mice | REC-1 (NOTCH1 PEST-mutated) vs. JEKO-1 (NOTCH1-WT) | This compound (45 mg/kg, oral gavage) | Preferential inhibition of REC-1 tumor growth[8] |
| Vehicle | Uninhibited tumor growth | ||
| T-ALL Xenograft Model | NOTCH1-mutated T-ALL cells | This compound | Effective tumor suppression without overt cardiac toxicity[4][6][9] |
Experimental Protocols and Workflows
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used in the evaluation of this compound.
The diagram below outlines the workflow for a comparative in vivo study to assess the preferential efficacy of this compound.
Protocol:
-
Cell Lines: REC-1 (MCL, NOTCH1 PEST-mutated) and JEKO-1 (MCL, NOTCH1 wild-type) human cell lines were used.[3][8]
-
Animal Model: Immunodeficient NSG (NOD scid gamma) mice were selected.[8]
-
Implantation: Ten mice were subcutaneously injected with REC-1 cells in the left flank and JEKO-1 cells in the right flank.[8]
-
Treatment: Once tumors were established, mice were randomized into two groups (n=5 each). The treatment group received 45 mg/kg of this compound via oral gavage, while the control group received the vehicle.[8] Dosing was administered for 5 consecutive days, followed by 2 days off, and this cycle was repeated.[8]
Protocol:
-
Sample Collection: Primary CLL samples were collected from patients with characterized NOTCH1 mutational status (wild-type vs. PEST-mutated).[7]
-
Drug Treatment: Cells were treated with increasing concentrations of Ibrutinib and Venetoclax to establish a baseline dose-response.[1]
-
Combination: A constant, non-lethal concentration of this compound (2 µM) was added to the Ibrutinib/Venetoclax co-treated cells.[1]
-
Viability Assessment: After a set incubation period (e.g., 72 hours), cell viability was assessed using a standard method like flow cytometry or a luminescence-based assay.
-
Synergy Analysis: The resulting data was analyzed using synergy models (e.g., Bliss independence or Loewe additivity) to quantify the interaction between the drugs. Volcano surface plots can be used to visualize the synergistic effect.[1]
Proposed Clinical Development Logic
Based on the preclinical data showing targeted efficacy and synergy with standard-of-care, a logical next step is a clinical trial focused on patients with NOTCH1-mutated malignancies. The diagram below illustrates a potential Phase I/II clinical trial design.
Summary and Future Directions
The preclinical data strongly support the development of this compound as a novel therapeutic agent for lymphoproliferative disorders that carry NOTCH1 PEST domain mutations.[1][2] Its unique mechanism of action via SERCA inhibition offers a targeted approach that is distinct from current standard-of-care therapies.[5][10] The observed synergy with Ibrutinib and Venetoclax suggests a promising role for this compound in combination therapy, potentially overcoming resistance and improving outcomes in this aggressive subset of patients.[1][2][7] Key advantages include its preferential activity against mutated cells and a favorable safety profile in preclinical models, notably a lack of severe cardiotoxicity associated with other SERCA inhibitors.[4][6][9] Further clinical investigation is warranted to establish its safety and efficacy in patients.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Targets NOTCH1 PEST Domain Mutations in Lymphoproliferative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Targets NOTCH1 PEST Domain Mutations in Lymphoproliferative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Oncogenic NOTCH1 in T-cell Acute Lymphoblastic Leukemia With a Selective SERCA Inhibitor this compound [tesidottorato.depositolegale.it]
- 5. mdpi.com [mdpi.com]
- 6. Blockade of Oncogenic NOTCH1 with the SERCA Inhibitor this compound in T Cell Acute Lymphoblastic Leukemia. | Broad Institute [broadinstitute.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Blockade of Oncogenic NOTCH1 with the SERCA Inhibitor this compound in T Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Uncovering NOTCH1 as a Promising Target in the Treatment of MLL-Rearranged Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of CAD204520: A Procedural Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, the proper disposal of potent, research-grade compounds like CAD204520 is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, established best practices for the disposal of hazardous chemical waste provide a clear framework for its safe management. This guide offers essential, step-by-step information to ensure the proper handling and disposal of this SERCA inhibitor.
Given its nature as a biologically active small molecule used in cancer research, this compound should be treated as a hazardous chemical waste.[1] Improper disposal can pose risks to human health and the environment. Therefore, adherence to institutional and regulatory guidelines is paramount.
Summary of Key Compound Information
For easy reference, the following table summarizes essential information about this compound, a potent and specific inhibitor of Sarco/Endoplasmic Reticulum Calcium ATPase (SERCA).[2]
| Property | Value |
| Chemical Name | 4-(2-(2-(3-propyl-6-(trifluoromethoxy)-1H-indol-2-yl)piperidin-1-yl)ethyl)morpholine dihydrochloride[2] |
| Molecular Formula | C₂₃H₃₄Cl₂F₃N₃O₂[2] |
| Molecular Weight | 512.439 g/mol [2] |
| Primary Research Area | Cancer, specifically as a SERCA inhibitor targeting NOTCH1 mutated cancers[2][3] |
| Physical Form | Solid[2] |
| Solubility | 10 mM in DMSO[2] |
| Storage | Solid Powder: -20°C for 12 Months; 4°C for 6 Months. In Solvent: -80°C for 6 Months; -20°C for 6 Months.[2] |
Experimental Protocols: Step-by-Step Disposal of this compound
The following procedures are based on general best practices for the disposal of potent research compounds and hazardous laboratory chemicals. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements. [4]
Waste Identification and Segregation
-
Treat as Hazardous Waste: All materials contaminated with this compound, including the primary container, unused compound, solutions, and any labware (e.g., pipette tips, tubes, flasks) that has come into direct contact with the chemical, must be treated as hazardous chemical waste.[1][5]
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams such as regular trash, biohazardous waste, or radioactive waste unless explicitly permitted by your institution's EHS guidelines for mixed waste.[4][5]
Personal Protective Equipment (PPE)
-
Standard Laboratory PPE: Always wear appropriate personal protective equipment when handling this compound waste. This includes:
-
Safety glasses or goggles
-
A lab coat
-
Chemically resistant gloves (e.g., nitrile)
-
Preparing Waste for Disposal
-
Solid Waste:
-
Carefully collect all solid waste contaminated with this compound, such as unused powder, contaminated gloves, and plasticware.
-
Place these materials into a designated, leak-proof hazardous waste container that is compatible with the chemical. The container should be clearly labeled.
-
-
Liquid Waste (e.g., DMSO solutions):
-
Collect all liquid waste containing this compound in a designated, sealed, and leak-proof hazardous waste container.
-
Ensure the container is made of a material compatible with the solvent used (e.g., a specific type of plastic or glass for DMSO).
-
Do not overfill the container; typically, fill to no more than 80% capacity to allow for expansion and prevent spills.
-
-
Contaminated Sharps:
-
Any sharps (e.g., needles, razor blades) contaminated with this compound should be placed in a designated sharps container that is also labeled as hazardous chemical waste.
-
Labeling and Storage of Waste
-
Clear and Accurate Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the solvent (if applicable, e.g., "in DMSO"), and the approximate concentration and volume.
-
Secure Storage: Store the sealed and labeled waste containers in a designated, secure area, such as a satellite accumulation area, until they are collected by your institution's EHS department. This area should be away from general laboratory traffic and have secondary containment to prevent spills.
Arranging for Disposal
-
Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department.[4] Do not attempt to dispose of the chemical waste down the drain or in the regular trash.
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials potentially contaminated with this compound.
Caption: Logical workflow for the disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | SERCA inhibitor | Probechem Biochemicals [probechem.com]
- 3. Blockade of Oncogenic NOTCH1 with the SERCA Inhibitor this compound in T Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 5. orf.od.nih.gov [orf.od.nih.gov]
Personal protective equipment for handling CAD204520
Essential Safety and Handling Guide for CAD204520
Disclaimer: This document provides safety and logistical information for the handling of this compound based on its known properties as a potent SERCA inhibitor and general guidelines for handling cytotoxic and antineoplastic compounds. A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. Therefore, all personnel must handle this compound with the utmost caution, assuming it is highly potent and hazardous. This guide is intended for use by trained researchers, scientists, and drug development professionals in a laboratory setting.
This compound is a potent and specific inhibitor of the Sarco/Endoplasmic Reticulum Calcium ATPase (SERCA), being investigated for its potential as an antineoplastic agent, particularly for cancers with NOTCH1 mutations.[1][2][3] As a potent, biologically active compound, likely with cytotoxic properties, stringent adherence to safety protocols is essential to minimize exposure and ensure a safe laboratory environment.
Physicochemical and Logistical Data
The following table summarizes the known quantitative data for this compound.
| Property | Value |
| Molecular Weight | 512.439 g/mol |
| Molecular Formula | C₂₃H₃₄Cl₂F₃N₃O₂ |
| Appearance | Solid powder |
| CAS Number | 2682205-21-4 |
| Solubility | 10 mM in DMSO |
| Storage (Solid) | -20°C for 12 months; 4°C for 6 months |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 6 months |
| Purity | >98% (HPLC) |
| Intended Use | For laboratory research use only. Not for human use. |
Data sourced from ProbeChem.[1]
Operational Plan: Personal Protective Equipment (PPE)
Given the potent and likely cytotoxic nature of this compound, a comprehensive PPE strategy is mandatory to prevent inhalation, dermal, and ocular exposure. The risk of exposure is highest when handling the compound in its powdered form due to the potential for aerosolization.
Required PPE for Handling this compound
| PPE Item | Specification |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves is required.[4] Change gloves immediately if contaminated, torn, or punctured. |
| Gown | A disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). Cuffs should be tucked under the outer gloves. |
| Eye and Face Protection | ANSI-rated safety goggles or a full-face shield must be worn to protect against splashes and airborne particles.[5] |
| Respiratory Protection | When handling the powder outside of a certified containment device (e.g., weighing), a NIOSH-certified N95 or higher-level respirator is mandatory.[4] |
Experimental Workflow for Handling this compound Powder
The following diagram outlines the mandatory workflow for handling powdered this compound to minimize exposure risk.
Spill Management Plan
Immediate and proper cleanup of a this compound spill is critical to prevent the spread of contamination. A cytotoxic drug spill kit must be readily available in all areas where the compound is handled.[5]
Spill Response Protocol
-
Alert and Isolate: Immediately alert others in the area and restrict access to the spill zone.[3]
-
Don PPE: Put on a full set of PPE from the spill kit, including a respirator.[2]
-
Contain the Spill:
-
Clean the Area:
-
Dispose of Waste: Seal the cytotoxic waste bag and place it in a designated hazardous waste container for cytotoxic materials.[6]
-
Decontaminate and Doff PPE: Remove and dispose of all PPE as cytotoxic waste. Wash hands thoroughly with soap and water.
-
Report: Document the spill and the cleanup procedure according to your institution's policies.
Disposal Plan
Waste contaminated with this compound is considered hazardous chemical waste and must be segregated and disposed of according to institutional and regulatory guidelines.
Waste Segregation and Disposal Workflow
All materials that have come into contact with this compound must be disposed of as cytotoxic waste. This includes gloves, gowns, absorbent pads, pipette tips, and empty vials.
Key Disposal Principles:
-
Do Not Mix: Do not mix cytotoxic waste with other waste streams like regular trash, biohazardous waste, or other chemical waste.[1]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste: Cytotoxic" and include the chemical name (this compound).
-
Bulk vs. Trace: Differentiate between bulk contaminated waste (e.g., unused solutions) and trace contaminated waste (e.g., empty vials, used PPE).[7][8] Both must be disposed of as hazardous waste, but your institution may have specific container requirements for each.
-
EH&S Coordination: Always follow your institution's specific procedures for hazardous waste pickup and disposal, managed by the Environmental Health & Safety (EH&S) department.[1]
References
- 1. web.uri.edu [web.uri.edu]
- 2. england.nhs.uk [england.nhs.uk]
- 3. dvm360.com [dvm360.com]
- 4. uwyo.edu [uwyo.edu]
- 5. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 6. How to safely clean up a chemotherapy or hazardous drug spill - Pharma ChoicePharma Choice [pharma-choice.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
